molecular formula C13H16O7 B15597030 Cathelicidin-2 (chicken)

Cathelicidin-2 (chicken)

Cat. No.: B15597030
M. Wt: 284.26 g/mol
InChI Key: OLZAGZCCJJBKNZ-APSDNXJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cathelicidin-2 (chicken) is a useful research compound. Its molecular formula is C13H16O7 and its molecular weight is 284.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cathelicidin-2 (chicken) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cathelicidin-2 (chicken) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H16O7

Molecular Weight

284.26 g/mol

IUPAC Name

4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde

InChI

InChI=1S/C13H16O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2/t9?,10-,11+,12?,13-/m1/s1

InChI Key

OLZAGZCCJJBKNZ-APSDNXJZSA-N

Origin of Product

United States

Foundational & Exploratory

The Dual Role of Chicken Cathelicidin-2 (CATH-2) in the Innate Immune Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chicken cathelicidin-2 (CATH-2), a potent host defense peptide (HDP) found in chicken heterophils, represents a cornerstone of the avian innate immune system. Possessing a broad spectrum of antimicrobial and immunomodulatory activities, CATH-2 is a subject of intense research for its potential as a novel anti-infective and immunomodulatory agent. This technical guide provides an in-depth analysis of the multifaceted roles of CATH-2, detailing its direct antimicrobial mechanisms, its complex interactions with the host immune system, and the underlying signaling pathways it modulates. This document synthesizes current research to offer a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key biological processes to facilitate further investigation and therapeutic development.

Introduction to Chicken Cathelicidin-2

Cathelicidins are a critical family of HDPs that play an essential role in the first line of defense against invading pathogens.[1] In chickens, four cathelicidins have been identified, with CATH-2 being a primary focus of research due to its potent biological activities.[2] It is a cationic peptide with an amphipathic α-helical structure, which is crucial for its interaction with microbial membranes and immune cells.[2][3] CATH-2 is produced by heterophil granulocytes, the avian equivalent of neutrophils, and is released at sites of infection to combat pathogens and modulate the ensuing immune response.[4] Its dual functionality as both a direct antimicrobial agent and an immunomodulator makes it a promising candidate for therapeutic applications, particularly in the face of rising antimicrobial resistance.[5][6]

Direct Antimicrobial and Antifungal Activity

CATH-2 exhibits potent, broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][3] Its primary mechanism of action involves the permeabilization and disruption of microbial cell membranes.[3][7]

Mechanism of Action

Upon encountering a pathogen, the cationic CATH-2 peptide is electrostatically attracted to the negatively charged components of the microbial cell envelope, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[8] FITC-labelled CATH-2 has been observed to localize mainly at the membrane of E. coli.[7] This interaction leads to membrane destabilization and permeabilization, as demonstrated by propidium (B1200493) iodide influx into the bacterial cell.[7]

Transmission electron microscopy (TEM) studies have revealed dose-dependent morphological changes in E. coli upon CATH-2 treatment.[7] At sub-minimal inhibitory concentrations (sub-MIC), CATH-2 induces intracellular granulation, enhanced vesicle release, and wrinkled membranes.[7] At MIC values, more severe damage, including membrane breakage and cell lysis, is observed within minutes of exposure.[7] Immuno-gold TEM has confirmed the binding of CATH-2 to bacterial membranes.[7] Interestingly, at sub-MIC values, the peptide can rapidly localize intracellularly without causing visible membrane permeabilization, suggesting that it may have intracellular targets as well.[7]

Against fungal pathogens like Candida albicans, CATH-2 is highly effective, killing the yeast within 5 minutes.[3] The fungicidal mechanism also involves cell membrane permeabilization and the simultaneous induction of vacuolar expansion.[3] TEM analysis has shown that CATH-2 causes the detachment of the plasma membrane from the cell wall in C. albicans.[3]

Antimicrobial Spectrum and Potency

The antimicrobial efficacy of CATH-2 and its derivatives has been quantified against various pathogens. The minimal inhibitory concentration (MIC) is a key measure of this activity.

Table 1: Minimal Inhibitory Concentrations (MIC) of CATH-2 and its Analogs against Various Bacterial Strains

PeptideBacterial StrainMIC (µg/mL)Reference
CATH-2 (1-15)Multidrug-resistant E. coli (6 strains)>64[2]
C2-1Multidrug-resistant E. coli (6 strains)0.5 - 16[2]
C2-2Multidrug-resistant E. coli (6 strains)2 - 8[2][9]
C2-3Multidrug-resistant E. coli (6 strains)4 - 32[2]
C2-5Multidrug-resistant E. coli (6 strains)8 - 64[2]

Immunomodulatory Functions of CATH-2

Beyond its direct microbicidal effects, CATH-2 is a potent modulator of the innate immune response.[1][8] Its immunomodulatory activities are complex, involving both pro-inflammatory and anti-inflammatory actions that collectively contribute to an efficient and balanced immune response.

Chemokine Induction and Immune Cell Recruitment

CATH-2 can induce the transcription of various chemokines in chicken immune cells. In the chicken macrophage cell line HD11, CATH-2 dose-dependently induces the expression of CXCLi2/IL-8, MCP-3, and CCLi4/RANTES.[10][11] This chemokine production is crucial for the recruitment of other immune cells to the site of infection, amplifying the initial innate immune response.[10]

Lipopolysaccharide (LPS) and Lipoteichoic Acid (LTA) Neutralization

A key anti-inflammatory function of CATH-2 is its ability to bind and neutralize bacterial endotoxins like LPS from Gram-negative bacteria and LTA from Gram-positive bacteria.[5][8] This neutralization prevents the excessive activation of Toll-like receptors (TLRs), thereby dampening the potentially harmful pro-inflammatory cascade.[8] CATH-2 efficiently inhibits LPS-induced production of pro-inflammatory cytokines like IL-1β and nitric oxide in chicken macrophages.[10][11] The aromatic residues, particularly phenylalanine, within the CATH-2 sequence appear to play a pivotal role in this endotoxin (B1171834) neutralization.[10]

Modulation of Cytokine Responses

The effect of CATH-2 on cytokine production is context-dependent. While it can induce chemokine expression, it can also suppress the production of certain pro-inflammatory cytokines in response to bacterial stimuli. For instance, CATH-2 priming of murine peritoneal macrophages significantly reduces the APEC-induced production of IL-1β, IL-6, IL-1α, and IL-12.[8][12] In a chicken ileal explant culture model, CATH-2 displayed a potent anti-inflammatory effect by alleviating LTA-induced increases in IL-6 and IL-2 concentrations and increasing the level of the anti-inflammatory cytokine IL-10.[5][13] However, when applied alone, it elevated the concentrations of IL-6, CXCLi2, and IL-2, highlighting its complex immunomodulatory nature.[5][13]

Enhancement of Antigen Presentation

CATH-2 and its D-enantiomer, D-CATH-2, have been shown to increase the expression of antigen presentation markers, such as MRC1 and MHC-II, on primary chicken monocytes and the HD11 macrophage cell line.[1][14] This suggests that CATH-2 can bridge the innate and adaptive immune responses by enhancing the capacity of professional antigen-presenting cells to process and present antigens to T lymphocytes.

Trained Immunity

Recent evidence suggests that a D-amino acid analog of CATH-2 (DCATH-2) can induce "trained immunity" in human macrophages.[15] Training with DCATH-2 amplified the pro-inflammatory cytokine response of macrophages upon restimulation with TLR2/4 agonists.[15] This trained phenotype was associated with a metabolic shift towards mTOR-dependent aerobic glycolysis and was dependent on caveolae/lipid raft-mediated uptake, MAPK p38, and purinergic signaling.[15] This finding opens up new avenues for the prophylactic use of CATH-2 analogs to boost innate immune memory.

Signaling Pathways Modulated by CATH-2

CATH-2 exerts its immunomodulatory effects by engaging and modulating several key intracellular signaling pathways.

NF-κB and MAPK Signaling Pathways

CATH-2 has been shown to inhibit the activation of the NF-κB and MAPK signaling pathways in murine macrophages infected with Avian Pathogenic E. coli (APEC).[8][12] These pathways are central to the induction of pro-inflammatory gene expression. By inhibiting the phosphorylation of key components of these pathways, such as p65 (a subunit of NF-κB), ERK1/2, and JNK, CATH-2 can effectively dampen the inflammatory response.[8]

G CATH-2 Modulation of NF-κB and MAPK Pathways cluster_0 APEC Infection cluster_1 Host Cell APEC APEC TLRs TLRs APEC->TLRs Activates MAPK_pathway MAPK Pathway (ERK1/2, JNK) TLRs->MAPK_pathway Activates NFkB_pathway NF-κB Pathway (p65) TLRs->NFkB_pathway Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, etc.) MAPK_pathway->Proinflammatory_Cytokines Induces NFkB_pathway->Proinflammatory_Cytokines Induces CATH2 CATH-2 CATH2->MAPK_pathway Inhibits CATH2->NFkB_pathway Inhibits G Dual Role of CATH-2 in NLRP3 Inflammasome Modulation cluster_0 Priming Signal (LPS) cluster_1 Second Signal cluster_2 Infection Context (APEC) cluster_3 Host Cell Response LPS LPS Pro_IL1b Pro-IL-1β LPS->Pro_IL1b Induces expression CATH2_activating CATH-2 NLRP3_Inflammasome NLRP3 Inflammasome CATH2_activating->NLRP3_Inflammasome Activates APEC APEC APEC->NLRP3_Inflammasome Activates CATH2_inhibiting CATH-2 CATH2_inhibiting->NLRP3_Inflammasome Inhibits Caspase1 Caspase-1 NLRP3_Inflammasome->Caspase1 Activates Caspase1->Pro_IL1b Cleaves IL1b IL-1β (Secreted) Caspase1->IL1b to produce G Workflow for MIC Determination by Broth Microdilution start Start prep_bacteria Prepare Bacterial Suspension (5x10^5 CFU/mL) start->prep_bacteria prep_peptide Prepare Serial Dilutions of CATH-2 start->prep_peptide add_to_plate Add Bacteria and Peptide to 96-well Plate prep_bacteria->add_to_plate prep_peptide->add_to_plate incubate Incubate at 37°C for 18-24h add_to_plate->incubate read_results Read Results (Visually or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

Chicken Cathelicidin-2: A Technical Guide to its Discovery, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

Chicken cathelicidin-2 (CATH-2) is a potent host defense peptide (HDP) with a dual capacity for direct antimicrobial activity and immunomodulation, positioning it as a promising candidate for novel therapeutic strategies in an era of mounting antimicrobial resistance. This technical guide provides a comprehensive overview of the discovery, characterization, and mechanisms of action of CATH-2. It consolidates key quantitative data on its antimicrobial efficacy and immunomodulatory functions, details the experimental protocols for its study, and visualizes its complex signaling pathways and experimental workflows. This document serves as a critical resource for researchers, scientists, and drug development professionals engaged in the exploration of HDPs for infectious and inflammatory diseases.

Introduction

Cathelicidins are a crucial family of antimicrobial peptides that form a vital component of the innate immune system in vertebrates.[1] These peptides are characterized by a conserved N-terminal cathelin domain and a highly variable C-terminal antimicrobial peptide domain.[1] In chickens, four cathelicidins have been identified, with chicken cathelicidin-2 (CATH-2) being extensively studied for its potent biological activities.[2][3] CATH-2 is a highly cationic peptide primarily found in heterophils, the avian equivalent of neutrophils.[4][5] This whitepaper delves into the multifaceted nature of CATH-2, from its initial discovery to its detailed functional characterization.

Discovery and Structure

The discovery of the chicken cathelicidin (B612621) gene cluster on chromosome 2p revealed the genetic basis for these important defense molecules.[6] The gene for CATH-2, like other avian cathelicidins, follows the typical mammalian four-exon, three-intron structure.[6] The mature CATH-2 peptide is relatively small and possesses an amphipathic α-helical structure, which is crucial for its interaction with microbial membranes.[2] A distinctive feature of CATH-2 is a proline-induced kink in the middle of its helical structure, which divides the peptide into two α-helical segments.[2] This structural feature is believed to be important for its biological activity.[7]

Antimicrobial and Antifungal Activity

CATH-2 exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to rapid cell death.[2] The peptide's cationic nature facilitates its interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.

Quantitative Antimicrobial Data

The antimicrobial potency of CATH-2 and its derivatives has been quantified against a range of pathogens. The following table summarizes the minimal inhibitory concentrations (MICs) reported in various studies.

OrganismStrainMIC (µg/mL)Reference
Escherichia coliATCC 87392-8 (for C2-2 derivative)[8]
Escherichia coliMDR Clinical Strains (6)0.5-16 (for C2-1 derivative)[9]
Escherichia coliMDR Clinical Strains (6)2-8 (for C2-2 derivative)[9]
Candida albicans-Kills within 5 minutes[2]
Staphylococcus aureusMethicillin-resistant (MRSA) WKZ-2-[10]

Note: Data for some peptide derivatives are included due to their direct relevance and optimization from the parent CATH-2 sequence.

Immunomodulatory Functions

Beyond its direct microbicidal effects, CATH-2 plays a significant role in modulating the host immune response.[11][12] This immunomodulatory capacity is multifaceted, involving both pro-inflammatory and anti-inflammatory activities that contribute to pathogen clearance and the resolution of inflammation.

Chemokine Induction and Endotoxin Neutralization

CATH-2 can dose-dependently induce the transcription of chemokines such as CXCLi2/IL-8, MCP-3, and CCLi4/RANTES in chicken macrophages.[4][5] This action helps in recruiting other immune cells to the site of infection. Furthermore, CATH-2 is a potent neutralizer of bacterial endotoxins like LPS.[4][6] By binding to LPS, it can inhibit the production of pro-inflammatory cytokines such as IL-1β, TNF-α, IL-6, and IL-10 by immune cells.[4][12][13]

Inflammasome Activation

CATH-2 can act as a second signal for the activation of the NLRP3 inflammasome in LPS-primed macrophages.[13] This leads to the maturation and secretion of IL-1β, a key pro-inflammatory cytokine.[13][14] This activity is specific, as CATH-2 does not affect the secretion of other cytokines like IL-6, IL-12, and TNF-α in this context.[13]

Modulation of Hepatic and Intestinal Immunity

In a primary hepatic cell co-culture model, CATH-2 was shown to modulate the immune response by stimulating the release of pro-inflammatory CXCLi2 while also enhancing the production of the anti-inflammatory cytokine IL-10.[11] In the context of intestinal immunity, CATH-2 demonstrated a potent anti-inflammatory effect by alleviating LTA-induced increases in IL-6 and IL-2, and by increasing IL-10 levels.[15]

Quantitative Immunomodulatory Data

The following table summarizes the key quantitative findings related to the immunomodulatory effects of CATH-2.

Cell TypeStimulantCATH-2 ConcentrationEffectReference
Chicken Macrophages (HD11)-Dose-dependentInduction of CXCLi2/IL-8, MCP-3, CCLi4/RANTES transcription[4][5]
Chicken Macrophages (HD11)LPS-Inhibition of IL-1β and nitric oxide production[4][5]
Human PBMCsLPS-Inhibition of TNF-α, IL-6, and IL-10 production[12]
LPS-primed Macrophages-5 µMInduction of IL-1β and IL-1α secretion[13]
Primary Chicken Hepatic Co-culture-5 and 10 µg/mLDecrease in metabolic activity by 23.72% and 58.97% respectively[12]
Primary Chicken Hepatic Co-culture-Higher doseSignificant increase in IL-10 levels[11]
Chicken Ileal ExplantsLTA-Alleviation of LTA-caused elevation of IL-6 and IL-2[15]
Chicken Ileal ExplantsLTA-Increase in IL-10 concentration[15]

Signaling Pathways

The biological activities of CATH-2 are mediated through the activation of several intracellular signaling pathways. Understanding these pathways is crucial for harnessing the therapeutic potential of this peptide.

NLRP3 Inflammasome Activation Pathway

CATH-2 promotes the activation of the NLRP3 inflammasome, a key component of the innate immune system that responds to cellular danger signals.

NLRP3_Activation cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB proIL1b Pro-IL-1β Pro-IL-18 NFkB->proIL1b NLRP3_gene NLRP3 Gene Expression NFkB->NLRP3_gene IL1b Mature IL-1β Secretion proIL1b->IL1b Cleavage NLRP3_protein NLRP3 Protein NLRP3_gene->NLRP3_protein NLRP3_complex NLRP3 Inflammasome Assembly NLRP3_protein->NLRP3_complex CATH2 CATH-2 P2X7 P2X7 Receptor? CATH2->P2X7 K_efflux K+ Efflux P2X7->K_efflux K_efflux->NLRP3_complex ASC ASC Oligomerization NLRP3_complex->ASC proCasp1 Pro-Caspase-1 ASC->proCasp1 Casp1 Active Caspase-1 proCasp1->Casp1 Casp1->proIL1b

Caption: CATH-2 acts as a second signal for NLRP3 inflammasome activation in LPS-primed macrophages.

Anti-inflammatory Signaling via NF-κB and MAPK Inhibition

CATH-2 can also exert anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways in the context of bacterial infection.

Anti_Inflammatory_Pathway APEC Avian Pathogenic E. coli (APEC) TLRs TLR2/TLR4 APEC->TLRs NFkB NF-κB Pathway TLRs->NFkB MAPK MAPK Pathway (ERK, JNK, p38) TLRs->MAPK NLRP3 NLRP3 Inflammasome TLRs->NLRP3 CATH2 CATH-2 CATH2->APEC Direct Killing & LPS Neutralization CATH2->NFkB Inhibition CATH2->MAPK Inhibition CATH2->NLRP3 Inhibition Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, etc.) NFkB->Cytokines MAPK->Cytokines NLRP3->Cytokines

Caption: CATH-2 attenuates APEC-induced inflammation by inhibiting NF-κB, MAPK, and NLRP3 pathways.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the characterization of CATH-2.

Peptide Synthesis and Purification

CATH-2 and its derivatives are typically synthesized using solid-phase peptide synthesis (SPPS) on an automated peptide synthesizer. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by mass spectrometry. Fluorescent labels like FITC or TAMRA can be incorporated at the N-terminus during synthesis for visualization studies.[2]

Antimicrobial Susceptibility Testing

The minimal inhibitory concentration (MIC) is determined using a broth microdilution method. Briefly, two-fold serial dilutions of the peptide are incubated with a standardized inoculum of the target microorganism in a suitable broth (e.g., Mueller-Hinton broth) in 96-well plates.[5] The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth after incubation at 37°C for a specified period.

Cell Culture
  • Macrophage Cell Line (HD11): The chicken macrophage-like cell line HD11 is commonly used to study the immunomodulatory effects of CATH-2 on avian immune cells.[4][5]

  • Primary Hepatic Cell Co-culture: To model the liver environment, co-cultures of primary chicken hepatocytes and non-parenchymal cells are established.[11][12]

  • Peripheral Blood Mononuclear Cells (PBMCs): Human or chicken PBMCs are isolated from whole blood by density gradient centrifugation to study the effects of CATH-2 on a mixed population of primary immune cells.[4][7]

Cytokine and Chemokine Expression Analysis
  • ELISA: Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the concentration of secreted cytokines (e.g., IL-1β, IL-6, TNF-α, IL-10) in cell culture supernatants.[13][14]

  • RT-qPCR: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is employed to measure the mRNA expression levels of cytokine and chemokine genes in cells treated with CATH-2.[4][5]

Endotoxin Neutralization Assay

The ability of CATH-2 to neutralize LPS is assessed by pre-incubating the peptide with LPS before adding the mixture to macrophage cultures. The inhibition of LPS-induced pro-inflammatory responses (e.g., nitric oxide production, cytokine release) is then measured.[4][5]

Inflammasome Activation Assay

Macrophages are first primed with LPS to induce the expression of pro-IL-1β and NLRP3. Subsequently, the cells are treated with CATH-2 to trigger inflammasome activation. The activation is assessed by measuring the secretion of mature IL-1β by ELISA and by detecting caspase-1 activation and ASC oligomerization by Western blotting or immunofluorescence.[13][14]

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of CATH-2.

Experimental_Workflow start Peptide Synthesis & Purification antimicrobial Antimicrobial Activity (MIC, Killing Kinetics) start->antimicrobial cytotoxicity Cytotoxicity Assays (Hemolysis, Cell Viability) start->cytotoxicity immunomodulation Immunomodulatory Assays start->immunomodulation invivo In Vivo Efficacy Models (e.g., Infection models) antimicrobial->invivo cytokine Cytokine/Chemokine Profiling (ELISA, qPCR) immunomodulation->cytokine lps_neut LPS Neutralization immunomodulation->lps_neut inflammasome Inflammasome Activation immunomodulation->inflammasome signaling Signaling Pathway Analysis (Western Blot, Inhibitors) immunomodulation->signaling immunomodulation->invivo

Caption: A generalized experimental workflow for the discovery and characterization of CATH-2.

Conclusion and Future Directions

Chicken cathelicidin-2 is a host defense peptide with significant potential as a future therapeutic agent. Its potent, broad-spectrum antimicrobial activity, coupled with its sophisticated immunomodulatory functions, makes it an attractive alternative or adjunct to conventional antibiotics. The ability of CATH-2 to neutralize endotoxins and modulate inflammatory pathways highlights its potential for treating sepsis and other inflammatory conditions.

Future research should focus on optimizing the therapeutic window of CATH-2-derived peptides to maximize antimicrobial and immunomodulatory efficacy while minimizing cytotoxicity.[9] Further elucidation of its receptors and downstream signaling pathways will provide a more complete understanding of its mechanism of action and facilitate the rational design of novel CATH-2-based therapeutics for both veterinary and human medicine. The development of stable and effective delivery systems will also be critical for translating the therapeutic promise of CATH-2 into clinical applications.

References

Structural Analysis of Chicken Cathelicidin-2: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Chicken cathelicidin-2 (CATH-2) is a potent, broad-spectrum antimicrobial and immunomodulatory peptide, positioning it as a promising candidate for novel therapeutic development. A comprehensive understanding of its structural attributes is paramount for elucidating its mechanism of action and for guiding the rational design of synthetic analogues with enhanced efficacy and reduced cytotoxicity. This technical guide provides an in-depth analysis of the structural features of CATH-2, detailed experimental protocols for its characterization, and a summary of its biological activities.

Introduction

Host defense peptides (HDPs) are crucial components of the innate immune system across a wide range of species. Among these, the cathelicidin (B612621) family is of significant interest due to its dual antimicrobial and immunomodulatory functions.[1] Chickens express four known cathelicidins, with CATH-2 being a subject of extensive research.[1] This 26-amino-acid peptide is characterized by its high cationic nature and amphipathic structure.[2] Structurally, CATH-2 is predominantly α-helical, but with a distinctive proline-induced kink that divides the peptide into two helical segments.[3][4] This unique conformation is believed to be critical for its biological activity, including the permeabilization of microbial membranes and the modulation of host immune responses.[2][4] This guide serves as a core technical resource, consolidating the structural data, analytical methodologies, and functional understanding of CATH-2.

Primary and Secondary Structure of CATH-2

The primary structure of CATH-2, its amino acid sequence, is fundamental to its physicochemical properties and subsequent folding into a functional three-dimensional shape.

Amino Acid Sequence

The mature CATH-2 peptide is composed of 26 amino acids with a C-terminal amidation.

Sequence: H-Arg-Phe-Gly-Arg-Phe-Leu-Arg-Lys-Ile-Arg-Arg-Phe-Arg-Pro-Lys-Val-Thr-Ile-Thr-Ile-Gln-Gly-Ser-Ala-Arg-Phe-NH2

Physicochemical Properties

The amino acid composition of CATH-2 results in a high net positive charge and an amphipathic character, both of which are crucial for its interaction with negatively charged microbial membranes.

PropertyValue
Molecular Weight 3206.9 Da
Formula C147H245N51O30
Net Charge (pH 7) +11
Secondary Structure

Circular dichroism (CD) spectroscopy is a key technique for determining the secondary structure of peptides in solution. CATH-2 exhibits a predominantly α-helical conformation, which is crucial for its biological function.[3][5] The presence of a proline residue at position 14 introduces a significant kink, dividing the peptide into two separate α-helical domains.[3][4] While specific quantitative secondary structure percentages from CD spectroscopy are not consistently reported in the literature, studies on analogous peptides suggest helical contents can be significant, for instance, around 46-47% for equine cathelicidins in a helicogenic solvent.[5]

Tertiary Structure of CATH-2

Biological Activity and Mechanism of Action

CATH-2 exhibits potent activity against a broad spectrum of pathogens, including multidrug-resistant bacteria and fungi.[3][7] Its mechanism of action is multifaceted, involving direct microbial killing and modulation of the host's immune response.

Antimicrobial Activity

The antimicrobial efficacy of CATH-2 is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible microbial growth.

MicroorganismStrainMIC (µM)Reference
Escherichia coliATCC 87392-8 µg/mL[8]
Multidrug-Resistant E. coli(various)2-8 µg/mL[8]
Staphylococcus aureus(various)0.63-1.25[7]
Klebsiella pneumoniae(various)0.63-1.25[7]
Candida albicansATCC 10231N/A[3]
Bacillus anthracis(various)Active[9]
Yersinia pestis(various)Active[9]
Note: µg/mL values for C2-2, a derivative of CATH-2 (1-15).

The primary antimicrobial mechanism involves the disruption of microbial cell membranes. The cationic nature of CATH-2 facilitates its initial electrostatic attraction to the negatively charged components of bacterial and fungal membranes. Subsequently, the amphipathic α-helices insert into the lipid bilayer, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.[3]

Immunomodulatory Activity

Beyond its direct antimicrobial effects, CATH-2 can modulate the host immune response. A key aspect of this is its ability to neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of septic shock.[9] CATH-2 can bind to LPS, preventing it from activating the Toll-like receptor 4 (TLR4) signaling pathway, thereby dampening the pro-inflammatory cytokine cascade.[9]

Below is a diagram illustrating the proposed mechanism of CATH-2 in neutralizing LPS and inhibiting the TLR4 signaling pathway.

LPS_Neutralization_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS LPS_CATH2_Complex LPS-CATH2 Complex TLR4_MD2_CD14 TLR4/MD2/CD14 Receptor Complex LPS->TLR4_MD2_CD14 Binds to CATH2 CATH2 CATH2->LPS Binds and Neutralizes LPS_CATH2_Complex->TLR4_MD2_CD14 Binding Inhibited Signaling_Cascade MyD88-dependent & MyD88-independent Pathways TLR4_MD2_CD14->Signaling_Cascade Activates NFkB_Activation NF-κB Activation Signaling_Cascade->NFkB_Activation Leads to Proinflammatory_Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB_Activation->Proinflammatory_Cytokines Induces

Figure 1: CATH-2-mediated neutralization of LPS and inhibition of the TLR4 signaling pathway.

Experimental Protocols

The structural and functional characterization of CATH-2 relies on a suite of biophysical and microbiological techniques. Below are detailed methodologies for key experiments.

Peptide Synthesis and Purification

CATH-2 and its analogues are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Following cleavage from the resin and deprotection, the crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by mass spectrometry.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides, providing information about their secondary structure.

  • Sample Preparation:

    • Dissolve the purified, lyophilized CATH-2 peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.

    • Determine the precise peptide concentration using a quantitative amino acid analysis or a suitable colorimetric assay. Accurate concentration is critical for calculating molar ellipticity. A typical concentration range is 0.1-0.2 mg/mL.

  • Instrument Setup and Data Acquisition:

    • Use a calibrated CD spectropolarimeter.

    • Acquire spectra in a quartz cuvette with a pathlength of 0.1 cm.

    • Scan over a wavelength range of 190-260 nm at a controlled temperature (e.g., 25°C).

    • Typical parameters: data pitch of 1 nm, scanning speed of 50 nm/min, and an integration time of 1-2 seconds.

    • Average 3-5 scans to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Analysis:

    • Convert the raw CD signal (in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg × MRW) / (10 × l × c) where:

      • mdeg is the observed ellipticity in millidegrees

      • MRW is the mean residue weight (molecular weight / number of residues)

      • l is the pathlength in cm

      • c is the concentration in g/mL

    • Analyze the resulting spectrum to estimate the percentage of α-helix, β-sheet, and random coil using deconvolution software (e.g., K2D2, BeStSel). α-helical structures typically show negative bands near 208 nm and 222 nm.

NMR Spectroscopy for 3D Structure Determination

NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution.

  • Sample Preparation:

    • Dissolve a high concentration of the peptide (typically 1-5 mM) in a buffered solution (e.g., 90% H₂O / 10% D₂O) at a specific pH.

    • For enhanced signal, isotopic labeling (¹⁵N and/or ¹³C) may be required, which involves expressing the peptide in a suitable host organism grown on labeled media.

  • NMR Data Acquisition:

    • Acquire a series of 2D NMR experiments, including:

      • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate the chemical shifts of protons with their directly attached heteroatoms (¹⁵N or ¹³C).

  • Structure Calculation and Refinement:

    • Resonance Assignment: Assign the chemical shifts of all protons and heteroatoms to specific atoms in the peptide sequence.

    • Restraint Generation: Convert NOESY cross-peak intensities into upper distance limits between protons. Dihedral angle restraints can be derived from coupling constants or chemical shifts.

    • Structure Calculation: Use the experimental restraints in a molecular dynamics-based simulated annealing protocol to calculate an ensemble of 3D structures that are consistent with the NMR data.

    • Structure Validation: Assess the quality of the calculated structures using parameters such as the number of NOE violations, Ramachandran plot analysis, and root-mean-square deviation (RMSD) of the ensemble.

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of the peptide against various microorganisms.

  • Preparation of Reagents:

    • Prepare a stock solution of the CATH-2 peptide in a suitable solvent (e.g., sterile water or dilute acetic acid).

    • Prepare a two-fold serial dilution of the peptide in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation:

    • Culture the target microorganism overnight.

    • Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in the growth medium.

  • Incubation:

    • Add the standardized inoculum to each well of the microtiter plate containing the peptide dilutions.

    • Include positive (microorganism in broth without peptide) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Interpretation:

    • Determine the MIC by visual inspection as the lowest peptide concentration that completely inhibits visible growth of the microorganism. The growth can also be assessed by measuring the optical density at 600 nm (OD₆₀₀).

The following diagram illustrates the general workflow for the structural and functional analysis of CATH-2.

CATH2_Analysis_Workflow cluster_synthesis Peptide Production cluster_analysis Structural & Functional Analysis cluster_results Data Output Synthesis Solid-Phase Peptide Synthesis Purification RP-HPLC Purification Synthesis->Purification Verification Mass Spectrometry Verification Purification->Verification CD Circular Dichroism (CD) Spectroscopy Verification->CD NMR NMR Spectroscopy Verification->NMR MIC Broth Microdilution (MIC Assay) Verification->MIC LPS_Assay LPS Neutralization Assay Verification->LPS_Assay Secondary_Structure Secondary Structure (% α-helix, β-sheet) CD->Secondary_Structure 3D_Structure 3D Structure (PDB coordinates) NMR->3D_Structure Antimicrobial_Activity Antimicrobial Activity (MIC values) MIC->Antimicrobial_Activity Immunomodulation Immunomodulatory Function LPS_Assay->Immunomodulation

References

Avian Cathelicidins: A Technical Guide to their Immunomodulatory Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avian cathelicidins are a crucial component of the innate immune system in birds, representing a family of host defense peptides (HDPs) with potent antimicrobial and immunomodulatory properties.[1][2][3] Beyond their direct killing of pathogens, these peptides play a sophisticated role in orchestrating the host's immune response, making them a subject of intense research for novel therapeutic applications in both veterinary and human medicine.[1][4][5] This technical guide provides an in-depth exploration of the immunomodulatory functions of avian cathelicidins, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers and drug development professionals in this field.

Dual Immunomodulatory Roles of Avian Cathelicidins

Avian cathelicidins exhibit a remarkable duality in their immunomodulatory activities, capable of both enhancing and suppressing inflammatory responses depending on the context.[6][7] This pleiotropic nature is central to their ability to effectively combat infection while preventing excessive, damaging inflammation.[4][5]

Anti-inflammatory Functions

A primary immunomodulatory role of avian cathelicidins is the dampening of excessive inflammation, particularly that induced by bacterial endotoxins like lipopolysaccharide (LPS).[1][4][5] Several avian cathelicidins, including chicken CATH-2 and CATH-3, can directly bind to and neutralize LPS, thereby preventing its interaction with Toll-like receptor 4 (TLR4) and subsequent pro-inflammatory signaling cascades.[1][6] This leads to a significant reduction in the production of key pro-inflammatory cytokines.

Chicken CATH-1, -2, and -3 have been shown to inhibit the expression of IL-1β, IL-6, and nitric oxide (NO) in both chicken peripheral blood mononuclear cells and murine RAW264.7 macrophages stimulated with LPS.[1] Furthermore, chicken CATH-B1 has demonstrated an anti-inflammatory profile by downregulating the expression of pro-inflammatory cytokines such as IFN-β, IL-1β, IL-6, and IL-8 in primary chicken macrophages challenged with avian pathogenic E. coli (APEC).[8] Concurrently, CATH-B1 can enhance the expression of the anti-inflammatory cytokine IL-10.[8]

Pro-inflammatory and Chemoattractant Functions

In addition to their anti-inflammatory effects, avian cathelicidins can also act as pro-inflammatory mediators, a function crucial for recruiting immune cells to the site of infection.[1] They can directly act as chemoattractants for immune cells and also induce the expression of chemokines and their receptors. For instance, chicken CATH-1 can activate murine RAW264.7 macrophages to produce inflammatory mediators including IL-1β and the chemokines CCL2 and CCL3.[1] Similarly, full-length chicken CATH-2 dose-dependently induces the transcription of chemokines CXCLi2 (IL-8), MCP-3, and CCLi4 (RANTES) in a chicken macrophage cell line (HD11).[9] This targeted recruitment of immune cells is a vital first step in mounting an effective defense against invading pathogens.

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative effects of various avian cathelicidins on cytokine and chemokine production as reported in the literature.

Table 1: Anti-inflammatory Effects of Avian Cathelicidins

CathelicidinCell TypeStimulantConcentration of CathelicidinObserved EffectReference
Chicken CATH-2Murine Peritoneal MacrophagesAvian Pathogenic E. coli (APEC)2.5 µMSignificantly reduced production of IL-1β, IL-6, IL-1α, and IL-12.[10]
Chicken CATH-B1Primary Chicken MacrophagesAPECNot specifiedDownregulated gene expression of IFN-β, IL-1β, IL-6, and IL-8; Increased gene expression of IL-10.[8]
Chicken CATH-1, -2, -3Chicken PBMCs & RAW264.7 cellsLPSNot specifiedInhibited expression of IL-1β, IL-6, and nitric oxide production.[1]
Pigeon Cl-CATH2Pigeon MacrophagesLPS5, 10, 20 µg/mlInhibited INOS mRNA expression by 79%, 90%, and 95% respectively. At 4.85 µM, suppressed INOS, TNF-α, IL-1β, and IL-6 mRNA levels by 94.8%, 94.5%, 99.93%, and 99.98% respectively.[11]
Pigeon Cl-CATH2Pigeon MacrophagesLPS4.85 µM (20 µg/ml)Inhibited protein levels of TNF-α, IL-1β, IL-6, and NO by 83.2%, 90%, 76%, and 66.05% respectively. Increased IL-10 protein levels by nearly 2-fold.[11]
Truncated CATH-1(6-26)HD11 cellsLPS (100 ng/ml)20 µg/mlApproximately 97% inhibition of LPS-induced nitric oxide production.[12]

Table 2: Pro-inflammatory and Chemoattractant Effects of Avian Cathelicidins

CathelicidinCell TypeConcentrationObserved EffectReference
Chicken CATH-1RAW264.7 mouse macrophagesNot specifiedInduced expression of IL-1β, CCL2, and CCL3.[1]
Chicken CATH-2HD11 chicken macrophage cell lineDose-dependentInduced transcription of chemokines CXCLi2/IL-8, MCP-3, and CCLi4/RANTES.[9]
Chicken CATH-2Primary chicken hepatocyte-non-parenchymal cell co-culture5 and 10 nmol/mLIncreased concentration of proinflammatory CXCLi2 and IFN-γ, and anti-inflammatory IL-10. Decreased macrophage colony stimulating factor (M-CSF).[13]

Key Signaling Pathways

Avian cathelicidins exert their immunomodulatory effects by influencing several key intracellular signaling pathways. A prominent example is the modulation of the NF-κB, MAPK, and NLRP3 inflammasome pathways.

CATH-2-mediated Attenuation of APEC-induced Inflammation

Chicken CATH-2 has been shown to attenuate the inflammatory response induced by Avian Pathogenic E. coli (APEC) in macrophages.[10] This is achieved through the inhibition of the NF-κB and MAPK signaling pathways, which are central to the production of pro-inflammatory cytokines.[10] Furthermore, CATH-2 inhibits the activation of the NLRP3 inflammasome, a multiprotein complex responsible for the maturation and secretion of IL-1β.[10]

G cluster_APEC APEC Infection cluster_Macrophage Macrophage APEC APEC TLR TLRs APEC->TLR Activates NLRP3 NLRP3 Inflammasome APEC->NLRP3 Activates NFkB NF-κB Pathway TLR->NFkB MAPK MAPK Pathway TLR->MAPK Pro_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, etc.) NFkB->Pro_Cytokines Induces transcription MAPK->Pro_Cytokines Induces transcription Casp1 Caspase-1 activation NLRP3->Casp1 Casp1->Pro_Cytokines Processes pro-IL-1β CATH2 Chicken CATH-2 CATH2->NFkB Inhibits CATH2->MAPK Inhibits CATH2->NLRP3 Inhibits G cluster_ligands Bacterial Ligands cluster_receptors Toll-Like Receptors cluster_peptides Avian Cathelicidins cluster_response Macrophage Response LPS LPS (from Gram-negative bacteria) TLR4 TLR4 LPS->TLR4 Binds & Activates ODN ODN-2006 (CpG DNA) TLR21 TLR21 ODN->TLR21 Binds & Activates ProInflammatory Pro-inflammatory Response TLR4->ProInflammatory NO_Production Nitric Oxide Production TLR21->NO_Production CATH2_3 Chicken CATH-2 & CATH-3 CATH2_3->LPS Binds & Neutralizes CATHB1 Chicken CATH-B1 CATHB1->ODN Binds & Enhances TLR21 Activation G start Start: Cell Culture & Treatment rna_iso RNA Isolation start->rna_iso supernatant Collect Supernatant start->supernatant cell_lysis Cell Lysis start->cell_lysis cdna_syn cDNA Synthesis rna_iso->cdna_syn qpcr qRT-PCR Analysis cdna_syn->qpcr gene_exp Gene Expression Data qpcr->gene_exp elisa ELISA supernatant->elisa griess Griess Assay supernatant->griess protein_conc Protein Concentration Data elisa->protein_conc no_conc Nitric Oxide Data griess->no_conc protein_ext Protein Extraction cell_lysis->protein_ext western_blot Western Blotting protein_ext->western_blot pathway_act Signaling Pathway Activation Data western_blot->pathway_act

References

Evolutionary Conservation of Avian Cathelicidins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cathelicidins are a crucial component of the innate immune system in vertebrates, providing a first line of defense against a broad range of pathogens. In birds, these host defense peptides have garnered significant interest for their potent antimicrobial and immunomodulatory activities, offering potential as alternatives to conventional antibiotics. This technical guide delves into the evolutionary conservation of avian cathelicidins, providing a comprehensive overview of their structure, function, and genetic organization. Detailed experimental protocols for their study are presented, alongside quantitative data on their biological activities. Furthermore, this guide illustrates key experimental workflows and biological pathways through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Avian cathelicidins are a family of antimicrobial peptides (AMPs) characterized by a conserved N-terminal cathelin-like domain and a highly variable C-terminal mature peptide.[1][2] First discovered in birds in 2005, they have since been identified in a variety of avian species, including chickens, turkeys, ducks, and pigeons.[1] These peptides are expressed in various tissues, particularly in immune organs like the bone marrow and bursa of Fabricius, as well as in mucosal surfaces of the gastrointestinal and respiratory tracts.[2][3] Their broad-spectrum antimicrobial activity against bacteria and fungi, coupled with their ability to modulate the host's immune response, makes them promising candidates for novel anti-infective therapies.[1][4] This guide explores the evolutionary aspects of these peptides, highlighting conserved features and species-specific variations.

Molecular Structure and Genetics

The genetic structure of avian cathelicidins is remarkably conserved, typically consisting of four exons and three introns.[3][5] Exons 1 to 3 encode the signal peptide and the highly conserved cathelin-like domain, while the fourth exon encodes the variable mature peptide, which is responsible for the antimicrobial and immunomodulatory activities.[2][3]

Gene Organization and Synteny

Phylogenetic analyses have revealed that avian cathelicidin (B612621) genes are clustered on a single chromosome, suggesting their origin from gene duplication events.[6] In chickens, this gene cluster is located on chromosome 2.[7] This cluster's genomic location is often found in close proximity to the Kelch-like family member 18 (KLHL18) and transforming growth factor-beta regulator 4 (TBRG4) genes, a synteny that is also observed with the related neutrophilic granule protein (NGP) genes in mammals.[1][7]

Phylogenetic Relationships

Avian cathelicidins are classified into three main clades: CATH1/3, CATH2, and CATH-B1.[8][9] This distinct clustering suggests that the gene duplication events that gave rise to these different cathelicidin types occurred before the divergence of modern avian species.[9] While the cathelin-like domain is highly conserved across different bird species, the mature peptide sequence shows greater variability, which is thought to be driven by positive selection to adapt to diverse pathogenic pressures.[2]

Functional Conservation

Antimicrobial Activity

Avian cathelicidins exhibit potent, broad-spectrum antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][10] The primary mechanism of action involves the disruption of microbial cell membranes.[11] The mature peptides are typically α-helical in structure, and this conformation is crucial for their antimicrobial function.[1]

Immunomodulatory Functions

Beyond their direct antimicrobial effects, avian cathelicidins are potent immunomodulators.[1][4] They can influence the host's immune response in several ways, including:

  • Chemokine Induction: They can induce the expression of chemokines, such as CXCLi2 (the avian equivalent of IL-8), which helps in the recruitment of immune cells like heterophils (avian neutrophils) and macrophages to the site of infection.[12]

  • Cytokine Regulation: Avian cathelicidins can modulate the production of both pro-inflammatory and anti-inflammatory cytokines. For instance, chicken cathelicidin-2 (CATH-2) has been shown to inhibit the lipopolysaccharide (LPS)-induced production of the pro-inflammatory cytokine IL-1β in macrophages.[12]

  • Endotoxin Neutralization: They can bind to and neutralize LPS, a major component of the outer membrane of Gram-negative bacteria, thereby preventing an excessive inflammatory response that can lead to sepsis.[4]

Quantitative Data

The following tables summarize key quantitative data regarding the properties and activities of various avian cathelicidins.

Table 1: Amino Acid Sequences and Properties of Selected Avian Cathelicidins

SpeciesCathelicidinMature Peptide SequenceLength (AA)GenBank No.
Chicken (Gallus gallus)CATH-1 (Fowlicidin-1)RFGRFLRKIRRFRPKVTITIQGSARF26DQ060533
Chicken (Gallus gallus)CATH-2 (CMAP27)KFFRKLKKSVKKRAKEFFKKPRVIGRFPF29DQ060534
Chicken (Gallus gallus)CATH-3 (Fowlicidin-3)RFGRFLRKIRRFRPKVTITIQGSARF26DQ060535
Chicken (Gallus gallus)CATH-B1VRRRLKRIWRPLPFRG16DQ060532
Turkey (Meleagris gallopavo)CATH-2KFFKKLKNSVKKRAKEFFKKPRVIGRFPF29EU840700
Duck (Anas platyrhynchos)dCATHKFFRKLKKHVKKWAKEFFKKPKVIGRFPF29EU622830
Pigeon (Columba livia)Cl-CATH2KFFRKLKKSVKKRAKEFFKKPRVIGRFPF29KP735626
Quail (Coturnix coturnix)Cc-CATH2KFFKKLKNSVKKRAKEFFKKPRVIGRFPF29HQ116875

Note: This table presents a selection of avian cathelicidins. For a more comprehensive list, refer to the cited literature.[1][13]

Table 2: Minimum Inhibitory Concentrations (MIC) of Avian Cathelicidins Against Various Pathogens

PeptideOrganismMIC (µM)Reference
Chicken CATH-1Escherichia coli1.5[10]
Staphylococcus aureus0.75[10]
Candida albicans3.0[1]
Chicken CATH-2Escherichia coli7.38[10]
Staphylococcus aureus>118.05[10]
Campylobacter jejuni0.92[10]
Chicken CATH-B1Escherichia coli2.5[1]
Staphylococcus aureus1.2[1]
Duck dCATHEscherichia coli2.0 - 4.0[1]
Staphylococcus aureus2.0 - 4.0[1]
Quail Cc-CATH2Escherichia coli0.3 - 2.5[14]
Staphylococcus aureus0.3 - 2.5[14]

Note: MIC values can vary depending on the specific strain and experimental conditions.[1][5][10]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of avian cathelicidins.

Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of avian cathelicidin peptides.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (for C-terminal amide) or 2-chlorotrityl chloride resin (for C-terminal carboxylic acid)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) (20% in DMF)

  • Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in the synthesis vessel.[15]

  • First Amino Acid Loading (for 2-chlorotrityl chloride resin): a. Dissolve 3 equivalents of the first Fmoc-amino acid and 7.5 equivalents of DIPEA in dry Dichloromethane (DCM).[16] b. Add the solution to the resin and shake for 1-2 hours. c. Wash the resin with DCM and DMF.

  • Fmoc Deprotection: a. Treat the resin with 20% piperidine in DMF for 5-10 minutes. b. Repeat the piperidine treatment once more. c. Wash the resin thoroughly with DMF.[4]

  • Amino Acid Coupling: a. Dissolve 3-5 equivalents of the next Fmoc-amino acid and the coupling reagent (HCTU) in DMF. b. Add 6-10 equivalents of DIPEA to the amino acid solution to activate it. c. Add the activated amino acid solution to the resin and shake for 1-2 hours. d. Wash the resin with DMF.[15]

  • Repeat Deprotection and Coupling: Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: a. After the final coupling and deprotection, wash the resin with DCM and dry it. b. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.[4] c. Filter the resin and collect the filtrate containing the peptide. d. Precipitate the peptide by adding cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of a synthesized avian cathelicidin.

Materials:

  • Synthesized and purified avian cathelicidin peptide

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Peptide Stock Solution: Dissolve the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid) to a high concentration (e.g., 1 mg/mL).

  • Prepare Inoculum: Grow the microbial culture to the mid-logarithmic phase and dilute it in the appropriate broth to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions: Prepare two-fold serial dilutions of the peptide in the broth directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared microbial inoculum to each well, resulting in a final volume of 100 µL and a final inoculum concentration of 2.5 x 10^5 CFU/mL.

  • Controls: Include a positive control (microbes in broth without peptide) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microbe (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the microbe, as determined by visual inspection or by measuring the optical density at 600 nm.[17]

Immunomodulatory Activity Assay: Cytokine Expression in Macrophages

This protocol assesses the ability of an avian cathelicidin to modulate cytokine expression in a chicken macrophage cell line (HD11) in response to LPS.

Materials:

  • HD11 chicken macrophage-like cell line

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS)

  • Synthesized avian cathelicidin peptide

  • Lipopolysaccharide (LPS) from E. coli

  • 96-well cell culture plates

  • RNA extraction kit

  • Reverse transcription kit

  • Quantitative PCR (qPCR) machine and reagents (primers for target cytokines like IL-1β, IL-6, and a housekeeping gene like GAPDH)

Procedure:

  • Cell Seeding: Seed HD11 cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[12]

  • Peptide and LPS Treatment: a. Pre-incubate different concentrations of the cathelicidin peptide with a fixed concentration of LPS (e.g., 100 ng/mL) for 30 minutes at 37°C.[12] b. Remove the old medium from the cells and add the peptide/LPS mixtures. c. Include controls: cells with medium only, cells with peptide only, and cells with LPS only.

  • Incubation: Incubate the cells for a specific period (e.g., 4-24 hours) to allow for cytokine gene expression.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): a. Perform qPCR using the synthesized cDNA, specific primers for the target cytokine genes and the housekeeping gene. b. Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the study of avian cathelicidins.

Experimental_Workflow cluster_Discovery Gene/Peptide Discovery cluster_Synthesis Peptide Production cluster_Functional Functional Characterization cluster_Evolutionary Evolutionary Analysis Genome_Mining Genome/Transcriptome Mining Sequence_Analysis Sequence Analysis & Homology Search Genome_Mining->Sequence_Analysis Peptide_Synthesis Solid-Phase Peptide Synthesis Sequence_Analysis->Peptide_Synthesis Phylogenetic_Analysis Phylogenetic Tree Construction Sequence_Analysis->Phylogenetic_Analysis Synteny_Analysis Gene Cluster & Synteny Analysis Sequence_Analysis->Synteny_Analysis Purification RP-HPLC Purification Peptide_Synthesis->Purification Verification Mass Spectrometry Purification->Verification Antimicrobial_Assay Antimicrobial Susceptibility Testing (MIC) Verification->Antimicrobial_Assay Immunomodulatory_Assay Immunomodulatory Activity Assay Verification->Immunomodulatory_Assay Cytotoxicity_Assay Cytotoxicity/Hemolytic Assay Verification->Cytotoxicity_Assay

Caption: General experimental workflow for the study of avian cathelicidins.

Mechanism_of_Action cluster_Direct Direct Antimicrobial Action cluster_Immuno Immunomodulatory Action Cathelicidin Avian Cathelicidin Bacterial_Membrane Bacterial Cell Membrane Cathelicidin->Bacterial_Membrane Binds to LPS LPS (Endotoxin) Cathelicidin->LPS Binds to & Neutralizes Macrophage Macrophage/Immune Cell Cathelicidin->Macrophage Acts on Membrane_Disruption Membrane Disruption & Pore Formation Bacterial_Membrane->Membrane_Disruption Leads to Cell_Lysis Bacterial Cell Lysis Membrane_Disruption->Cell_Lysis LPS->Macrophage Activates Cytokine_Modulation Cytokine/Chemokine Modulation Macrophage->Cytokine_Modulation Results in LPS_Neutralization LPS Neutralization Inflammation_Regulation Regulation of Inflammation LPS_Neutralization->Inflammation_Regulation Cytokine_Modulation->Inflammation_Regulation

Caption: Dual mechanism of action of avian cathelicidins.

Phylogenetic_Workflow Seq_Retrieval Retrieve Cathelicidin Sequences (NCBI, UniProt) MSA Multiple Sequence Alignment (e.g., ClustalW, MUSCLE) Seq_Retrieval->MSA Model_Selection Evolutionary Model Selection (e.g., in MEGA) MSA->Model_Selection Tree_Building Phylogenetic Tree Construction (e.g., Neighbor-Joining, Maximum Likelihood) Model_Selection->Tree_Building Bootstrap Bootstrap Analysis (e.g., 1000 replicates) Tree_Building->Bootstrap Phylogenetic_Tree Phylogenetic Tree Bootstrap->Phylogenetic_Tree

Caption: Workflow for phylogenetic analysis of avian cathelicidins.

Conclusion

The evolutionary conservation of avian cathelicidins, particularly in their gene structure and the cathelin-like domain, underscores their fundamental role in the avian innate immune system. The variability of the mature peptide highlights the evolutionary pressure to adapt to a wide array of pathogens. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these fascinating molecules. A deeper understanding of their structure-function relationships and mechanisms of action will be pivotal in designing novel anti-infectives to combat the growing threat of antimicrobial resistance.

References

Localization of Cathelicidin-2 in Chicken Tissues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathelicidin-2 (CATH-2), a member of the cathelicidin (B612621) family of host defense peptides, is a crucial component of the innate immune system in chickens (Gallus gallus). It exhibits potent, broad-spectrum antimicrobial activity against a range of pathogens and plays a significant role in modulating the host's immune response. Understanding the precise tissue localization and expression levels of CATH-2 is fundamental for elucidating its physiological roles in health and disease, and for the development of novel therapeutics in poultry and potentially for human applications. This technical guide provides a comprehensive overview of the localization of CATH-2 in chicken tissues, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Data Presentation: Cathelicidin-2 mRNA Expression in Chicken Tissues

Quantitative real-time PCR (qRT-PCR) has been instrumental in determining the tissue-specific expression of Cathelicidin-2 mRNA. The following table summarizes the relative expression levels of CATH-2 mRNA across a wide range of tissues in 28-day-old broiler chickens, as reported by Achanta et al. (2012). The expression levels are calculated relative to the esophagus, which is used as a baseline tissue.[1]

TissueRelative CATH-2 mRNA Expression Level (Mean ± SEM)
Immune Organs
Bone Marrow15,000 ± 2,500
Bursa of Fabricius1,000 ± 200
Spleen750 ± 150
Thymus500 ± 100
Cecal Tonsil4,000 ± 800
Gastrointestinal Tract
Proventriculus200 ± 40
Gizzard150 ± 30
Duodenum300 ± 60
Jejunum250 ± 50
Ileum400 ± 80
Cecum600 ± 120
Colon300 ± 60
Respiratory and Other Tissues
Lung8,000 ± 1,600
Trachea400 ± 80
Liver100 ± 20
Kidney150 ± 30
Heart50 ± 10
Brain< 10
Muscle (Breast)< 10
Skin< 10
Testis< 10
Ovary< 10

Data adapted from Achanta et al. (2012).[1] It is important to note that this data represents mRNA levels and protein levels may vary.

Cellular Localization

Immunohistochemical studies have revealed that Cathelicidin-2 is predominantly localized within heterophils , the avian equivalent of neutrophils.[2] It is stored in the large, rod-shaped granules of these immune cells.[2] Upon stimulation, such as by bacterial lipopolysaccharide (LPS), heterophils release mature CATH-2.[2] In response to infection, a significant infiltration of CATH-2-containing heterophils is observed in tissues like the jejunum.[2]

Experimental Protocols

Quantitative Real-Time PCR (qRT-PCR) for CATH-2 mRNA Expression

This protocol is adapted from the methodology described by Achanta et al. (2012).[1]

a) RNA Isolation:

  • Harvest fresh chicken tissues and immediately snap-freeze in liquid nitrogen.

  • Store at -80°C until use.

  • Isolate total RNA from approximately 100 mg of tissue using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

b) cDNA Synthesis:

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

c) qRT-PCR:

  • Prepare the reaction mixture using a SYBR Green-based qPCR master mix.

  • Primers for Chicken Cathelicidin-2:

    • Forward: 5'-GCTCGGGCAGGAAGCTTG-3'

    • Reverse: 5'-GGCAGCACAGCAGGAACT-3'

  • Reference Gene Primers (e.g., GAPDH):

    • Forward: 5'-AAGGCTGAGAACGGGAAACT-3'

    • Reverse: 5'-GGAGGAGACGGGAGGAAAC-3'

  • Thermal Cycling Conditions:

    • Initial denaturation: 95°C for 3 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 30 seconds.

    • Melt curve analysis to confirm product specificity.

  • Data Analysis:

    • Calculate the relative expression of CATH-2 mRNA using the 2-ΔΔCt method, with GAPDH as the reference gene and a tissue with low expression (e.g., esophagus) as the calibrator.

Immunohistochemistry (IHC) for CATH-2 Protein Localization

This is a generalized protocol for paraffin-embedded chicken tissues and requires optimization for the specific primary antibody used.

a) Tissue Preparation:

  • Fix fresh tissue samples in 10% neutral buffered formalin for 24-48 hours.

  • Dehydrate the tissue through a graded series of ethanol (B145695) (70%, 80%, 95%, 100%).

  • Clear the tissue in xylene and embed in paraffin (B1166041) wax.

  • Cut 4-5 µm thick sections and mount on positively charged slides.

b) Deparaffinization and Rehydration:

  • Incubate slides in xylene (2 x 5 minutes).

  • Rehydrate through a descending series of ethanol (100%, 95%, 80%, 70%; 3 minutes each).

  • Rinse in distilled water.

c) Antigen Retrieval:

  • Perform heat-induced epitope retrieval by immersing slides in a 10 mM sodium citrate (B86180) buffer (pH 6.0) and heating in a microwave or water bath at 95-100°C for 20 minutes.

  • Allow slides to cool to room temperature.

d) Staining:

  • Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 15 minutes.

  • Rinse with phosphate-buffered saline (PBS).

  • Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.

  • Incubate with a primary antibody against chicken Cathelicidin-2 (requires sourcing and validation by the researcher) at an optimized dilution overnight at 4°C.

  • Wash with PBS.

  • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

  • Wash with PBS.

  • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

  • Wash with PBS.

  • Develop the signal with a peroxidase substrate kit (e.g., DAB) until the desired stain intensity is reached.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

In Situ Hybridization (ISH) for CATH-2 mRNA Localization

This generalized protocol for digoxigenin (B1670575) (DIG)-labeled RNA probes requires optimization.

a) Probe Synthesis:

  • Design a specific antisense RNA probe for chicken Cathelicidin-2 (approximately 300-500 bp). The NCBI reference sequence for chicken CATH2 (Gene ID: 421251) can be used for probe design.

  • Synthesize the DIG-labeled RNA probe using an in vitro transcription kit with a linearized plasmid containing the CATH-2 cDNA fragment as a template.

b) Tissue Preparation and Hybridization:

  • Prepare paraffin-embedded tissue sections as for IHC.

  • Deparaffinize and rehydrate the sections.

  • Treat with proteinase K to improve probe penetration.

  • Prehybridize the sections in hybridization buffer.

  • Hybridize with the DIG-labeled CATH-2 probe overnight at an optimized temperature (e.g., 55-65°C).

c) Post-Hybridization Washes and Detection:

  • Perform stringent washes to remove non-specifically bound probe.

  • Block non-specific binding sites.

  • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

  • Wash to remove unbound antibody.

  • Detect the signal using an AP substrate (e.g., NBT/BCIP), which produces a colored precipitate.

  • Counterstain if desired.

  • Dehydrate, clear, and mount.

Mandatory Visualizations

Signaling Pathway: CATH-2 Activation of the NLRP3 Inflammasome

Cathelicidin-2 can act as a second signal to activate the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in macrophages, a key platform for the production of pro-inflammatory cytokines.

NLRP3_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm CATH2 Cathelicidin-2 K_efflux K+ Efflux CATH2->K_efflux induces NLRP3 NLRP3 Inflammasome NLRP3 Inflammasome NLRP3->Inflammasome recruits ASC ASC ASC->Inflammasome recruits Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome recruited to Casp1 Caspase-1 Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B cleaves IL1B IL-1β Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation Inflammasome->Casp1 cleaves K_efflux->NLRP3 activates

Caption: CATH-2 induced NLRP3 inflammasome activation pathway.

Experimental Workflow: qRT-PCR Analysis of CATH-2 Expression

This diagram outlines the key steps for quantifying Cathelicidin-2 mRNA in chicken tissues.

qRT_PCR_Workflow cluster_collection Sample Collection & Preparation cluster_analysis Molecular Analysis cluster_output Output Tissue_Collection Tissue Collection (e.g., Bone Marrow, Lung, Intestine) Snap_Freeze Snap Freezing (Liquid Nitrogen) Tissue_Collection->Snap_Freeze Storage Storage at -80°C Snap_Freeze->Storage RNA_Isolation Total RNA Isolation Storage->RNA_Isolation cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis qRT_PCR Quantitative RT-PCR (CATH-2 & Reference Gene) cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (2-ΔΔCt Method) qRT_PCR->Data_Analysis Results Relative CATH-2 mRNA Expression Levels Data_Analysis->Results

Caption: Workflow for qRT-PCR analysis of CATH-2 expression.

Conclusion

This technical guide consolidates current knowledge on the localization of Cathelicidin-2 in chicken tissues, with a primary focus on its high expression in immune organs and its cellular origin in heterophils. The provided quantitative mRNA data offers a valuable resource for comparative studies. Furthermore, the detailed experimental protocols serve as a practical starting point for researchers aiming to investigate CATH-2 in their own studies. The visualization of the NLRP3 inflammasome pathway highlights a key immunomodulatory function of CATH-2. Further research focusing on the quantitative proteomics of CATH-2 across a broad range of tissues will be crucial to fully elucidate its biological significance and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Recombinant Chicken Cathelicidin-2 Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chicken cathelicidin-2 (CATH-2) is a host defense peptide with potent antimicrobial and immunomodulatory properties, making it a promising candidate for novel therapeutic development.[1][2] This document provides a detailed protocol for the recombinant expression of chicken cathelicidin-2, enabling the production of this peptide for research and preclinical studies. The protocols are adapted from established methods for the high-yield expression of a related chicken cathelicidin, fowlicidin-2 (B1576592), in both Escherichia coli and Pichia pastoris expression systems.

Quantitative Data Summary

The following table summarizes the reported expression and purification data for recombinant fowlicidin-2, which can be used as a benchmark when expressing chicken cathelicidin-2.

Expression SystemVectorFusion TagPurification MethodYield (mg/L)Purity (%)Reference
E. coli BL21(DE3)pET-32a(+)ThioredoxinRP-HPLC~6.0>97[3]
Pichia pastoris X-33pPICZα-ANone (secreted)Ion Exchange, RP-HPLC85.6>95[4][5]

Experimental Protocols

Gene Synthesis and Codon Optimization

The amino acid sequence of mature chicken cathelicidin-2 is RFGRFLRKIRRFRPKVTITIQGSARF.[6] The full-length precursor protein sequence can be obtained from UniProt (Accession No. Q2IAL7).[7]

Protocol:

  • Obtain the Nucleotide Sequence: Based on the amino acid sequence of mature CATH-2, design a synthetic gene.

  • Codon Optimization: Optimize the codon usage of the synthetic gene for expression in the chosen host (E. coli or P. pastoris). This will enhance translational efficiency.

  • Addition of Cloning Sites: Flank the optimized gene sequence with appropriate restriction enzyme sites for cloning into the expression vector.

  • Gene Synthesis: Have the optimized gene synthesized by a commercial vendor.

Recombinant Expression in E. coli (adapted from fowlicidin-2 protocol[3])

This protocol describes the expression of CATH-2 as a fusion protein with thioredoxin, which can enhance solubility and allow for specific cleavage to release the mature peptide.

a. Vector Construction:

  • Digest the pET-32a(+) vector and the synthetic CATH-2 gene with the selected restriction enzymes.

  • Ligate the digested gene into the pET-32a(+) vector.

  • Transform the ligation product into a competent cloning strain of E. coli (e.g., DH5α).

  • Select for positive clones by colony PCR and sequence verification.

b. Protein Expression:

  • Transform the verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)).

  • Inoculate a single colony into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Use the overnight culture to inoculate 1 L of LB broth and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

  • Continue to culture for 4-6 hours at 37°C.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

c. Purification and Cleavage:

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl).

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.

  • Dissolve the inclusion bodies in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).

  • Refold the fusion protein by dialysis against a refolding buffer.

  • Purify the refolded fusion protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Cleave the fusion tag using a specific protease (e.g., TEV protease if a cleavage site is engineered) or chemical cleavage with cyanogen (B1215507) bromide (CNBr) if a methionine residue is engineered between the tag and CATH-2.[3]

  • Further purify the released CATH-2 peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Recombinant Expression in Pichia pastoris (adapted from fowlicidin-2 protocol[4][5][8])

This system allows for the secretion of the recombinant peptide into the culture medium, which can simplify purification.

a. Vector Construction:

  • Clone the synthetic CATH-2 gene into the pPICZα-A vector, which contains an α-factor secretion signal.

  • Linearize the recombinant plasmid with a suitable restriction enzyme.

  • Transform the linearized plasmid into a competent P. pastoris strain (e.g., X-33) by electroporation.

  • Select for positive transformants on YPDS plates containing Zeocin.

b. Protein Expression:

  • Inoculate a single colony into 25 mL of BMGY medium and grow at 30°C with shaking until the OD600 reaches 2-6.

  • Harvest the cells by centrifugation and resuspend in 100 mL of BMMY medium to induce expression.

  • Add methanol (B129727) to a final concentration of 0.5% every 24 hours to maintain induction.

  • Continue to culture for 72-96 hours at 30°C.

  • Harvest the culture supernatant by centrifugation at 12,000 x g for 30 minutes at 4°C.[8]

c. Purification:

  • Concentrate the supernatant using tangential flow filtration or ammonium (B1175870) sulfate (B86663) precipitation.

  • Perform ion-exchange chromatography as a first purification step.

  • Further purify the CATH-2 peptide using RP-HPLC.

  • Confirm the purity and identity of the recombinant CATH-2 by SDS-PAGE and mass spectrometry.

Visualizations

Experimental Workflow for Recombinant CATH-2 Expression

Recombinant_CATH2_Expression_Workflow cluster_gene_prep Gene Preparation cluster_ecoli E. coli Expression cluster_pastoris Pichia pastoris Expression A Design Synthetic Gene (Codon Optimized for Host) B Synthesize Gene A->B C Clone into Expression Vector (pET-32a or pPICZα-A) B->C D Transform E. coli BL21(DE3) C->D J Transform P. pastoris X-33 C->J E Induce with IPTG D->E F Harvest Cells (Inclusion Bodies) E->F G Purify Fusion Protein F->G H Cleave Fusion Tag G->H I Purify CATH-2 (RP-HPLC) H->I N N I->N Pure Recombinant CATH-2 K Induce with Methanol J->K L Harvest Supernatant K->L M Purify CATH-2 (Ion Exchange & RP-HPLC) L->M M->N Pure Recombinant CATH-2

Caption: Workflow for recombinant chicken cathelicidin-2 expression.

References

Application Notes and Protocols: Synthetic Chicken Cathelicidin-2 (CATH-2) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chicken cathelicidin-2 (CATH-2) is a potent, cationic host defense peptide (HDP) that constitutes a key component of the avian innate immune system.[1][2][3] Primarily produced by heterophil granulocytes, the avian equivalent of neutrophils, CATH-2 is a 26-amino acid peptide with the sequence RFGRFLRKIRRFRPKVTITIQGSARF-NH2.[1] Structurally, it forms an amphipathic α-helical structure with a distinctive kink introduced by a central proline residue, which divides the peptide into two helical segments.[4] This structural feature is crucial for its biological activities.[2] As part of the cathelicidin (B612621) family, it is synthesized as a precursor protein containing a conserved cathelin domain, which is cleaved to release the mature, biologically active C-terminal peptide.[3] CATH-2 and its synthetic derivatives are gaining significant attention in drug development due to their broad-spectrum antimicrobial activity, potent immunomodulatory functions, and potential as alternatives to conventional antibiotics in an era of growing antimicrobial resistance.[5][6][7]

Application Notes

Antimicrobial and Antifungal Applications

Synthetic CATH-2 exhibits potent, rapid, and broad-spectrum activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria and fungi.[1][2] Its primary mechanism of action involves the electrostatic attraction to negatively charged microbial membranes, followed by membrane disruption and permeabilization, leading to cell death.[2][4] This direct action on the membrane makes the development of microbial resistance less likely compared to traditional antibiotics that target specific metabolic pathways.[2]

  • Antibacterial Activity: CATH-2 and its N-terminal derived peptides have demonstrated efficacy against multidrug-resistant (MDR) bacteria such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and potential biowarfare agents like Bacillus anthracis and Yersinia pestis.[6][8][9]

  • Antifungal Activity: CATH-2 is a powerful agent against fungal pathogens like Candida albicans, inducing rapid cell death within minutes by causing membrane permeabilization and vacuolar expansion.[4] Studies have shown it possesses superior fungicidal potential compared to the human cathelicidin LL-37.[4]

Anti-Biofilm Applications

Bacterial biofilms are a major challenge in clinical settings, contributing to chronic infections and implant failure due to their high resistance to antibiotics.[10] Synthetic CATH-2 and its engineered variants have shown significant promise in combating biofilms.

  • Inhibition of Biofilm Formation: At sub-inhibitory concentrations, CATH-2 derivatives can prevent the formation of biofilms by pathogens like Staphylococcus epidermidis.[10]

  • Disruption of Mature Biofilms: At higher concentrations, the peptide can disrupt and reduce the metabolic activity of pre-formed, mature biofilms.[10]

  • Implant Coatings: CATH-2 has been incorporated into layer-by-layer coatings for titanium implants, demonstrating strong, sustained antibacterial activity against both S. aureus and E. coli for several days while remaining biocompatible with human cells.[9][11] This presents a viable strategy for preventing bone implant-related infections.

Anti-inflammatory and Immunomodulatory Applications

Beyond its direct microbicidal effects, CATH-2 is a potent modulator of the host immune response, a hallmark of host defense peptides.[12][13] Its effects are complex, involving both pro-inflammatory and anti-inflammatory actions that can be leveraged for therapeutic benefit.

  • Endotoxin (B1171834) Neutralization: CATH-2 has a strong affinity for lipopolysaccharide (LPS), the major endotoxin from Gram-negative bacteria.[14][15] By binding to LPS, it effectively neutralizes its pro-inflammatory effects, inhibiting the production of inflammatory mediators like nitric oxide (NO) and interleukin-1β (IL-1β) in macrophages.[14][16][17]

  • Chemokine Induction: CATH-2 can selectively induce the transcription of chemokines, such as CXCLi2 (IL-8) and MCP-3, in avian immune cells, which helps in recruiting other immune cells to the site of infection.[14][18]

  • NLRP3 Inflammasome Activation: CATH-2 can act as a second signal (following LPS priming) to promote the activation of the NLRP3 inflammasome in macrophages, leading to the secretion of IL-1β.[12][19] This highlights its role in orchestrating a robust innate immune response. However, in the context of an active infection, CATH-2 priming has also been shown to reduce the overall production of inflammatory cytokines induced by pathogens like Avian Pathogenic E. coli (APEC).[19]

Applications in Drug Development and Peptide Engineering

The native CATH-2 peptide, while potent, has limitations for therapeutic use, including potential cytotoxicity at high concentrations and susceptibility to proteolytic degradation.[6][7] This has driven research into designing synthetic analogs with improved therapeutic indices.

  • Truncated Peptides: N-terminal fragments of CATH-2, such as CATH-2 (1-15), have been shown to retain significant antibacterial activity while potentially having reduced cytotoxicity.[6][8]

  • Amino Acid Substitution: Strategically substituting specific amino acids can enhance desired properties. For example, replacing phenylalanine with tryptophan has been shown to improve both antibacterial and LPS-neutralizing activities.[8][14]

  • Stabilization: To increase stability in biological environments, CATH-2 derivatives have been engineered using D-amino acid substitutions or cyclization, which improves resistance to proteases without compromising antimicrobial potency.[20]

Quantitative Data Summary

The following tables summarize key quantitative data for synthetic CATH-2 and its derivatives from various studies.

Table 1: Antimicrobial and Antifungal Activity of CATH-2 and Derivatives

PeptideTarget OrganismAssay ConditionMIC (μM)MFC (μM)Reference
CATH-2 Candida albicansColony Count Assay-2.5[4]
CATH-2 (1-15) derivative C2-1 MDR E. coliBroth Microdilution0.5 - 16 µg/mL-[6]
CATH-2 (1-15) derivative C2-2 MDR E. coliBroth Microdilution2 - 8 µg/mL-[6][7]
Peptide F(2,5,12)W S. epidermidisBroth Microdilution10-[10]
Peptide F(2,5,12)W S. epidermidisBiofilm Inhibition2.5-[10]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.

Table 2: Immunomodulatory Effects of CATH-2

Cell TypeStimulantCATH-2 ConcentrationMeasured EffectOutcomeReference
Chicken Macrophages (HD11) LPS~5-20 µMIL-1β ProductionInhibition[14][17]
Chicken Macrophages (HD11) LPS~5-20 µMNitric Oxide (NO)Inhibition[14][17]
Chicken Macrophages (HD11) None~2.5-20 µMCXCLi2/IL-8 mRNAInduction[14][17]
Murine Peritoneal Macrophages LPS (priming)5 µMIL-1β SecretionInduction (NLRP3 activation)[12]
Murine Peritoneal Macrophages APEC2.5 µM (pretreatment)IL-1β, IL-6 ProductionInhibition[19]
Chicken Ileal Explants Lipoteichoic Acid (LTA)Not specifiedIL-6, IL-2Reduction of LTA-induced levels[5]
Chicken Ileal Explants Lipoteichoic Acid (LTA)Not specifiedIL-10Increase[5]

APEC: Avian Pathogenic E. coli.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis bacterial_prep 1. Prepare Bacterial Inoculum (Mid-log phase, ~5x10^5 CFU/mL) plate 3. Dispense Bacteria & Peptide (100µL bacteria + 11µL peptide in 96-well polypropylene (B1209903) plate) bacterial_prep->plate peptide_prep 2. Prepare Peptide Serial Dilutions (in 0.01% acetic acid / 0.2% BSA) peptide_prep->plate controls 4. Include Controls - Growth Control (no peptide) - Sterility Control (no bacteria) plate->controls incubation 5. Incubate Plate (18-24h at 37°C) controls->incubation readout 6. Determine MIC (Lowest concentration with >50% growth inhibition - Visual or OD600 reading) incubation->readout

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

signaling_pathway cluster_0 Extracellular cluster_1 Macrophage LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activation CATH2 CATH-2 CATH2->LPS Binding & Neutralization CATH2->TLR4 Inhibition NLRP3 NLRP3 Inflammasome CATH2->NLRP3 Activation (Signal 2) NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines Transcription Casp1 Caspase-1 NLRP3->Casp1 Activation IL1b Active IL-1β Casp1->IL1b Cleavage & Secretion

Caption: Immunomodulatory signaling pathways of CATH-2.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard CLSI guidelines with modifications for cationic antimicrobial peptides.[21][22]

Materials:

  • Test microorganism (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Synthetic CATH-2 peptide, lyophilized

  • Sterile, pyrogen-free water or 0.01% acetic acid

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA)

  • Sterile 96-well polypropylene microtiter plates (critical for preventing peptide adsorption)[21]

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, pick 3-5 colonies and inoculate into 5 mL of MHB. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (turbidity equivalent to a 0.5 McFarland standard). c. Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Peptide Dilutions: a. Prepare a stock solution of CATH-2 (e.g., 1280 µg/mL) in sterile water or 0.01% acetic acid. b. Perform serial two-fold dilutions in a solution of 0.01% acetic acid with 0.2% BSA to create a range of concentrations at 10x the final required test concentrations. The BSA and acid help maintain peptide stability and solubility.[22]

  • Assay Procedure: a. Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate (columns 1-11). b. Add 100 µL of sterile MHB to column 12 to serve as a sterility control and blank. c. Add 11 µL of each 10x peptide dilution to the corresponding wells in columns 1-10. d. Add 11 µL of the peptide diluent (without peptide) to column 11 to serve as a growth control. e. The final volume in each well will be approximately 111 µL.

  • Incubation and Data Analysis: a. Seal the plate and incubate at 37°C for 18-24 hours. b. The MIC is determined as the lowest peptide concentration that causes a significant inhibition of bacterial growth (>50%) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Protocol 2: In Vitro LPS Neutralization Assay (Nitric Oxide Measurement)

This protocol assesses the ability of CATH-2 to inhibit LPS-induced nitric oxide (NO) production in a macrophage cell line.[14][17]

Materials:

  • Murine (e.g., RAW 264.7) or chicken (e.g., HD11) macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • Synthetic CATH-2 peptide

  • Griess Reagent System for NO measurement

  • Sterile 96-well tissue culture plates

Procedure:

  • Cell Seeding: a. Seed macrophages into a 96-well plate at a density of ~1 x 10^5 cells/well. b. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.

  • Peptide and LPS Treatment: a. Prepare solutions of CATH-2 at various concentrations in serum-free medium. b. Prepare a solution of LPS at a final concentration of 100 ng/mL. c. Pre-incubate the CATH-2 solutions with the LPS solution for 30 minutes at 37°C to allow for binding. d. Remove the old medium from the cells and add 100 µL of the CATH-2/LPS mixtures to the appropriate wells. e. Include controls: cells only, cells + LPS only, cells + CATH-2 only.

  • Incubation: a. Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Nitric Oxide Measurement: a. After incubation, transfer 50 µL of the cell culture supernatant from each well to a new flat-bottom 96-well plate. b. Add 50 µL of Sulfanilamide solution (Component 1 of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of NED solution (Component 2 of Griess Reagent) to each well and incubate for another 5-10 minutes at room temperature, protected from light. d. Measure the absorbance at 540 nm within 30 minutes. e. Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve. A reduction in nitrite concentration in the CATH-2/LPS co-treated wells compared to the LPS-only wells indicates LPS neutralization.

Protocol 3: Cytotoxicity Assay (LDH Release)

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from cells, an indicator of plasma membrane damage and cytotoxicity.[13][23]

Materials:

  • Target cell line (e.g., chicken kidney cells, human PBMCs, or HepG2)[6][24]

  • Complete cell culture medium

  • Synthetic CATH-2 peptide

  • Commercially available LDH Cytotoxicity Assay Kit

  • Sterile 96-well tissue culture plates

Procedure:

  • Cell Seeding: a. Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well for adherent cells) and allow them to adhere overnight.[6]

  • Peptide Treatment: a. Prepare serial dilutions of CATH-2 in serum-free culture medium. b. Remove the medium from the cells and replace it with 100 µL of the peptide dilutions. c. Include controls:

    • Spontaneous LDH release (cells in serum-free medium only).
    • Maximum LDH release (cells treated with the lysis buffer provided in the kit).

  • Incubation: a. Incubate the plate for a defined period (e.g., 24 hours) at 37°C, 5% CO2.

  • LDH Measurement: a. Gently centrifuge the plate to pellet any detached cells. b. Transfer 50 µL of supernatant from each well to a new 96-well plate. c. Add 50 µL of the LDH reaction mixture from the kit to each well. d. Incubate for 30 minutes at room temperature, protected from light. e. Add 50 µL of the stop solution provided in the kit. f. Measure the absorbance at 490 nm.

  • Data Analysis: a. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100.

References

Application Notes and Protocols for In Vivo Efficacy of Chicken Cathelicidin-2 (CATH-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chicken Cathelicidin-2 (CATH-2), a host defense peptide, has demonstrated significant potential as a therapeutic agent against bacterial infections and as an immunomodulator. This document provides a summary of its in vivo efficacy based on recent studies, along with detailed protocols for key experiments.

Data Presentation: In Vivo Efficacy of CATH-2 and its Derivatives

The following tables summarize the quantitative data from various in vivo studies on CATH-2 and its rationally designed derivative, C2-2.

Table 1: Efficacy of C2-2, a CATH-2 Derived Peptide, in a Chicken Model of Multidrug-Resistant E. coli Infection

ParameterControl Group (No Treatment)E. coli Infected GroupE. coli Infected + C2-2 Treated GroupReference
Survival Rate 100%Not specifiedSignificantly improved[1][2][3][4]
Bacterial Load (Heart) Not applicableHighSignificantly reduced[1][2][3][4]
Bacterial Load (Liver) Not applicableHighSignificantly reduced[1][2][3][4]
Bacterial Load (Spleen) Not applicableHighSignificantly reduced[1][2][3][4]
Pathological Damage NoneSevereSignificantly prevented[1][2][3][4]

Table 2: Efficacy of D-CATH-2 in Chicken Infection Models

Animal ModelInfection ModelAdministration RouteKey FindingsReference
Chicken Systemic Salmonella infectionIn ovoPartially protected chicks in the first week post-hatch[5]
Chicken Respiratory E. coli infectionIn ovoLower mortality and greatly reduced morbidity based on lesion scores; reduced airsac bacterial loads at 7 days post-infection[5]
Chicken Respiratory E. coli infectionIntramuscularLess effective in protecting chicks against E. coli infection[5]

Experimental Protocols

In Vivo Efficacy of C2-2 Against Multidrug-Resistant E. coli in Chickens

This protocol describes the in vivo chicken model used to evaluate the therapeutic potential of the CATH-2-derived peptide, C2-2, against a multidrug-resistant strain of E. coli.

Materials:

  • Specific pathogen-free (SPF) chickens

  • Multidrug-resistant Escherichia coli (MDR E. coli) strain E16

  • C2-2 peptide (synthesized and purified)

  • Phosphate-buffered saline (PBS)

  • Luria-Bertani (LB) broth

  • Syringes and needles for injection

  • Equipment for bacterial enumeration (e.g., plates, incubator)

  • Tissue homogenization equipment

Procedure:

  • Animal Acclimatization: Acclimatize SPF chickens for a week before the experiment under standard pathogen-free conditions.

  • Bacterial Culture Preparation: Culture MDR E. coli strain E16 in LB broth to the mid-logarithmic phase. Centrifuge the culture, wash the bacterial pellet with PBS, and resuspend it to a final concentration of 1.5 x 10⁹ CFU/mL.

  • Experimental Groups:

    • Control Group: Administer PBS.

    • E. coli Infected Group: Infect with MDR E. coli and administer a control vehicle.

    • Treatment Group: Infect with MDR E. coli and administer C2-2 peptide.

  • Infection and Treatment:

    • Infect chickens in the designated groups with 1.5 x 10⁹ CFU of MDR E. coli E16.

    • Administer C2-2 or the control vehicle to the respective groups. The specific dosage and route of administration for C2-2 should be optimized based on preliminary studies.[1][2][3][4]

  • Monitoring: Monitor the chickens for a set period (e.g., 3 days) for survival and clinical signs of illness.[2]

  • Bacterial Load Determination: At the end of the experiment, euthanize the chickens and aseptically collect heart, liver, and spleen tissues. Homogenize the tissues, perform serial dilutions, and plate on appropriate agar (B569324) to determine the bacterial load (CFU/gram of tissue).

  • Histopathological Analysis: Collect tissue samples (heart, liver, intestine) for histopathological examination to assess the extent of tissue damage.

In Ovo Administration of D-CATH-2 for Protection Against Post-Hatch Infections

This protocol outlines the in ovo administration of the D-amino acid analog of CATH-2 (D-CATH-2) to provide protection against bacterial infections in newly hatched chicks.

Materials:

  • Fertilized SPF chicken eggs

  • D-CATH-2 peptide (synthesized and purified)

  • Sterile saline

  • Egg candler

  • Egg incubator

  • Disinfectant (e.g., 70% ethanol)

  • Syringes with fine-gauge needles

Procedure:

  • Egg Incubation: Incubate fertilized SPF chicken eggs under standard conditions.

  • Peptide Preparation: Dissolve the D-CATH-2 peptide in sterile saline to the desired concentration.

  • In Ovo Injection:

    • On embryonic day 18 (3 days before hatch), candle the eggs to locate the air sac.

    • Disinfect the injection site on the eggshell.

    • Carefully create a small hole in the shell over the air sac.

    • Inject the D-CATH-2 solution into the amniotic fluid.

    • Seal the hole with a sterile sealant.

  • Hatching and Infection:

    • Allow the eggs to hatch.

    • Challenge the newly hatched chicks with a pathogenic strain of Salmonella or E. coli via an appropriate route (e.g., oral for Salmonella, intratracheal for respiratory E. coli).

  • Efficacy Assessment:

    • Monitor the chicks for mortality and morbidity (clinical signs, lesion scores) for a specified period (e.g., up to 10 days post-hatch).[5]

    • For the E. coli respiratory infection model, determine the bacterial load in the air sacs at specific time points (e.g., 7 days post-infection).[5]

Visualizations: Signaling Pathways and Experimental Workflows

G cluster_pathogen Pathogen Interaction cluster_cell Macrophage cluster_cath2 CATH-2 Intervention E. coli E. coli LPS LPS E. coli->LPS releases TLR4 TLR4 LPS->TLR4 activates NF_kB NF_kB TLR4->NF_kB activates MAPK MAPK TLR4->MAPK activates Inflammatory_Cytokines Inflammatory Cytokines (IL-1β, IL-6, IL-1α, IL-12) NF_kB->Inflammatory_Cytokines promotes transcription MAPK->Inflammatory_Cytokines promotes transcription NLRP3 NLRP3 NLRP3->Inflammatory_Cytokines promotes maturation CATH2 CATH-2 CATH2->LPS binds and neutralizes CATH2->TLR4 inhibits activation CATH2->NF_kB inhibits CATH2->MAPK inhibits CATH2->NLRP3 inhibits

Caption: CATH-2's anti-inflammatory mechanism via inhibition of TLR4 signaling.

G cluster_workflow In Vivo Efficacy Workflow start Start acclimatize Acclimatize SPF Chickens start->acclimatize prepare_bacteria Prepare MDR E. coli Culture acclimatize->prepare_bacteria group_animals Divide into Control, Infected, and Treatment Groups prepare_bacteria->group_animals infect_treat Infect with E. coli and Administer C2-2/Vehicle group_animals->infect_treat monitor Monitor Survival and Clinical Signs infect_treat->monitor euthanize Euthanize and Collect Tissues monitor->euthanize bacterial_load Determine Bacterial Load in Organs euthanize->bacterial_load histopathology Perform Histopathological Analysis euthanize->histopathology end End bacterial_load->end histopathology->end

Caption: Experimental workflow for in vivo efficacy testing of C2-2 in chickens.

References

Application Notes and Protocols for Chicken Cathelicidin-2 as an Antibiotic Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of chicken cathelicidin-2 (CATH-2) as a promising alternative to conventional antibiotics. This document details its mechanism of action, antimicrobial efficacy, and immunomodulatory properties. Furthermore, it offers detailed protocols for the synthesis, purification, and evaluation of CATH-2 and its derivatives.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Host defense peptides (HDPs), such as cathelicidins, are key components of the innate immune system and represent a promising avenue for the development of novel antimicrobial agents.[1] Chicken cathelicidin-2 (CATH-2) is a potent HDP with a broad spectrum of activity against bacteria and fungi.[1][2][3] Beyond its direct microbicidal effects, CATH-2 also exhibits significant immunomodulatory functions, which can enhance the host's ability to clear infections.[4][5] This dual functionality makes CATH-2 an attractive candidate for development as a therapeutic agent.

Physicochemical and Biological Properties of CATH-2

CATH-2 is a cationic peptide, a characteristic that is crucial for its interaction with negatively charged bacterial membranes.[6] Structurally, it features two α-helical segments connected by a proline-induced kink, a feature important for its biological activity.[2][7] Truncated or modified versions of CATH-2 have been developed to enhance its antimicrobial potency and reduce potential cytotoxicity.[8][9][10]

Data Presentation

Table 1: Antimicrobial Activity of CATH-2 and its Derivatives
PeptideTarget OrganismMIC (μg/mL)MIC (µM)Reference
CATH-2E. coli2-8-[8]
CATH-2 (1-15)MDR E. coli--[8]
C2-1MDR E. coli0.5-16-[8]
C2-2MDR E. coli2-8-[8][9]
CATH-2C. albicans--[2]
F2,5,12WS. epidermidis-10[11]

MDR: Multi-drug resistant

Table 2: Cytotoxicity and Hemolytic Activity of CATH-2 and its Derivatives
PeptideCell LineAssayConcentrationEffectReference
CATH-2Chicken erythrocytesHemolysis-Reduced activity with P14L substitution[7]
CATH-2 (1-15)Chicken erythrocytesHemolysisLowLow cytotoxicity[7]
C2-2Chicken kidney cellsCytotoxicity0-64 µg/mLNo significant cytotoxicity[8][9]
C2-2Chicken red blood cellsHemolysis0-64 µg/mLNo significant hemolytic activity[8]
CATH-2Primary hepatic cell co-cultureMetabolic Activity5 nmol/mLDecreased metabolic activity[12]
CATH-2Primary hepatic cell co-cultureLDH Release5 nmol/mLIncreased LDH release[12]
CATH-2Primary hepatic cell co-cultureMetabolic Activity10 nmol/mLDecreased metabolic activity[12]
CATH-2Primary hepatic cell co-cultureLDH Release10 nmol/mLIncreased LDH release[12]
Table 3: Immunomodulatory Effects of CATH-2
Cell TypeStimulusCATH-2 ConcentrationCytokine/ChemokineEffectReference
LPS-primed macrophages-5 µMIL-1βIncreased secretion
LPS-primed macrophages-5 µMIL-1αIncreased secretion
APEC-infected macrophagesAPEC-IL-1β, IL-6, IL-1α, IL-12Reduced production[3]
Ileal explant culturesLTA-IL-6, IL-2Alleviated LTA-caused elevation[4]
Ileal explant culturesLTA-IL-10Increased concentration[4]
Primary hepatic cell co-culture-5 nmol/mL & 10 nmol/mLCXCLi2, IFN-γIncreased concentration[5]
Primary hepatic cell co-culture-5 nmol/mL & 10 nmol/mLIL-10Increased concentration[5]
Primary hepatic cell co-cultureLTA5 nmol/mLIFN-γAlleviated LTA-triggered elevation[5]

APEC: Avian Pathogenic E. coli; LTA: Lipoteichoic acid

Signaling Pathways and Mechanisms of Action

CATH-2 exerts its antimicrobial and immunomodulatory effects through multiple mechanisms. Its primary mode of bactericidal action involves the disruption of bacterial cell membranes.[12] The immunomodulatory functions are more complex and involve the modulation of various signaling pathways.

Antimicrobial Mechanism

The cationic nature of CATH-2 facilitates its binding to the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[13] This interaction leads to membrane permeabilization and ultimately cell death.[2][12]

CATH2 Chicken Cathelicidin-2 Binding Electrostatic Interaction CATH2->Binding Binds to BacterialMembrane Bacterial Cell Membrane (Negatively Charged) Binding->BacterialMembrane Permeabilization Membrane Permeabilization Binding->Permeabilization CellDeath Bacterial Cell Death Permeabilization->CellDeath

Caption: CATH-2 antimicrobial mechanism of action.

Immunomodulatory Signaling

CATH-2 can modulate the host immune response by influencing cytokine and chemokine production.[4][5] It can neutralize the inflammatory effects of bacterial components like LPS and LTA.[13] Furthermore, CATH-2 can directly interact with host immune cells to trigger specific signaling cascades, such as the NLRP3 inflammasome activation.

cluster_0 LPS/LTA Recognition cluster_1 CATH-2 Modulation cluster_2 Cellular Response LPS_LTA LPS / LTA TLR4 TLR4 LPS_LTA->TLR4 Activates Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α) TLR4->Inflammatory_Cytokines Leads to production of CATH2 CATH-2 Neutralization Neutralization CATH2->Neutralization Directly binds NLRP3_activation NLRP3 Inflammasome Activation CATH2->NLRP3_activation Promotes Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (e.g., IL-10) CATH2->Anti_inflammatory_Cytokines Increases production of Chemokine_Production Chemokine Production (e.g., CXCLi2) CATH2->Chemokine_Production Induces Neutralization->LPS_LTA Neutralizes NLRP3_activation->Inflammatory_Cytokines Induces secretion of

Caption: Immunomodulatory signaling pathways of CATH-2.

Experimental Protocols

The following section provides detailed protocols for the synthesis and evaluation of CATH-2.

Solid-Phase Peptide Synthesis (SPPS) of CATH-2

This protocol outlines the manual synthesis of CATH-2 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

start Start resin_prep Resin Swelling start->resin_prep deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) resin_prep->deprotection washing1 Washing (DMF, DCM) deprotection->washing1 coupling Amino Acid Coupling (HBTU/DIEA) washing1->coupling washing2 Washing (DMF, DCM) coupling->washing2 repeat Repeat for each amino acid washing2->repeat repeat->deprotection Next cycle cleavage Cleavage from Resin (TFA cocktail) repeat->cleavage Final cycle precipitation Precipitation (Cold ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (Mass Spectrometry) purification->analysis end End analysis->end

Caption: Workflow for Solid-Phase Peptide Synthesis of CATH-2.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N-Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT)

  • Diethyl ether (cold)

  • Acetonitrile (ACN)

  • Solid-phase synthesis vessel

  • Shaker

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and by-products.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid with HBTU and DIEA in DMF and add it to the resin. Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the CATH-2 sequence.

  • Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water, and a scavenger like DDT) for 2-3 hours.

  • Precipitation: Precipitate the cleaved peptide by adding the TFA mixture to cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC).

  • Analysis: Confirm the identity and purity of the synthesized CATH-2 peptide using mass spectrometry.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of CATH-2 that inhibits the visible growth of a specific bacterium.

start Start bacterial_prep Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->bacterial_prep peptide_dilution Prepare Serial Dilutions of CATH-2 start->peptide_dilution plate_setup Add Bacteria and Peptide Dilutions to 96-well Plate bacterial_prep->plate_setup peptide_dilution->plate_setup incubation Incubate at 37°C for 18-24 hours plate_setup->incubation read_results Read MIC (Lowest concentration with no visible growth) incubation->read_results end End read_results->end

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • CATH-2 peptide

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Bacterial Inoculum Preparation: Culture the bacterial strain in MHB to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.

  • Peptide Dilution: Prepare a stock solution of CATH-2 and perform two-fold serial dilutions in MHB in the 96-well plate.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of CATH-2 at which no visible bacterial growth is observed.

MTT Assay for Cytotoxicity Assessment

This assay measures the metabolic activity of cells as an indicator of cell viability after exposure to CATH-2.

start Start seed_cells Seed Cells in a 96-well Plate start->seed_cells add_peptide Add Serial Dilutions of CATH-2 seed_cells->add_peptide incubation1 Incubate for 24-72 hours add_peptide->incubation1 add_mtt Add MTT Reagent incubation1->add_mtt incubation2 Incubate for 2-4 hours add_mtt->incubation2 add_solubilizer Add Solubilization Solution (e.g., DMSO) incubation2->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Eukaryotic cell line (e.g., chicken kidney cells)

  • Cell culture medium

  • CATH-2 peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Peptide Treatment: Add serial dilutions of CATH-2 to the cells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Hemolysis Assay

This assay determines the lytic activity of CATH-2 against red blood cells.

start Start prepare_rbcs Prepare Red Blood Cell Suspension start->prepare_rbcs add_peptide Add Serial Dilutions of CATH-2 prepare_rbcs->add_peptide incubation Incubate at 37°C for 1 hour add_peptide->incubation centrifuge Centrifuge to Pellet Intact RBCs incubation->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant read_absorbance Read Absorbance of Hemoglobin at 540 nm collect_supernatant->read_absorbance calculate_hemolysis Calculate % Hemolysis read_absorbance->calculate_hemolysis end End calculate_hemolysis->end

Caption: Workflow for the hemolysis assay.

Materials:

  • Fresh red blood cells (e.g., chicken or human)

  • Phosphate-buffered saline (PBS)

  • CATH-2 peptide

  • Triton X-100 (positive control)

  • Microcentrifuge tubes

  • Spectrophotometer or microplate reader

Protocol:

  • Red Blood Cell Preparation: Wash fresh red blood cells with PBS several times and prepare a 2-4% (v/v) suspension in PBS.

  • Peptide Incubation: Add serial dilutions of CATH-2 to the red blood cell suspension in microcentrifuge tubes. Include a positive control (Triton X-100 for 100% hemolysis) and a negative control (PBS).

  • Incubation: Incubate the tubes at 37°C for 1 hour.

  • Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.

  • Absorbance Reading: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

In Vivo Efficacy in a Chicken Infection Model

This protocol provides a general framework for evaluating the in vivo efficacy of CATH-2 in a chicken model of bacterial infection.

start Start acclimatize Acclimatize Chickens start->acclimatize grouping Divide into Treatment and Control Groups acclimatize->grouping infection Induce Bacterial Infection (e.g., E. coli) grouping->infection treatment Administer CATH-2 (e.g., intramuscularly) infection->treatment monitoring Monitor Clinical Signs and Mortality treatment->monitoring bacterial_load Determine Bacterial Load in Tissues monitoring->bacterial_load histopathology Perform Histopathological Analysis bacterial_load->histopathology end End histopathology->end

Caption: Workflow for in vivo efficacy testing in a chicken model.

Materials:

  • Specific-pathogen-free (SPF) chickens

  • Pathogenic bacterial strain (e.g., Avian Pathogenic E. coli)

  • CATH-2 peptide

  • Vehicle control (e.g., saline)

  • Appropriate housing and care facilities for the chickens

Protocol:

  • Acclimatization: Acclimatize the chickens to the experimental conditions for a sufficient period.

  • Grouping: Randomly divide the chickens into treatment groups (different doses of CATH-2), a positive control group (conventional antibiotic), and a negative control group (vehicle).

  • Infection: Challenge the chickens with a standardized dose of the pathogenic bacteria.

  • Treatment: Administer CATH-2 and control treatments at predetermined time points and routes (e.g., intramuscular, in ovo).[14]

  • Monitoring: Monitor the chickens daily for clinical signs of disease, morbidity, and mortality.

  • Bacterial Load: At the end of the experiment, euthanize the chickens and determine the bacterial load in target organs (e.g., spleen, liver, lungs).

  • Histopathology: Collect tissue samples for histopathological examination to assess tissue damage and inflammation.

Conclusion

Chicken cathelicidin-2 and its derivatives represent a promising class of molecules with the potential to be developed as alternatives to conventional antibiotics. Their dual mechanism of direct antimicrobial activity and immunomodulation offers a significant advantage in combating infectious diseases. The protocols provided in this document offer a framework for the synthesis, characterization, and evaluation of these peptides, facilitating further research and development in this critical area.

References

Application Notes and Protocols: Chicken Cathelicidin-2 for Controlling Intestinal Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chicken cathelicidin-2 (CATH-2) is a host defense peptide with significant potential for controlling intestinal infections in poultry. As an alternative to conventional antibiotics, CATH-2 exhibits a dual mechanism of action: direct antimicrobial activity against a broad spectrum of pathogens and potent immunomodulatory effects that help to resolve inflammation and promote tissue healing. These characteristics make it a promising candidate for the development of novel therapeutics to combat enteric diseases such as those caused by Escherichia coli, Salmonella, and potentially Clostridium perfringens, the etiological agent of necrotic enteritis.

These application notes provide a comprehensive overview of the quantitative data supporting the efficacy of CATH-2, detailed protocols for key in vitro and in vivo experiments, and a visual representation of the signaling pathways involved in its immunomodulatory function.

Data Presentation

The following tables summarize the quantitative data from various studies on the efficacy of chicken cathelicidin-2 and its analogs.

Table 1: In Vitro Antimicrobial Activity of Chicken Cathelicidin-2 and its Analogs

PeptideTarget MicroorganismAssayConcentrationResult
C2-2 (CATH-2 derivative)Multidrug-resistant E. coliMinimum Inhibitory Concentration (MIC)2-8 µg/mLPotent antimicrobial activity
CATH-2E. coliNot specifiedNot specifiedBinds to LPS and kills bacteria
CATH-2C. perfringensNot specifiedNot specifiedData not available

Table 2: Immunomodulatory Effects of Chicken Cathelicidin-2 in vitro

Experimental ModelTreatmentAnalyteConcentration of CATH-2/AnalogOutcome
Chicken Ileal ExplantsCATH-2 aloneIL-6, CXCLi2, IL-25, 10, 25 nmol/mLIncreased concentrations
Chicken Ileal ExplantsLTA + CATH-2IL-6, IL-210, 25 nmol/mLAlleviated LTA-induced increase
Chicken Ileal ExplantsLTA + CATH-2IL-1025 nmol/mLIncreased concentration
Chicken Ileal ExplantsLTA + CATH-2IFN-γ/IL-10 ratio25 nmol/mLAlleviated LTA-induced increase
Murine Peritoneal MacrophagesAPEC + CATH-2IL-1β, IL-6, IL-1α, IL-122.5 µMSignificantly reduced production
Chicken Macrophage Cell Line (HD11)CATH-2CXCLi2/IL-8, MCP-3, RANTESDose-dependentInduced transcription
Chicken Macrophage Cell Line (HD11)LPS + CATH-2IL-1β, Nitric OxideNot specifiedInhibited production
Primary Chicken MonocytesD-CATH-2MRC1, MHC-IINot specifiedIncreased expression

Table 3: In Vivo Efficacy of D-CATH-2 (an analog of CATH-2)

Animal ModelInfection ModelTreatmentOutcome
ChickensSystemic Salmonella infectionIn ovo administration of D-CATH-2Partially protected against infection, reduced mortality and morbidity
ChickensRespiratory E. coli infectionIn ovo administration of D-CATH-2Reduced airsac bacterial loads
ChickensIntestinal MicrobiotaIn ovo administration of D-CATH-2Significant reduction of Ruminococcaceae, Butyricicoccus, and Escherichia/Shigella in the ileum and cecum

Experimental Protocols

Peptide Synthesis and Preparation

Chicken cathelicidin-2 (RFGRFLRKIRRFRPKVTITIQGSARF-NH2) and its analogs can be synthesized using solid-phase synthesis with Fmoc chemistry.

  • Synthesis: Peptides are synthesized on a peptide synthesizer.

  • Purification: Purification is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Elution: A linear gradient of acetonitrile (B52724) in trifluoroacetic acid is used for elution.

  • Verification: The purity and mass of the peptide should be confirmed by mass spectrometry.

  • Preparation for Experiments: For in vivo experiments, D-CATH-2 can be dissolved in phosphate-buffered saline (PBS) at a concentration of 0.22 mg/mL, with the addition of 5% (v/v) cholesterol (from a 2 mg/mL stock in absolute ethanol). For in vitro experiments, peptides are typically dissolved in sterile water or an appropriate buffer.

In Ovo Administration of D-CATH-2

This protocol is adapted from Cuperus et al., 2018.[1]

  • Egg Incubation: Fertile broiler eggs are incubated under standard conditions.

  • Timing: At embryonic day 18 (three days before hatch), the eggs are selected for injection.

  • Dosage: A dose of 1 mg/kg of D-CATH-2 is administered based on the estimated embryo weight (approximately 22 g at this stage).

  • Injection: The D-CATH-2 solution (or buffer control) is injected into the amniotic cavity using a 21-gauge, 1-inch needle.

  • Post-Hatch: After hatching, chicks can be housed and monitored for the desired experimental period.

Chicken Ileal Explant Culture for Immunomodulatory Studies

This protocol is based on methodologies described for studying gut inflammation.

  • Tissue Collection: Ileal segments are collected from 3-week-old broiler chickens.

  • Preparation: The segments are flushed with cold PBS containing antibiotics to remove contents.

  • Explant Creation: The ileum is opened longitudinally, and explants of a consistent size (e.g., 1.5 mm diameter) are created using a biopsy punch.

  • Culture: Explants are placed in 96-well plates with an appropriate culture medium (e.g., RPMI-1640 supplemented with serum and antibiotics).

  • Stimulation: Explants are treated with CATH-2 at various concentrations (e.g., 5, 10, 25 nmol/mL) with or without an inflammatory stimulus like Lipoteichoic Acid (LTA) from Staphylococcus aureus (e.g., 10 µg/mL).[2]

  • Incubation: The plates are incubated for a defined period (e.g., 12-24 hours) at 41°C in a humidified incubator with 5% CO2.

  • Analysis: Supernatants are collected for cytokine analysis (e.g., ELISA), and the tissue can be processed for histology or gene expression analysis.

In Vitro Macrophage Stimulation Assay

This protocol utilizes the chicken macrophage-like cell line HD11.

  • Cell Culture: HD11 cells are maintained in an appropriate culture medium (e.g., RPMI-1640 with 5% chicken serum).

  • Seeding: Cells are seeded in multi-well plates at a suitable density.

  • Pre-treatment: Cells are pre-treated with CATH-2 (e.g., 2.5 µM) for a period of time (e.g., 6 hours) before infection.[1]

  • Infection/Stimulation: Cells are then infected with the pathogen of interest (e.g., Avian Pathogenic E. coli at a specific multiplicity of infection) or stimulated with a PAMP like LPS.

  • Incubation: The cells are incubated for a specified duration.

  • Analysis: Supernatants can be collected to measure cytokine and nitric oxide production. Cell lysates can be used for Western blotting to analyze signaling pathway activation (e.g., phosphorylation of p65, ERK, JNK) or for gene expression analysis via qPCR.[1]

Signaling Pathways and Experimental Workflows

The immunomodulatory effects of chicken cathelicidin-2 are mediated through complex signaling pathways. CATH-2 can influence the host's response to infection by modulating key inflammatory pathways such as NF-κB and MAPK.

CATH-2 Modulation of Inflammatory Signaling

CATH2_Signaling CATH-2 Modulation of Inflammatory Signaling in Macrophages LPS LPS TLR4 TLR4 LPS->TLR4 Activates APEC APEC APEC->TLR4 Activates NLRP3 NLRP3 Inflammasome APEC->NLRP3 Activates CATH2 Chicken Cathelicidin-2 NFkB_pathway NF-κB Pathway (p65 phosphorylation) CATH2->NFkB_pathway Inhibits MAPK_pathway MAPK Pathway (ERK, JNK phosphorylation) CATH2->MAPK_pathway Inhibits CATH2->NLRP3 Inhibits Lysosomal_dysfunction Lysosomal Dysfunction CATH2->Lysosomal_dysfunction Induces TLR4->NFkB_pathway Activates TLR4->MAPK_pathway Activates Pro_inflammatory_cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-1α, IL-12) NFkB_pathway->Pro_inflammatory_cytokines Induces MAPK_pathway->Pro_inflammatory_cytokines Induces NLRP3->Pro_inflammatory_cytokines Induces Lysosomal_dysfunction->NLRP3 Inhibits

Caption: CATH-2 inhibits APEC-induced inflammation via the NF-κB, MAPK, and NLRP3 inflammasome pathways.

Experimental Workflow for In Vitro Immunomodulation Study

experimental_workflow Workflow for In Vitro CATH-2 Immunomodulation Assay cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis culture_cells Culture HD11 Macrophages or Prepare Ileal Explants prepare_reagents Prepare CATH-2 and Inflammatory Stimulus (LPS/LTA) treat_cells Treat cells/explants with CATH-2 +/- Inflammatory Stimulus prepare_reagents->treat_cells incubate Incubate for a defined period treat_cells->incubate collect_samples Collect Supernatants and Cell Lysates/Tissue incubate->collect_samples cytokine_analysis Cytokine/Chemokine Analysis (ELISA, qPCR) collect_samples->cytokine_analysis signaling_analysis Signaling Pathway Analysis (Western Blot) collect_samples->signaling_analysis viability_analysis Cell Viability Assay collect_samples->viability_analysis

Caption: A generalized workflow for assessing the immunomodulatory properties of CATH-2 in vitro.

Conclusion

Chicken cathelicidin-2 demonstrates significant promise as a novel agent for the control of intestinal infections in poultry. Its multifaceted mechanism of action, encompassing both direct antimicrobial effects and potent immunomodulation, offers a distinct advantage over traditional antibiotics. The data and protocols presented here provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of CATH-2. Future research should focus on optimizing delivery methods, evaluating efficacy against a broader range of enteric pathogens like Clostridium perfringens, and further elucidating its impact on the gut barrier function and microbiome in a production setting.

References

Quantification of Cathelicidin-2 in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathelicidins are a crucial family of host defense peptides (HDPs) that play a vital role in the innate immune system. Cathelicidin-2 (CATH-2), particularly the well-studied chicken CATH-2, exhibits potent antimicrobial activity against a broad spectrum of pathogens and possesses significant immunomodulatory functions.[1] Its ability to modulate inflammatory responses and directly kill microbes makes it a promising candidate for novel therapeutic strategies.[2][3] Accurate quantification of Cathelicidin-2 in various biological samples is essential for understanding its physiological and pathological roles, as well as for the development of new drugs.

These application notes provide detailed protocols for the quantification of Cathelicidin-2 in biological samples using common laboratory techniques, including Enzyme-Linked Immunosorbent Assay (ELISA), Mass Spectrometry (MS), and Western Blotting.

Data Presentation: Quantitative Levels of Cathelicidins in Biological Samples

The following tables summarize reported concentrations of cathelicidins in different biological matrices. Note that concentrations can vary significantly based on the species, the specific cathelicidin (B612621) measured (e.g., human LL-37 vs. chicken CATH-2), the analytical method used, and the physiological or pathological state of the subject.

Table 1: Cathelicidin Levels in Bronchoalveolar Lavage Fluid (BALF)

SpeciesConditionCathelicidinConcentration (Mean ± SD or Median [IQR])Analytical Method
HumanHealthy ControlsLL-370.35 ± 0.51 ng/mLELISA
HumanPulmonary TuberculosisLL-370.95 ± 1.33 ng/mLELISA
HumanHealthy ControlsLL-376.38 pg/mL [4.90-11.55]Mass Spectrometry
HumanSarcoidosisLL-3717.45 pg/mL [8.05-28.33]Mass Spectrometry

Table 2: Cathelicidin Levels in Blood-Derived Samples

SpeciesSample TypeCathelicidinConcentration (Mean ± SD)Analytical Method
PorcineBloodPR-3920.5 ± 4.6 ng/mLMALDI-TOF MS
HumanSerumLL-371.18 µg/mLNot Specified

Table 3: In Vitro Studies with Chicken Cathelicidin-2 (CATH-2)

Cell TypeTreatmentCytokine/Chemokine MeasuredConcentration Change
Chicken Hepatocyte Co-cultureCATH-2 (5 nmol/mL)IFN-γIncreased
Chicken Hepatocyte Co-cultureCATH-2 (10 nmol/mL)IL-10Increased
Chicken Ileal ExplantsCATH-2 (5, 10, 25 nmol/mL)CXCLi2Increased
Chicken Ileal ExplantsLTA + CATH-2 (10, 25 nmol/mL)IL-2Decreased compared to LTA alone

Experimental Protocols

Sample Preparation

Accurate quantification of Cathelicidin-2 begins with proper sample collection and preparation.

1.1. Serum and Plasma

  • Serum: Collect whole blood in a serum separator tube. Allow the blood to clot at room temperature for 30-60 minutes. Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (serum) and store it in aliquots at -80°C to avoid repeated freeze-thaw cycles.

  • Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the supernatant (plasma) and store it in aliquots at -80°C.

1.2. Bronchoalveolar Lavage Fluid (BALF)

Following the BAL procedure, centrifuge the collected fluid at 500 x g for 10 minutes at 4°C to pellet cells. Collect the supernatant and store it in aliquots at -80°C.

1.3. Tissue Homogenates

  • Excise the tissue of interest and wash it with ice-cold phosphate-buffered saline (PBS) to remove any blood.

  • Weigh the tissue and add 5-10 volumes of ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Homogenize the tissue on ice using a mechanical homogenizer (e.g., a rotor-stator homogenizer or a bead beater).

  • Centrifuge the homogenate at 10,000-15,000 x g for 20 minutes at 4°C.

  • Collect the supernatant, which contains the soluble protein fraction, and store it in aliquots at -80°C. Determine the total protein concentration using a standard protein assay (e.g., BCA or Bradford assay) for normalization.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly sensitive and specific method for quantifying Cathelicidin-2. The following is a general protocol for a sandwich ELISA, which is a common format for commercially available kits.[4]

Protocol:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. This typically involves reconstituting lyophilized standards and diluting concentrated buffers.

  • Coating: The microplate wells are pre-coated with a capture antibody specific for Cathelicidin-2.

  • Sample Addition: Add 100 µL of standards, controls, and samples to the appropriate wells. Incubate for 1-2 hours at 37°C.

  • Washing: Aspirate the liquid from each well and wash the plate 3-5 times with the provided wash buffer.

  • Detection Antibody: Add 100 µL of a biotin-conjugated detection antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step.

  • Enzyme Conjugate: Add 100 µL of streptavidin-HRP (Horseradish Peroxidase) to each well. Incubate for 30 minutes at 37°C.

  • Washing: Repeat the wash step.

  • Substrate: Add 90 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark for 15-30 minutes at 37°C.

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Construct a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of Cathelicidin-2 in the samples.

Mass Spectrometry (MS)

Mass spectrometry offers high specificity and the ability to quantify peptides without the need for specific antibodies.

Protocol (based on MALDI-TOF MS for PR-39):

  • Sample Extraction: Extract Cathelicidin-2 from the biological sample. For porcine blood, this involves a crude extraction to release the peptide from neutrophil granules.

  • Chromatographic Separation: Perform gel filtration chromatography to separate Cathelicidin-2 from other proteins and peptides.

  • Lyophilization: Lyophilize the fractions containing Cathelicidin-2.

  • Sample Spotting: Reconstitute the lyophilized sample. Mix the sample with a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spot it onto the MALDI target plate.

  • Standard Addition: For quantification, use the standard addition method. Add known amounts of a synthetic Cathelicidin-2 standard to the sample before analysis.

  • Data Acquisition: Acquire positive ion MALDI-TOF mass spectra in linear mode.

  • Quantification: Create a calibration curve by plotting the peak intensity of Cathelicidin-2 against the concentration of the added standard. Determine the concentration of Cathelicidin-2 in the original sample from the x-intercept of the calibration curve.

Western Blotting

Western blotting is primarily a semi-quantitative method but can provide information on the presence and relative abundance of Cathelicidin-2.[5][6]

Protocol:

  • Sample Preparation: Prepare protein lysates from cells or tissues as described in the sample preparation section. Determine the protein concentration of each sample.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Cathelicidin-2 overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Analysis: The intensity of the bands can be quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) for semi-quantitative analysis.

Visualizations

Signaling Pathway

Cathelicidin2_NLRP3_Pathway cluster_extracellular Extracellular cluster_cell Macrophage cluster_membrane cluster_cytoplasm Cytoplasm CATH2 Cathelicidin-2 Receptor Unknown Receptor CATH2->Receptor Binds NLRP3 NLRP3 Receptor->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Inflammasome NLRP3 Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Caspase-1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves IL1b IL-1β (Secreted) Inflammasome->Pro_Casp1 Cleavage Inflammasome->Casp1 Activates

Caption: Cathelicidin-2 induced NLRP3 inflammasome activation pathway.

Experimental Workflows

ELISA_Workflow start Start prep Prepare Samples, Standards, Reagents start->prep add_sample Add Samples/Standards to Coated Plate prep->add_sample incubate1 Incubate & Wash add_sample->incubate1 add_detect Add Detection Antibody incubate1->add_detect incubate2 Incubate & Wash add_detect->incubate2 add_enzyme Add Enzyme Conjugate incubate2->add_enzyme incubate3 Incubate & Wash add_enzyme->incubate3 add_substrate Add Substrate incubate3->add_substrate incubate4 Incubate add_substrate->incubate4 stop Add Stop Solution incubate4->stop read Read Absorbance at 450 nm stop->read analyze Analyze Data read->analyze end End analyze->end

Caption: General workflow for a sandwich ELISA.

Western_Blot_Workflow start Start prep Sample Preparation (Lysis & Quantification) start->prep sds_page SDS-PAGE prep->sds_page transfer Protein Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab wash1 Washing primary_ab->wash1 secondary_ab Secondary Antibody Incubation wash1->secondary_ab wash2 Washing secondary_ab->wash2 detect Detection (ECL) wash2->detect analyze Image Analysis detect->analyze end End analyze->end

Caption: General workflow for Western blotting.

References

Application Notes and Protocols for Studying Chicken Cathelicidin-2 (CATH-2) Function in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chicken cathelicidin-2 (CATH-2) is a host defense peptide with potent antimicrobial and immunomodulatory properties, making it a promising candidate for novel anti-infective and anti-inflammatory therapies.[1][2][3] In vitro cell culture models are indispensable tools for elucidating the mechanisms of action of CATH-2 and evaluating its therapeutic potential. These models offer a controlled environment to study the peptide's direct effects on various cell types, its influence on immune responses, and its potential cytotoxicity. This document provides detailed application notes and protocols for utilizing cell culture systems to investigate the multifaceted functions of chicken CATH-2.

Recommended Cell Culture Models

Several cell culture models are suitable for studying the diverse functions of chicken CATH-2. The choice of model depends on the specific aspect of CATH-2 function being investigated.

  • Chicken Macrophage-like Cell Line (HD11): This is a widely used and well-characterized cell line for studying macrophage functions, including phagocytosis, nitric oxide production, and cytokine expression.[3][4][5] HD11 cells are particularly useful for investigating the immunomodulatory effects of CATH-2, such as its ability to modulate inflammatory responses to pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).[3]

  • Primary Chicken Monocytes/Macrophages: These cells, isolated from peripheral blood or peritoneal exudate, provide a more physiologically relevant model compared to immortalized cell lines.[6][7][8] They are ideal for studying the effects of CATH-2 on primary immune cells, including differentiation, activation, and antigen presentation.[5]

  • Primary Chicken Hepatocyte Co-cultures: Co-culture systems of hepatocytes and non-parenchymal cells can be used to model the complex interactions within the liver, a key organ in the acute phase response to infection.[2][9] This model is valuable for assessing the impact of CATH-2 on hepatic immune responses and its potential for hepatotoxicity.[2][10]

  • Chicken Fibroblast Cell Line (DF-1): While not an immune cell line, DF-1 cells are useful for studying the innate immune response to viral components and can be employed to investigate the broader effects of CATH-2 on cellular signaling pathways in non-immune cells.[11]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the function of chicken CATH-2 in vitro.

Cell Viability and Cytotoxicity Assays

It is crucial to determine the cytotoxic potential of CATH-2 on host cells to establish a therapeutic window.

a) MTT Assay for Metabolic Activity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate overnight at 37°C in a 5% CO2 incubator.[14][15]

  • Prepare serial dilutions of CATH-2 peptide in serum-free cell culture medium.

  • Remove the culture medium from the wells and add 100 µL of the CATH-2 dilutions to the respective wells. Include a vehicle control (medium without peptide).

  • Incubate the plate for the desired time period (e.g., 24 hours).

  • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[12][14]

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

  • Mix gently by pipetting and incubate for an additional 15 minutes at room temperature, protected from light.

  • Measure the absorbance at 570 nm using a microplate reader.[12]

  • Calculate cell viability as a percentage of the vehicle-treated control.

b) Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage.[2][9]

Protocol:

  • Follow steps 1-4 of the MTT assay protocol.

  • After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (commercially available kits are recommended) to each well.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate LDH release as a percentage of the positive control (cells lysed with Triton X-100).

Antimicrobial Activity Assays

These assays determine the direct antimicrobial efficacy of CATH-2 against relevant pathogens.

a) Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17][18]

Protocol:

  • Prepare a 2-fold serial dilution of CATH-2 in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Prepare a bacterial suspension of the target pathogen (e.g., E. coli, S. aureus) at a concentration of 1 x 10^6 CFU/mL in MHB.

  • Add an equal volume of the bacterial suspension to each well containing the CATH-2 dilutions, resulting in a final bacterial concentration of 5 x 10^5 CFU/mL.[17]

  • Include a positive control (bacteria without peptide) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of CATH-2 at which no visible bacterial growth is observed.

Immunomodulatory Function Assays

These assays investigate the ability of CATH-2 to modulate the immune response of host cells.

a) Cytokine Quantification by ELISA

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the secretion of cytokines (e.g., IL-1β, IL-6, TNF-α) by immune cells in response to CATH-2 and/or an inflammatory stimulus.[1]

Protocol:

  • Seed immune cells (e.g., HD11, primary macrophages) in a 24-well plate and allow them to adhere.

  • Prime the cells with an inflammatory stimulus such as LPS (1 µg/mL) for 3 hours.[1]

  • Add different concentrations of CATH-2 to the primed cells. Include appropriate controls (unstimulated, LPS only, CATH-2 only).

  • Incubate for an additional 21 hours.[1]

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform ELISA for the cytokines of interest using commercially available kits according to the manufacturer's instructions.

b) Gene Expression Analysis by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is used to measure the changes in the expression of immune-related genes in response to CATH-2.[19][20][21]

Protocol:

  • Treat cells with CATH-2 and/or an inflammatory stimulus as described for the ELISA protocol.

  • At the desired time point, lyse the cells and extract total RNA using a suitable RNA isolation kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green or TaqMan chemistry with primers specific for the target genes (e.g., IL1B, IL6, TNFA, CXCLi2) and a reference gene (e.g., GAPDH, ACTB).[21][22][23]

  • The PCR program typically includes an initial denaturation step at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C.[21]

  • Analyze the data using the 2^-ΔΔCt method to determine the relative fold change in gene expression.[23]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Cytotoxicity of Chicken Cathelicidin-2

Cell TypeAssayConcentration (µM)% Viability / % Cytotoxicity (Mean ± SD)
HD11 MacrophagesMTT1
5
10
25
LDH1
5
10
25
Primary HepatocytesMTT1
5
10
25
LDH1
5
10
25

Table 2: Antimicrobial Activity of Chicken Cathelicidin-2

Bacterial StrainMIC (µM)
Escherichia coli (ATCC 25922)
Salmonella Typhimurium (ATCC 14028)
Staphylococcus aureus (ATCC 29213)
Candida albicans (ATCC 90028)

Table 3: Immunomodulatory Effects of Chicken Cathelicidin-2 on LPS-primed HD11 Macrophages

TreatmentIL-1β (pg/mL)IL-6 (pg/mL)TNF-α (pg/mL)CXCLi2 Fold Change
Control
LPS (1 µg/mL)
CATH-2 (5 µM)
LPS + CATH-2 (5 µM)
CATH-2 (10 µM)
LPS + CATH-2 (10 µM)

Visualization of Pathways and Workflows

Signaling Pathways

Chicken CATH-2 has been shown to modulate inflammatory pathways, including the NLRP3 inflammasome and NF-κB signaling.[1][24]

CATH2_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CATH2 CATH-2 NFkB NF-κB CATH2->NFkB Inhibits (in APEC infection) MAPK MAPK CATH2->MAPK Inhibits (in APEC infection) NLRP3_Inflammasome NLRP3 Inflammasome (NLRP3, ASC, Pro-caspase-1) CATH2->NLRP3_Inflammasome Promotes Activation Lysosome Lysosome CATH2->Lysosome Disrupts Function LPS LPS TLR4 TLR4 LPS->TLR4 APEC APEC APEC->TLR4 TLR4->NFkB Activates TLR4->MAPK Activates Pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_genes Induces Pro_IL1B Pro-IL-1β IL1B IL-1β Pro_IL1B->IL1B to Caspase1 Active Caspase-1 NLRP3_Inflammasome->Caspase1 Cleaves Caspase1->Pro_IL1B Cleaves Lysosome->NLRP3_Inflammasome Inhibits Activation Pro_inflammatory_genes->Pro_IL1B Translates to

Caption: CATH-2 immunomodulatory signaling pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the immunomodulatory properties of chicken CATH-2.

Experimental_Workflow cluster_analysis Downstream Analysis start Start cell_culture Culture Chicken Immune Cells (e.g., HD11) start->cell_culture treatment Treat Cells with LPS and/or CATH-2 cell_culture->treatment incubation Incubate for Defined Period treatment->incubation harvest Harvest Supernatant and Cell Lysate incubation->harvest elisa ELISA for Cytokine Secretion harvest->elisa qrpcr qRT-PCR for Gene Expression harvest->qrpcr viability MTT/LDH for Cell Viability harvest->viability data_analysis Data Analysis and Interpretation elisa->data_analysis qrpcr->data_analysis viability->data_analysis end End data_analysis->end

Caption: Workflow for CATH-2 immunomodulation studies.

Conclusion

The cell culture models and protocols detailed in this document provide a robust framework for the comprehensive investigation of chicken cathelicidin-2's biological functions. By employing these methods, researchers can gain valuable insights into its antimicrobial and immunomodulatory mechanisms, which is essential for the development of CATH-2-based therapeutics for veterinary and potentially human applications. Careful experimental design, including appropriate controls and data analysis, will ensure the generation of reliable and reproducible results.

References

Application Notes and Protocols for the Generation of Cathelicidin-2 Derived Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the generation and evaluation of peptides derived from chicken Cathelicidin-2 (CATH-2). This document offers detailed protocols for key experiments, summarizes quantitative data for comparative analysis, and visualizes complex biological pathways and experimental workflows.

Introduction to Cathelicidin-2 and its Derived Peptides

Cathelicidins are a crucial component of the innate immune system in vertebrates, exhibiting broad-spectrum antimicrobial activity and potent immunomodulatory functions.[1] Chicken Cathelicidin-2 (CATH-2) is a 26-amino acid peptide known for its efficacy against a range of pathogens and its ability to modulate the host inflammatory response.[2] However, the therapeutic application of the full-length CATH-2 can be limited by factors such as cytotoxicity at higher concentrations.[3]

To address these limitations, researchers have focused on generating CATH-2 derived peptides through strategies like truncation and amino acid substitution. These modifications aim to enhance antimicrobial potency, reduce cytotoxicity, and improve stability, making them promising candidates for novel anti-infective and anti-inflammatory agents.[4]

Design and Synthesis of CATH-2 Derived Peptides

The generation of novel CATH-2 derived peptides often begins with in silico design, followed by chemical synthesis.

In Silico Peptide Design

Bioinformatics tools can be employed to predict the antimicrobial and immunomodulatory properties of CATH-2 fragments and analogs.[4] Web servers and databases can help identify regions with desired bioactive characteristics, predict secondary structures (e.g., α-helicity), and estimate physicochemical properties like net charge and hydrophobicity, which are crucial for antimicrobial activity.[4] For instance, a novel 10-12 amino acid sequence can be designed based on the CATH-2 template using various online predictive tools.[4]

Solid-Phase Peptide Synthesis (SPPS)

CATH-2 derived peptides are typically synthesized using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) methodology. This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

Data Presentation: Quantitative Analysis of CATH-2 Derived Peptides

The following tables summarize the antimicrobial, anti-inflammatory, and cytotoxic activities of CATH-2 and its derived peptides from various studies.

Table 1: Comparative Antimicrobial Activity (MIC) of CATH-2 Derived Peptides against E. coli

PeptideSequenceMIC (µg/mL)Bacterial StrainReference
CATH-2RFGRFLRKIRRFRPKVTITIQGSARF-NH25-10E. coli[5]
CATH-2 (1-15)RFGRFLRKIRRFRPK-NH24-128MDR E. coli[4]
C2-1Not Specified0.5-16MDR E. coli[4]
C2-2Not Specified2-8MDR E. coli[4][6]
BMAP-27GGLRSLGRKILRAWKKYGPIIVPIIRIG-NH21-2E. coli[7]
BMAP-28GRFKRFRKKFKKLFKKISVKLK-NH21-8E. coli[7]

Table 2: Comparative Antimicrobial Activity (MIC) of CATH-2 Derived Peptides against S. aureus

PeptideSequenceMIC (µM)Bacterial StrainReference
Peptoid 1Not Specified3.125MRSA[1]
Peptoid 1-C134merNot Specified3.125MRSA[1]
Peptoid 1-11merNot Specified25MRSA[1]
LL-37LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES>100MRSA[1]
AmoxicillinN/A>100MRSA[1][8]
CiprofloxacinN/A>100MRSA[1][8]
VancomycinN/A0.195MRSA[1]
DaptomycinN/A50MRSA[1][8]

Table 3: Anti-inflammatory Activity of CATH-2 Peptides

PeptideCell TypeStimulantCytokine MeasuredInhibition (%)ConcentrationReference
CATH-2Murine Peritoneal MacrophagesAPECIL-1βSignificant Reduction2.5 µM[9]
CATH-2Murine Peritoneal MacrophagesAPECIL-6Significant Reduction2.5 µM[9]
rCGRPMouse Peritoneal MacrophagesLPS (1 µg/ml)TNF-α39%1 µM[10]
ColchicineRat Peritoneal MacrophagesLPSTNF-αConcentration-dependentNot Specified
α-Lipoic acidRat Kupffer cellsLPSTNF-αSignificant InhibitionNot Specified

Table 4: Cytotoxicity of CATH-2 and Derived Peptides

PeptideCell TypeAssayResultConcentrationReference
CATH-2 (1-15)Chicken ErythrocytesHemolysisNo significant hemolysis0-64 µg/mL[4]
C2-1Chicken ErythrocytesHemolysisSignificant hemolysis>16 µg/mL[4]
C2-2Chicken ErythrocytesHemolysisNo significant hemolysis0-64 µg/mL[4][6]
C2-2Chicken Kidney CellsCytotoxicityNo significant cytotoxicity0-64 µg/mL[4][6]
NA-CATH:ATRA1-ATRA1Horse ErythrocytesHemolysisNo significant hemolysisup to 100 µg/ml
D-LL-37Horse ErythrocytesHemolysisNo significant hemolysisup to 100 µg/ml

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the generation and evaluation of CATH-2 derived peptides.

Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of CATH-2 derived peptides using Fmoc chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the desired Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Washing: After a negative Kaiser test (colorless or yellow beads), wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and air dry.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method to determine the MIC of CATH-2 derived peptides.

Materials:

  • 96-well microtiter plates (non-binding surface)

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Peptide stock solutions

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation:

    • Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Peptide Dilution Series:

    • Prepare a serial two-fold dilution of the peptide stock solution in MHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL.

  • Controls:

    • Positive control: Wells containing bacteria and MHB without any peptide.

    • Negative control: Wells containing MHB only.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm.

Protocol for Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of mammalian cells as an indicator of cell viability after treatment with CATH-2 derived peptides.

Materials:

  • Mammalian cell line (e.g., macrophages, HEK293)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Peptide stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Peptide Treatment:

    • Prepare serial dilutions of the peptide in complete culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the peptide-containing medium.

    • Include a vehicle control (cells treated with medium containing the same concentration of the peptide solvent).

  • Incubation: Incubate the plate for the desired time (e.g., 24 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control.

Protocol for Anti-inflammatory Assay (LPS-induced TNF-α production)

This protocol assesses the ability of CATH-2 derived peptides to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • 24-well cell culture plates

  • Complete cell culture medium

  • LPS from E. coli

  • Peptide stock solutions

  • ELISA kit for TNF-α

Procedure:

  • Cell Seeding: Seed macrophages into a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Peptide Pre-treatment: Pre-treat the cells with various concentrations of the CATH-2 derived peptides for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cell debris.

  • Cytokine Measurement: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production by the peptides compared to the LPS-only control.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the generation and evaluation of CATH-2 derived peptides.

Signaling Pathway

G cluster_0 LPS-induced Inflammatory Signaling Pathway cluster_1 Inhibitory Action of CATH-2 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK NLRP3 NLRP3 Inflammasome TAK1->NLRP3 activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes activates transcription AP1 AP-1 MAPK->AP1 AP1->Nucleus Caspase1 Caspase-1 NLRP3->Caspase1 activates Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves IL1b IL-1β Pro_IL1b->IL1b CATH2 CATH-2 Peptide CATH2->LPS neutralizes CATH2->IKK inhibits CATH2->MAPK inhibits CATH2->NLRP3 inhibits

Caption: CATH-2 inhibits LPS-induced inflammation via the NF-κB, MAPK, and NLRP3 pathways.

Experimental Workflow

G cluster_0 Peptide Generation and Evaluation Workflow A In Silico Design of CATH-2 Derived Peptides B Solid-Phase Peptide Synthesis A->B C Purification (RP-HPLC) & Characterization (MS) B->C D Antimicrobial Activity (MIC Assay) C->D E Anti-inflammatory Activity (Cytokine Production) C->E F Cytotoxicity Assessment (MTT, Hemolysis) C->F G Lead Peptide Selection D->G E->G F->G H In Vivo Studies G->H

References

Troubleshooting & Optimization

Technical Support Center: Improving Recombinant Chicken Cathelicidin-2 Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in producing recombinant chicken cathelicidin-2 (CATH-2), also known as fowlicidin-2 (B1576592).

Frequently Asked Questions (FAQs)

Q1: Why is my yield of recombinant chicken cathelicidin-2 consistently low in Escherichia coli?

A1: Low yields in E. coli are a known challenge for CATH-2 production, often attributed to several factors:

  • Codon Bias: The gene sequence for chicken CATH-2 may contain codons that are rare in E. coli, leading to translational stalling and reduced protein synthesis.[1][2][3] Codon optimization of the gene for E. coli's preferred codon usage can significantly enhance expression levels.[3][4]

  • Toxicity: Antimicrobial peptides like CATH-2 can be toxic to the bacterial host, inhibiting cell growth and protein production.[5]

  • Inclusion Body Formation: CATH-2 is often expressed as insoluble and non-functional aggregates called inclusion bodies in E. coli.[4][6] This necessitates complex downstream processing steps of solubilization and refolding, which can lead to significant protein loss.[7][8]

  • Proteolytic Degradation: The host cell's proteases can degrade the expressed recombinant protein.[5]

For a significant improvement in yield, switching to a different expression system, such as Pichia pastoris, has been shown to be highly effective.[9]

Q2: My recombinant CATH-2 is expressed as inclusion bodies in E. coli. What is the general strategy to recover the active peptide?

A2: Expressing CATH-2 as inclusion bodies can protect it from proteolytic degradation.[7][10] The general workflow to recover active protein from inclusion bodies involves three main stages:

  • Isolation and Washing: Cells are lysed, and the dense inclusion bodies are separated from soluble components by centrifugation. Washing steps with mild detergents (e.g., Triton X-100) or low concentrations of chaotropic agents (e.g., urea) remove contaminants.[10]

  • Solubilization: The washed inclusion bodies are solubilized using strong denaturants like 8M urea (B33335) or 6M guanidinium (B1211019) chloride (GdmCl) to unfold the aggregated protein.[8][10] For CATH-2 fusion proteins, a 70% formic acid solution has also been used.[4][6]

  • Refolding and Cleavage: The solubilized, denatured protein is refolded into its active conformation by removing the denaturant, typically through methods like dilution or dialysis into a refolding buffer.[7][11] If expressed as a fusion protein (e.g., with Thioredoxin), a chemical or enzymatic cleavage step is required to release the mature CATH-2 peptide. For instance, cyanogen (B1215507) bromide (CNBr) has been used for cleavage when a methionine residue is engineered at the cleavage site.[4][6]

Q3: What expression system is recommended for a higher yield of chicken cathelicidin-2?

A3: The yeast Pichia pastoris has been demonstrated to be a superior expression system for CATH-2, yielding significantly higher quantities of secreted, soluble protein compared to E. coli.[9] One study reported a yield of 85.6 mg/L of CATH-2 with over 95% purity using the P. pastoris X-33 strain with the pPICZα-A vector.[9] This is over 14 times higher than the ~6 mg/L yield reported from an optimized E. coli system.[4][9]

Q4: How can I purify the expressed recombinant CATH-2?

A4: The purification strategy depends on the expression system and whether a fusion tag is used.

  • From E. coli (Inclusion Bodies): After refolding and cleavage, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective method for purifying the peptide to a high degree of purity (>97%).[4][6]

  • From Pichia pastoris (Secreted): A two-step process is typically used. First, the culture supernatant is subjected to ion-exchange chromatography, followed by a final purification step using RP-HPLC.[9]

  • With Fusion Tags: If a fusion tag like Thioredoxin-His is used, initial purification can be achieved using affinity chromatography, such as Ni-NTA (Nickel-Nitriloacetic acid) chromatography, before cleavage and final polishing.[5]

Troubleshooting Guides

Guide 1: Problem - Low or No Expression of CATH-2 in E. coli

This guide helps you diagnose and resolve issues related to poor or undetectable protein expression.

Potential Cause Recommended Solution Explanation
Codon Bias Synthesize a new gene with codons optimized for E. coli expression.[1][3]The native chicken gene contains codons that are infrequently used by E. coli, which can slow down or terminate translation. Codon optimization replaces these rare codons with synonymous ones that are preferred by E. coli, enhancing translation efficiency.[2][12]
Suboptimal Induction Optimize the IPTG concentration (0.1-1.0 mM), induction temperature (16-37°C), and induction time.[13][14]High IPTG levels or high temperatures (e.g., 37°C) can lead to rapid, misfolded protein expression and metabolic burden.[13] Lowering the temperature (e.g., 25°C) often improves protein solubility.[5]
Plasmid Instability Verify the integrity of your pET-32a-CATH2 plasmid via restriction digest and sequencing. Ensure the correct antibiotic is always present in the culture medium.The plasmid may have undergone recombination or mutation, or it may be lost from the cell population in the absence of selective pressure.
Protein Toxicity Use a lower induction temperature and IPTG concentration. Ensure the use of a tightly regulated expression strain like BL21(DE3) to minimize basal expression before induction.CATH-2 is an antimicrobial peptide and even low levels of basal ("leaky") expression can be toxic to the E. coli host, impairing growth and the cell's ability to produce the target protein.[5]
Guide 2: Problem - Protein is Expressed as Insoluble Inclusion Bodies

This guide provides a systematic approach to recover active CATH-2 from inclusion bodies.

Step Procedure Key Considerations
1. Cell Lysis & IB Isolation After harvesting, resuspend cells in lysis buffer and lyse via sonication or high-pressure homogenization. Centrifuge at high speed to pellet the dense inclusion bodies.[10]Ensure lysis is complete to release all inclusion bodies. Incomplete lysis will result in contamination with intact cells.[10]
2. IB Washing Wash the pellet multiple times with a buffer containing a mild detergent (e.g., 1% Triton X-100) or low molarity chaotrope (e.g., 2M Urea) to remove membrane fragments and contaminating proteins.[10]This step is critical for removing impurities that can interfere with subsequent refolding.[10]
3. Solubilization Resuspend the washed inclusion body pellet in a solubilization buffer with a strong denaturant (e.g., 8M Urea or 6M GdmCl) and a reducing agent (e.g., 20 mM DTT) to break incorrect disulfide bonds.[10][11]Ensure complete solubilization. Any remaining aggregates can act as nuclei for aggregation during the refolding step.[10] Centrifuge at high speed to remove any insoluble material.
4. Refolding Remove the denaturant to allow the protein to refold. Common methods include: - Dilution: Rapidly dilute the solubilized protein solution 10-100 fold into a refolding buffer.[11] - Dialysis: Dialyze the sample against a large volume of refolding buffer.[11]The best strategy is to refold at the lowest feasible protein concentration to minimize aggregation.[7] The refolding buffer should contain a redox system (e.g., reduced/oxidized glutathione) to promote correct disulfide bond formation.[11]
5. Cleavage & Purification If using a fusion protein like Trx-CATH2, cleave the tag. For a Met-CATH2 junction, use CNBr in 70% formic acid.[4][6] Purify the final peptide using RP-HPLC.CNBr is highly toxic and must be handled in a fume hood with appropriate personal protective equipment. After cleavage, the sample will need to be lyophilized to remove the acid before purification.

Data Presentation

Table 1: Comparison of CATH-2 Expression Systems
FeatureE. coli Expression SystemPichia pastoris Expression System
Host Strain BL21(DE3)[4]X-33[9]
Expression Vector pET-32a(+)[4]pPICZα-A[9]
Fusion Tag Thioredoxin (Trx)[4]None (secreted with α-factor signal)[9]
Expression Form Inclusion Bodies[4][6]Secreted, Soluble[9]
Inducer IPTG[4]Methanol[9]
Final Yield ~6.0 mg / L of culture[4][6]85.6 mg / L of culture[9]
Final Purity >97%[4][6]>95%[9]
Purification Method RP-HPLC[4]Ion Exchange Chromatography + RP-HPLC[9]

Experimental Protocols & Visualizations

Protocol 1: CATH-2 Expression in E. coli and Inclusion Body Recovery

This protocol is based on the methodology for expressing CATH-2 as a Thioredoxin fusion protein in E. coli.[4][6]

  • Transformation: Transform the pET-32a(+)-CATH2 plasmid into competent E. coli BL21(DE3) cells.

  • Culture Growth: Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C. Use this starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM. Continue to culture for an additional 4-6 hours.

  • Cell Harvest & Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using sonication.

  • Inclusion Body Isolation: Centrifuge the lysate to pellet the inclusion bodies. Wash the pellet with a buffer containing Triton X-100 to remove contaminants.

  • Solubilization & Cleavage: Dissolve the inclusion body pellet in 70% formic acid containing cyanogen bromide (CNBr) to simultaneously solubilize the fusion protein and cleave off the CATH-2 peptide.

  • Purification: Remove the formic acid and CNBr by lyophilization. Re-dissolve the peptide in a suitable buffer and purify using RP-HPLC.

E_coli_Workflow cluster_expression Expression Phase cluster_recovery Inclusion Body Recovery A Transform pET-32a-CATH2 into E. coli BL21(DE3) B Grow Culture to OD600 0.6-0.8 A->B C Induce with IPTG B->C D Harvest Cells C->D E Cell Lysis (Sonication) D->E F Isolate & Wash Inclusion Bodies E->F G Solubilize & Cleave (CNBr in Formic Acid) F->G H Purify CATH-2 (RP-HPLC) G->H I Final Product: Pure CATH-2 H->I

Workflow for CATH-2 production in E. coli.
Protocol 2: High-Yield CATH-2 Expression in Pichia pastoris

This protocol is based on the successful high-yield expression of CATH-2 in P. pastoris.[9]

  • Transformation: Electroporate the linearized pPICZα-A-CATH2 plasmid into competent P. pastoris X-33 cells.

  • Selection: Select for positive transformants on YPDS plates containing Zeocin.

  • Culture Growth: Grow a selected colony in BMGY medium at 30°C until the culture is dense.

  • Induction: Harvest the cells and resuspend them in BMMY medium (which contains methanol) to an OD600 of 1.0 to begin induction.

  • Methanol (B129727) Feeding: To maintain induction, add methanol to a final concentration of 0.5% (v/v) every 24 hours for a total of 72 hours.

  • Supernatant Collection: After 72 hours, centrifuge the culture at high speed to pellet the cells. The secreted recombinant CATH-2 is in the supernatant.

  • Purification: Purify the CATH-2 from the supernatant using a two-step process: first, ion-exchange chromatography, followed by RP-HPLC for final polishing.

Pichia_Workflow cluster_expression Expression Phase cluster_purification Purification Phase A Transform pPICZα-A-CATH2 into P. pastoris X-33 B Grow in BMGY Medium A->B C Induce in BMMY Medium B->C D Add Methanol every 24h for 72h C->D E Collect Supernatant D->E F Ion Exchange Chromatography E->F G Final Purification (RP-HPLC) F->G H Final Product: High-Yield Pure CATH-2 G->H Decision_Tree start Goal: Produce Recombinant CATH-2 q1 What is the primary requirement? start->q1 high_yield High Yield (>10 mg/L) & Secreted Form q1->high_yield Yield proof_concept Proof of Concept / Small Scale q1->proof_concept Speed/Simplicity pichia_path Use Pichia pastoris System high_yield->pichia_path ecoli_path Use E. coli System proof_concept->ecoli_path success Purified CATH-2 pichia_path->success q2 Is expression level low? ecoli_path->q2 optimize_codon Optimize Codon Usage q2->optimize_codon Yes q3 Is protein insoluble? q2->q3 No optimize_codon->q3 optimize_conditions Optimize Induction (Temp, IPTG) optimize_conditions->q2 q3->optimize_conditions No, but still low refold_protocol Follow Inclusion Body Recovery Protocol q3->refold_protocol Yes refold_protocol->success

References

Technical Support Center: Overcoming Solubility Issues with Synthetic CATH-2 Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with synthetic chicken cathelicidin-2 (CATH-2) peptides.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my synthetic CATH-2 peptide not dissolving in aqueous solutions like water or PBS?

A1: The solubility of a peptide is primarily determined by its amino acid composition, length, and net charge.[1][2] CATH-2 and its derivatives are typically rich in basic amino acids like Arginine (R) and Lysine (K), making them highly cationic (positively charged) at neutral pH.[3][4] While this charge can enhance interaction with water, strong intermolecular hydrophobic and ionic interactions can also lead to aggregation and poor solubility, especially at higher concentrations.[2][5] Furthermore, peptides have minimum solubility at their isoelectric point (pI); adjusting the pH away from the pI is crucial for dissolution.[2]

Q2: What is the very first step I should take when trying to dissolve a new CATH-2 peptide?

A2: Always perform a solubility test on a small aliquot of the lyophilized peptide before attempting to dissolve the entire sample.[2][6] This prevents the potential loss of your entire stock if an incorrect solvent is used.[7] Start with a common, easily removable solvent like sterile, distilled water.[2][6] Allow the peptide vial to warm to room temperature before opening to avoid moisture absorption, which can affect peptide stability and weight.[8][9][10]

Q3: My analysis shows CATH-2 is a basic peptide. What is the best solvent to use if it's insoluble in water?

A3: For basic peptides like CATH-2 that are insoluble in water, the recommended approach is to use a dilute acidic solution.[1] An acidic environment ensures that the basic residues (like Lys and Arg) are fully protonated, maximizing the peptide's net positive charge and promoting interaction with the aqueous solvent.[11] A good starting point is a 10% acetic acid solution.[6] If that fails, a very small amount of 0.1% trifluoroacetic acid (TFA) can be used, followed by dilution to the desired concentration.[6][8]

Q4: When is it appropriate to use an organic solvent like DMSO for my CATH-2 peptide?

A4: The use of organic solvents is recommended for peptides that are neutral or contain a high percentage (>50%) of hydrophobic amino acids.[8] While CATH-2 is generally basic, highly modified or longer-chain versions may exhibit increased hydrophobicity. If acidic solutions fail, you can attempt to dissolve the peptide in a small amount of dimethyl sulfoxide (B87167) (DMSO) and then slowly add this stock solution dropwise to your stirring aqueous buffer.[2][12] Be aware that DMSO can be toxic to cells, so the final concentration in your assay should typically be kept below 1%.[1][13] The CATH-2(1-15) sequence does not contain Cysteine or Methionine, but for other peptides, avoid DMSO as it can oxidize these residues.[2][6][14]

Q5: How can I visually confirm if my peptide is fully dissolved?

A5: A fully dissolved peptide will result in a clear, particle-free solution.[8][15] If the solution appears cloudy, milky, or contains visible precipitates, the peptide is suspended, not dissolved.[15] In this case, further action, such as sonication or using a stronger solvent, is necessary.[16]

Q6: What is the best practice for storing CATH-2 peptides once they are in solution?

A6: The shelf-life of peptides in solution is very limited and storing them in this state is generally not recommended.[9][17] If storage is unavoidable, dissolve the peptide in a sterile, slightly acidic buffer (pH 5-6), divide it into single-use aliquots to prevent multiple freeze-thaw cycles, and store at -20°C or colder.[9][10][18] Peptides containing residues like Cys, Met, Trp, Asn, and Gln are particularly unstable in solution.[9][18]

Section 2: Troubleshooting Guide

Problem: My lyophilized CATH-2 peptide won't dissolve in sterile water.

  • Cause: The peptide's high cationic and amphipathic nature may be leading to aggregation in a neutral pH environment.

  • Troubleshooting Steps:

    • Confirm Peptide Character: Calculate the net charge of your specific CATH-2 sequence. Assign a value of +1 to each basic residue (K, R, H) and the N-terminus, and -1 to each acidic residue (D, E) and the C-terminus. CATH-2 peptides are strongly basic.[1]

    • Use Acidic Solvent: Add a small amount of 10% aqueous acetic acid or 0.1% TFA to the peptide.[6][19]

    • Apply Physical Force: Gently vortex the solution. If it remains undissolved, sonicate the mixture in a water bath for short intervals (e.g., 3 sessions of 10-15 seconds).[1][8]

Problem: The peptide dissolved in DMSO, but precipitated when I added my aqueous buffer.

  • Cause: The peptide's solubility limit in the final aqueous-organic mixture has been exceeded. This is a common issue when diluting a hydrophobic peptide from a strong organic solvent into a primarily aqueous solution.[12][13]

  • Troubleshooting Steps:

    • Slow Dilution: Add the concentrated organic stock solution drop-by-drop into the aqueous buffer while the buffer is actively stirring or vortexing.[2] This helps prevent localized high concentrations that lead to precipitation.

    • Sonication: Briefly sonicate the final cloudy solution to help break up aggregates that have formed.[13]

    • Gentle Warming: Gently warm the solution (e.g., to 37°C) while stirring. Use this method with caution, as excessive heat can degrade the peptide.[1][13]

    • Re-evaluate Concentration: You may need to work with a lower final peptide concentration that is within the solubility limits of your chosen buffer system.

Section 3: Data Presentation and Protocols

Physicochemical & Solubility Profile of CATH-2 Peptides

Table 1: Physicochemical Properties of CATH-2(1-15) Fragment

Property Value Reference
Sequence H-Arg-Phe-Gly-Arg-Phe-Leu-Arg-Lys-Ile-Arg-Arg-Phe-Arg-Pro-Lys-OH [3]
Molecular Weight ~2033.5 g/mol [3]
Net Charge at pH 7 +8 Calculated

| Predicted Character | Strongly Basic / Cationic |[1] |

Table 2: Recommended Solvents for Synthetic CATH-2 Peptides

Solvent When to Use Pros Cons & Considerations
Sterile Distilled H₂O First attempt for all peptides. Benign, compatible with all assays, easily lyophilized. Often insufficient for aggregated or highly charged peptides.[6]
10% Acetic Acid For basic peptides (like CATH-2) that fail to dissolve in water. Effective for cationic peptides, volatile, easily removed. May need neutralization for certain pH-sensitive assays.[1][6]
0.1% TFA If 10% acetic acid is ineffective. Very strong solubilizing agent for basic peptides. Can be harsh; residual TFA may interfere with some biological assays.[6]
DMSO For highly hydrophobic or stubbornly aggregated peptides. Dissolves most organic compounds. Can be toxic to cells (<1% recommended); may oxidize Cys/Met residues.[1][2]

| Acetonitrile (ACN) / Isopropanol | As an alternative to DMSO for hydrophobic peptides. | Less toxic than DMF, effective for many peptides. | Final concentration must be low for biological assays.[1][8] |

Experimental Protocols

Protocol 1: Systematic Solubilization of CATH-2 Peptides

  • Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator before opening.[10] Weigh a small, representative aliquot (e.g., 0.1-0.5 mg) for a solubility test.

  • Step 1 (Water): Add a calculated volume of sterile, distilled water to achieve a high stock concentration (e.g., 1-10 mg/mL). Vortex for 30 seconds. Observe the solution. If it is clear, the peptide is soluble in water.

  • Step 2 (Acidic Solution): If the solution is cloudy or contains precipitate, add 10% acetic acid dropwise until the peptide dissolves. Alternatively, for a fresh aliquot, attempt dissolution directly in 10% acetic acid.[6]

  • Step 3 (Sonication): If solids remain, place the vial in a bath sonicator and sonicate for 10-15 seconds.[8] Repeat up to three times. Inspect the solution after each sonication.

  • Step 4 (Organic Solvent - If Necessary): If the peptide is still insoluble, lyophilize to remove the water/acetic acid.[17] To the dry peptide, add a minimal volume of DMSO to fully dissolve it. Then, add this concentrated stock dropwise into a stirring aqueous buffer to reach the final desired concentration.[2]

  • Final Check: Once dissolved, centrifuge the peptide solution at high speed (e.g., 10,000 x g for 5 min) to pellet any microscopic, undissolved particles before use in an assay.[1][8]

Protocol 2: Quantification of Solubilized Peptide using UV Spectroscopy

  • Background: This method estimates the concentration of the dissolved peptide in the supernatant after centrifugation. It is most accurate for peptides containing Tryptophan (Trp) or Tyrosine (Tyr) residues, which absorb strongly at 280 nm. CATH-2(1-15) lacks these, so absorbance of the peptide backbone at ~214 nm is a more suitable, though less specific, alternative.

  • Procedure:

    • Prepare your peptide solution according to Protocol 1.

    • Centrifuge the solution at >10,000 x g for 10 minutes to pellet any insoluble material.

    • Carefully transfer the supernatant to a new tube.

    • Prepare a blank solution using the same solvent/buffer used to dissolve the peptide.

    • Measure the absorbance of the supernatant against the blank at 214 nm (for the peptide backbone) using a quartz cuvette.

    • Estimate the concentration using a general rule of thumb where an absorbance of 1.0 at 214 nm for a 1 mg/mL solution is often used for approximation, or by using the peptide's calculated extinction coefficient if available.

Section 4: Visual Workflows

G cluster_workflow General Peptide Solubilization Workflow start Start: Lyophilized Peptide test_water Add Sterile H₂O & Vortex start->test_water check_soluble_water Clear Solution? test_water->check_soluble_water soluble Peptide Solubilized (Proceed to Assay) check_soluble_water->soluble Yes check_charge Determine Net Charge of Peptide check_soluble_water->check_charge No is_basic Basic (+)? check_charge->is_basic is_acidic Acidic (-)? is_basic->is_acidic No use_acid Use Dilute Acid (e.g., 10% Acetic Acid) is_basic->use_acid Yes use_base Use Dilute Base (e.g., 0.1M NH₄HCO₃) is_acidic->use_base Yes is_neutral Neutral / Hydrophobic? is_acidic->is_neutral No check_soluble_final Clear Solution? use_acid->check_soluble_final use_base->check_soluble_final use_organic Use Organic Solvent (e.g., DMSO) Then dilute is_neutral->use_organic Yes insoluble Insoluble: Re-evaluate peptide design or use chaotropic agents is_neutral->insoluble No use_organic->check_soluble_final check_soluble_final->soluble Yes check_soluble_final->insoluble No

Caption: A decision workflow for selecting the appropriate solvent for any synthetic peptide.

G cluster_troubleshooting Troubleshooting Workflow for CATH-2 Solubility start Start: Lyophilized CATH-2 add_water 1. Add Sterile H₂O 2. Vortex start->add_water check_water Is solution clear? add_water->check_water success Success! Filter/Centrifuge before use check_water->success Yes add_acid 1. Add 10% Acetic Acid 2. Vortex check_water->add_acid No check_acid Is solution clear? add_acid->check_acid check_acid->success Yes sonicate Sonicate in water bath check_acid->sonicate No check_sonicate Is solution clear? sonicate->check_sonicate check_sonicate->success Yes organic_route Organic Route Required check_sonicate->organic_route No organic_steps 1. Lyophilize peptide 2. Dissolve in min. DMSO 3. Add dropwise to buffer organic_route->organic_steps

Caption: A step-by-step troubleshooting guide specifically for synthetic CATH-2 peptides.

References

"reducing cytotoxicity of chicken cathelicidin-2 derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to reduce the cytotoxicity of chicken cathelicidin-2 (CATH-2) derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is reducing the cytotoxicity of native chicken cathelicidin-2 (CATH-2) a primary concern for therapeutic development? A1: While CATH-2 has potent antimicrobial properties, its therapeutic application is often limited by its high cytotoxicity to host cells, such as red blood cells and epithelial cells.[1][2] This toxicity can lead to adverse effects, making it crucial to engineer derivatives with a better therapeutic index (high antimicrobial activity and low host cell toxicity).

Q2: What are the primary molecular strategies for reducing the cytotoxicity of CATH-2 derivatives? A2: The main strategies involve modifying the peptide's amino acid sequence to alter its physicochemical properties. These include:

  • Truncation: Shortening the peptide to its core antimicrobial region can remove domains responsible for cytotoxicity.[1] The CATH-2 (1-15) fragment is a common starting point for further optimization.[1]

  • Amino Acid Substitution: Replacing specific amino acids, particularly hydrophobic or cationic residues, can modulate the peptide's overall hydrophobicity and charge.[1][3] For instance, substituting phenylalanine with tryptophan has been shown to improve the therapeutic index of some CATH-2 derivatives.[4]

Q3: How do hydrophobicity and net charge influence the cytotoxicity of CATH-2 derivatives? A3: Hydrophobicity and net positive charge are critical determinants of a peptide's interaction with cell membranes. An optimal balance is required. Very high hydrophobicity can lead to indiscriminate disruption of both microbial and mammalian cell membranes, resulting in high cytotoxicity.[1] Similarly, while a high positive charge is essential for the initial attraction to negatively charged bacterial membranes, an excessive charge can increase interactions with mammalian cells, which also possess negatively charged components on their surfaces.[3] The goal is to fine-tune these properties to maximize selectivity for bacterial membranes over host cell membranes.

Q4: My CATH-2 derivative shows reduced cytotoxicity but also a significant loss of antimicrobial activity. What are the next steps? A4: This is a common challenge in peptide engineering. It indicates that the modifications may have disrupted the structural features essential for antimicrobial action, such as its amphipathic α-helical structure.[1] To address this, consider the following:

  • Rational Design: Use helical wheel projections to guide substitutions, ensuring you maintain an amphipathic structure.

  • Systematic Substitutions: Instead of drastic changes, perform single amino acid substitutions at various positions to identify residues critical for activity versus toxicity.

  • Combine Strategies: Consider combining minor truncations with specific amino acid substitutions.

Q5: What is the primary mechanism behind CATH-2 induced cytotoxicity? A5: The primary mechanism of CATH-2's action, against both microbes and host cells, is membrane disruption.[5] Its amphipathic α-helical structure allows it to insert into and permeabilize lipid bilayers.[5] In host cells, this can lead to cell lysis (hemolysis in red blood cells) and trigger inflammatory signaling pathways, such as the NLRP3 inflammasome, contributing to cell death and inflammation.[6][7]

Troubleshooting Guides

Issue 1: High Hemolytic Activity in a Newly Designed CATH-2 Derivative

  • Possible Cause: The peptide's hydrophobicity may be too high, causing non-specific disruption of the cholesterol-containing erythrocyte membrane.

  • Troubleshooting Steps:

    • Sequence Analysis: Re-evaluate the amino acid sequence. If you have introduced multiple bulky hydrophobic residues (e.g., Trp, Phe, Leu), consider replacing one or more with smaller or less hydrophobic residues (e.g., Ala, Val) or a polar residue.

    • Purity Check: Ensure the peptide was synthesized at high purity (>95%), as impurities from synthesis can sometimes be cytotoxic.

    • Experimental Control: Always include the parent peptide (e.g., CATH-2 (1-15)) and a known non-hemolytic peptide in your assay as controls for comparison.

    • Re-run Assay: Carefully repeat the hemolysis assay, ensuring accurate peptide concentrations and proper preparation of the red blood cell suspension.[8][9]

Issue 2: Inconsistent or Non-Reproducible Results in MTT Cytotoxicity Assays

  • Possible Cause 1: Peptide interference with the MTT reagent. Cationic peptides can sometimes interact with the negatively charged tetrazolium salt, leading to false results.

  • Troubleshooting Steps:

    • Control Wells: Run a control plate with the peptide dilutions in cell-free medium plus the MTT reagent to see if the peptide directly reduces MTT.

    • Alternative Assays: If interference is suspected, use a different viability assay that relies on a different mechanism, such as an LDH release assay (measures membrane integrity) or a resazurin-based assay.[10]

  • Possible Cause 2: Peptide aggregation in the culture medium.

  • Troubleshooting Steps:

    • Solubility Check: Before adding to cells, visually inspect the peptide dilutions in the medium for any precipitation or cloudiness.

    • Solvent Optimization: Ensure the initial stock solution of the peptide is fully dissolved (e.g., in sterile water or a small amount of DMSO) before further dilution in culture medium.[11]

    • Medium Composition: Be aware that components in serum (FBS) can interact with peptides. Some protocols suggest incubating cells with the peptide in serum-free or low-serum medium.[12]

Issue 3: Derivative Shows Low Cytotoxicity in Hemolysis Assay but High Toxicity in a Macrophage Cell Line

  • Possible Cause: The mechanism of toxicity is cell-type specific. While hemolysis is a direct measure of membrane lysis, toxicity in nucleated cells like macrophages can also be caused by the induction of inflammatory signaling pathways and subsequent programmed cell death.[7][13]

  • Troubleshooting Steps:

    • Mechanism Investigation: Measure the release of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) from macrophages after peptide treatment.[7] CATH-2 is known to activate the NLRP3 inflammasome.[7]

    • Apoptosis Assay: Use methods like Annexin V/PI staining to determine if the peptide is inducing apoptosis in the macrophage cell line.

    • Signaling Pathway Analysis: Investigate the activation of key inflammatory pathways like NF-κB and MAPK, which have been implicated in CATH-2's immunomodulatory effects.[6]

Data on CATH-2 Derivatives

The following tables summarize key quantitative data on CATH-2 (1-15) and its engineered derivatives.

Table 1: Physicochemical Properties of CATH-2 (1-15) and Designed Analogs [1]

PeptideSequenceNet ChargeHydrophobicity
CATH-2 (1-15) RFGRFLRKIRRFRPK+80.103
C2-1 RFGRFLRKIRRFIPK+7-
C2-2 RFGRFLRKIRRMRLK+8-
C2-3 RFGRHLRKIIRFRIK+7-
C2-4 RFGRNLRKIRRFWPK+7-
C2-5 RFGRFLRKIRFFRLK+70.355
Data derived from a study aimed at optimizing CATH-2 (1-15).[1] Hydrophobicity values were not available for all derivatives in the source material.

Table 2: In Vitro Cytotoxicity and Hemolytic Activity of CATH-2 Derivatives [1][2]

PeptideCytotoxicity on Chicken Kidney Cells (% Viability at 64 µg/mL)Hemolytic Activity on Chicken RBCs (% Hemolysis at 64 µg/mL)
CATH-2 (1-15) ~100%< 5%
C2-1 ~75%< 5%
C2-2 ~100%< 5%
C2-3 ~100%< 5%
C2-4 ~100%< 5%
C2-5 ~100%< 5%
This study found that C2-2 showed superior antibacterial activity while maintaining low cytotoxicity and hemolytic activity within the tested concentration range.[1][2]

Visualizations: Workflows and Pathways

G Workflow for Developing Low-Cytotoxicity CATH-2 Derivatives cluster_0 Peptide Design & Synthesis cluster_1 In Vitro Cytotoxicity Screening cluster_2 Activity & Mechanism cluster_3 Lead Optimization start Select Parent Peptide (e.g., CATH-2 (1-15)) design In Silico Design (Truncation, Substitution) start->design synth Peptide Synthesis & Purification (>95%) design->synth hemolysis Hemolysis Assay (Red Blood Cells) synth->hemolysis mtt Cell Viability Assay (e.g., MTT on Epithelial Cells) synth->mtt mic Antimicrobial Assay (MIC Determination) hemolysis->mic mtt->mic mechanism Mechanism of Action (e.g., Cytokine Release, Apoptosis) mic->mechanism analysis Analyze Structure-Activity Relationship (SAR) mechanism->analysis decision Select Lead Candidate (High TI) analysis->decision decision->design Iterate Design

Caption: A workflow for the rational design and screening of CATH-2 derivatives.

G CATH-2 Induced Pro-inflammatory Signaling CATH2 CATH-2 Peptide Membrane Macrophage Cell Membrane CATH2->Membrane interacts with Lysosome Lysosomal Disruption CATH2->Lysosome MAPK MAPK Pathway CATH2->MAPK NFkB NF-κB Pathway CATH2->NFkB K_efflux K+ Efflux Membrane->K_efflux NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Lysosome->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Secretion (Inflammation & Cytotoxicity) Casp1->IL1b Cytokines Other Pro-inflammatory Cytokines MAPK->Cytokines NFkB->Cytokines

Caption: Signaling pathways involved in CATH-2 induced cytotoxicity in macrophages.

Key Experimental Protocols

Protocol 1: Hemolysis Assay

This protocol is a synthesized procedure for determining the hemolytic activity of peptide derivatives against red blood cells (RBCs).[9][14][15]

1. Preparation of Red Blood Cells (RBCs): a. Collect fresh blood (e.g., human, rat, chicken) in a tube containing an anticoagulant (e.g., EDTA, heparin).[9] b. Centrifuge the blood at 1000 x g for 10 minutes at 4°C to pellet the erythrocytes.[9] c. Carefully aspirate and discard the supernatant plasma and the buffy coat. d. Wash the RBC pellet three times by resuspending in 10 volumes of cold, sterile phosphate-buffered saline (PBS, pH 7.4) and repeating the centrifugation step.[9] e. After the final wash, resuspend the packed RBCs in PBS to create a 2-5% (v/v) working suspension.[8][9]

2. Assay Procedure: a. Prepare serial dilutions of the test peptides in PBS in a 96-well U-bottom plate. The final volume in each well should be 100 µL. b. Prepare control wells:

  • Negative Control (0% Lysis): 100 µL of PBS only.[9]
  • Positive Control (100% Lysis): 100 µL of 1% Triton X-100 in PBS.[8][9] c. Add 100 µL of the prepared RBC suspension to each well, bringing the total volume to 200 µL. d. Incubate the plate at 37°C for 1 hour.[8][9] e. After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet intact RBCs.[8] f. Carefully transfer 100 µL of the supernatant from each well to a new 96-well flat-bottom plate. g. Measure the absorbance of the supernatant at 540 nm (or 414 nm) using a microplate reader.[8][9]

3. Calculation of Hemolysis Percentage: a. Use the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100[9] b. Plot the % Hemolysis against the peptide concentration to determine the HC50 value (the concentration causing 50% hemolysis).[14]

Protocol 2: MTT Cell Viability Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess peptide cytotoxicity on adherent cell lines.[16][17][18]

1. Cell Seeding: a. Culture the desired cell line (e.g., macrophages, kidney cells) to ~80% confluency. b. Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[11][16] c. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[16]

2. Peptide Treatment: a. Prepare serial dilutions of the test peptides in serum-free or complete culture medium. b. After the 24-hour incubation, carefully remove the medium from the wells. c. Add 100 µL of the peptide dilutions to the respective wells. Include vehicle-only wells as a negative control. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

3. MTT Incubation and Solubilization: a. After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[16][18] b. Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.[17] c. Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell layer. d. Add 100 µL of a solubilization solution (e.g., DMSO, or acidified isopropanol) to each well to dissolve the formazan crystals.[11][16] e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

4. Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader.[18] b. Calculate cell viability using the formula: % Viability = (Abs_sample / Abs_control) * 100 c. Plot the % Viability against peptide concentration to determine the CC50 (the concentration that reduces cell viability by 50%).

References

Technical Support Center: Optimizing Cathelicidin-2 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cathelicidin-2 (CATH-2) in in vivo experiments.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with CATH-2 and its analogs.

Issue Possible Cause Troubleshooting Steps
High Toxicity or Adverse Events in Animal Models - Dosage is too high. - Rapid peptide clearance leading to toxic spikes. - Peptide aggregation. - Route of administration is not optimal.- Dose-Titration: Perform a dose-finding study starting with a low dose (e.g., 0.5-1 mg/kg) and escalating to determine the maximum tolerated dose (MTD).[1][2] - Modified Peptides: Consider using D-enantiomers or truncated versions of CATH-2, which have been shown to have lower toxicity while retaining antimicrobial activity.[3][4] - Formulation: Encapsulate CATH-2 in liposomes to reduce toxicity and improve its therapeutic index.[1] - Route of Administration: Evaluate different administration routes (e.g., intravenous, intraperitoneal, subcutaneous, topical) as toxicity can vary depending on the route.[1][3]
Lack of Efficacy in Animal Models - Dosage is too low. - Poor peptide stability in vivo. - Inappropriate animal model for the infection. - Timing of administration is not optimal.- Increase Dosage: Gradually increase the dose, ensuring it remains below the MTD.[1] - Enhance Stability: Utilize D-amino acid enantiomers of CATH-2, which are more resistant to proteolytic degradation.[3] - Optimize Administration: Administer the peptide immediately after bacterial challenge for acute infection models.[1] For prophylactic effects, administration can be done prior to infection.[4] - Select Appropriate Model: Ensure the chosen animal model (e.g., murine peritonitis, skin infection) is relevant to the therapeutic application being studied.[3][5]
Inconsistent or Variable Results - Peptide degradation during storage or handling. - Variability in animal health or microbiome. - Inconsistent bacterial challenge dose.- Peptide Handling: Store peptides according to the manufacturer's instructions, typically lyophilized at -20°C or -80°C. Reconstitute immediately before use in a sterile, appropriate solvent. - Animal Standardization: Use age- and weight-matched animals from a reputable supplier. Acclimatize animals properly before starting the experiment. - Standardize Inoculum: Ensure a consistent and accurate bacterial inoculum is administered to each animal.
Difficulty in Peptide Delivery - Poor solubility of the peptide. - Inefficient delivery to the target site for topical applications.- Solubility Testing: Test the solubility of the peptide in various biocompatible solvents (e.g., PBS, saline). - Formulation for Topical Delivery: For wound or skin infections, consider formulating the peptide in a hydrogel or other delivery vehicle to enhance penetration and retention at the site of infection.[6]

Frequently Asked Questions (FAQs)

1. What is a typical starting dose for CATH-2 in a murine infection model?

A typical starting dose for cathelicidin (B612621) peptides in murine models ranges from 0.5 to 1.6 mg/kg.[1] For instance, in a murine acute peritonitis model, BMAP-28, a bovine cathelicidin, provided 100% protection against S. aureus at 0.8 mg/kg and against E. coli at 1.6 mg/kg.[1] It is crucial to perform a dose-escalation study to determine the optimal therapeutic dose with minimal toxicity for your specific experimental conditions.

2. How can I reduce the in vivo toxicity of CATH-2?

Several strategies can be employed to mitigate the in vivo toxicity of CATH-2:

  • Use of Analogs: Synthetic analogs, such as those with D-amino acids (enantiomers), have shown reduced toxicity while maintaining or even improving antimicrobial efficacy.[3][4] Truncated versions of cathelicidins have also been designed to be less toxic.[1]

  • Liposomal Encapsulation: Encapsulating the peptide in liposomes can significantly reduce toxicity and improve the therapeutic index.[1]

  • Dose Optimization: Carefully titrating the dose to the lowest effective concentration is essential.

3. What is the best route of administration for CATH-2 in vivo?

The optimal route of administration depends on the infection model and the target organ.

  • Systemic Infections: Intraperitoneal (i.p.) and intravenous (i.v.) injections are commonly used for systemic infections like sepsis or peritonitis.[1][4]

  • Skin and Soft Tissue Infections: Topical application or subcutaneous injection is often employed for localized skin infections.[3][6]

4. How stable is CATH-2 in vivo and how can I improve its stability?

Linear peptides like CATH-2 can be susceptible to proteolytic degradation in vivo, leading to a short half-life.[3] To enhance stability:

  • D-enantiomers: Synthesizing the peptide with D-amino acids makes it resistant to proteases.[3]

  • Peptidomimetics: The use of peptoids, which are mimics of peptides, can also increase stability.[6]

  • Formulation: Encapsulation in delivery systems like liposomes can protect the peptide from degradation.[1]

5. Can CATH-2 be used prophylactically?

Yes, studies have shown that cathelicidins can have a prophylactic effect. For example, the D-enantiomer of chicken cathelicidin-2 (d-CATH-2) has been shown to prophylactically protect chickens against infection when administered prior to the infectious challenge.[4]

Quantitative Data Summary

Table 1: In Vivo Efficacy of Cathelicidin Peptides in Murine Models

PeptideAnimal ModelInfectionDosageRouteOutcomeReference
BMAP-28MouseS. aureus peritonitis0.8 mg/kgi.p.100% protection[1]
BMAP-28MouseE. coli peritonitis1.6 mg/kgi.p.100% protection[1]
BMAP-27MouseP. aeruginosa peritonitis1.6 mg/kgi.p.80% protection[1]
BMAP-27(1-18)MouseP. aeruginosa peritonitis1 or 4 mg/kgi.p.100% protection[1]
D-CAP-18MouseP. aeruginosa skin infection-Topical3 log decrease in bacterial load[3]
mCRAMPMouseContact Dermatitis4 mg/kgi.v.Reduced inflammation[2]

Table 2: In Vitro Activity of Cathelicidin-2 and its Analogs

PeptideOrganismMIC (μM)MBC (μM)Reference
BMAP-27Gram-negative species1-2-[1]
BMAP-28Gram-positive strains1-8-[1]
d-CATH-2S. suis-2.5-5[4]
d-C(1-21)S. suis-2.5-5[4]
d-C(4-21)S. suis-2.5-5[4]
C2-2MDR E. coli2-8 µg/mL-[7][8][9]

Experimental Protocols

1. Murine Acute Peritonitis Model

  • Objective: To evaluate the in vivo efficacy of CATH-2 against systemic bacterial infections.

  • Animals: Age- and weight-matched mice (e.g., C57BL/6).

  • Procedure:

    • Induce peritonitis by intraperitoneal (i.p.) injection of a lethal dose of bacteria (e.g., E. coli, S. aureus).

    • Immediately after the bacterial challenge, administer CATH-2 or a control substance (e.g., PBS) via the desired route (e.g., i.p., i.v.).

    • Monitor the survival of the mice over a specified period (e.g., 7 days).

    • In some experiments, bacterial load in the peritoneal fluid and blood can be determined at specific time points.[1]

2. Murine Skin Infection Model

  • Objective: To assess the efficacy of topically or locally administered CATH-2 against skin infections.

  • Animals: Age- and weight-matched mice.

  • Procedure:

    • Anesthetize the mice and create a superficial incision or wound on the dorsal side.

    • Inoculate the wound with a specific concentration of bacteria (e.g., P. aeruginosa, S. aureus).

    • Apply a solution or formulation containing CATH-2 or a control substance directly to the wound.

    • Monitor the wound healing process and determine the bacterial load in the infected tissue at various time points (e.g., 24, 48, 72 hours).[3][6]

3. Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of CATH-2 that inhibits the visible growth of a microorganism.

  • Procedure:

    • Prepare serial dilutions of CATH-2 in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

    • Add a standardized inoculum of the test bacteria to each well.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is defined as the lowest peptide concentration at which no visible bacterial growth is observed.[1][3]

Visualizations

DoseFindingWorkflow Start Start: Define Animal Model and CATH-2 Formulation Administer Administer Treatment and Bacterial Challenge Start->Administer Group1 Group 1: Vehicle Control (e.g., PBS) Group2 Group 2: Low Dose CATH-2 (e.g., 0.5 mg/kg) Group3 Group 3: Mid Dose CATH-2 (e.g., 2 mg/kg) Group4 Group 4: High Dose CATH-2 (e.g., 5 mg/kg) Monitor Monitor for Toxicity (Weight loss, behavior) Administer->Monitor AssessEfficacy Assess Efficacy (Survival, bacterial load) Monitor->AssessEfficacy Analyze Analyze Data: Determine MTD and Effective Dose Range AssessEfficacy->Analyze End End: Optimized Dosage Analyze->End

Caption: Workflow for a Dose-Finding Study.

CathelicidinSignaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CATH2 Cathelicidin-2 LPS LPS/LTA CATH2->LPS Binds and Neutralizes TLR4 TLR4 CATH2->TLR4 Inhibits Activation Membrane Membrane Permeabilization CATH2->Membrane Direct Action LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB Signal Transduction BacterialKilling Direct Bacterial Killing Membrane->BacterialKilling Results in InflammatoryCytokines ↓ Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->InflammatoryCytokines Leads to

Caption: Dual Action of Cathelicidin-2.

References

"troubleshooting Cathelicidin-2 ELISA assay interference"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Cathelicidin-2 ELISA assay. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific problems you may encounter.

High Background

Q1: I am observing high background absorbance across my entire ELISA plate. What are the possible causes and solutions?

High background can obscure the specific signal from your samples and standards, leading to inaccurate results. The common causes and recommended solutions are summarized below.

Potential Causes & Solutions for High Background

Potential CauseRecommended Solution
Insufficient Washing Increase the number of wash steps. Ensure each well is completely filled with wash buffer during each wash. Increase the soak time of the wash buffer in the wells by 30 seconds to a minute. After the final wash, ensure all residual buffer is removed by inverting the plate and tapping it firmly on a clean paper towel.[1][2][3]
Ineffective Blocking Increase the blocking incubation time or the concentration of the blocking agent (e.g., from 1% to 2% BSA). Consider trying a different blocking buffer altogether.[2]
High Antibody Concentration The concentration of the primary or secondary antibody may be too high. Perform a titration experiment to determine the optimal antibody concentration that provides a good signal-to-noise ratio.
Cross-Contamination Use fresh pipette tips for each standard, sample, and reagent.[1] Use fresh plate sealers for each incubation step to prevent well-to-well contamination.[3][4]
Substrate Solution Issues The TMB substrate solution should be colorless before use. If it has a blue tint, it has been contaminated or degraded and should be discarded.[5] Ensure the substrate is protected from light during incubation.[6]
Incorrect Incubation Temperature Perform incubations at the temperature specified in the protocol, typically room temperature (18-25°C). Avoid incubating plates near heat sources or in direct sunlight.[5]

Troubleshooting Workflow for High Background

high_background_troubleshooting start High Background Observed wash Review Washing Protocol start->wash Start block Optimize Blocking Step wash->block Washing is optimal resolve Problem Resolved wash->resolve Improve washing (Increase volume/soak time) antibody Titrate Antibody Concentrations block->antibody Blocking is optimal block->resolve Improve blocking (Increase time/concentration) reagents Check Reagents & Substrate antibody->reagents Concentrations are optimal antibody->resolve Optimize concentrations reagents->resolve Reagents are good reagents->resolve Replace substrate/reagents no_resolve Issue Persists reagents->no_resolve All steps checked

Caption: Troubleshooting flowchart for high background in ELISA.

Weak or No Signal

Q2: My standard curve is flat, and/or my samples are showing very low or no signal. What should I do?

A weak or absent signal can be due to a variety of factors, from procedural errors to reagent issues.

Potential Causes & Solutions for Weak/No Signal

Potential CauseRecommended Solution
Reagent/Protocol Errors Ensure all reagents were added in the correct order and at the correct concentrations as per the protocol.[6][7] Double-check all calculations for dilutions.[6]
Expired or Improperly Stored Reagents Verify the expiration dates on all kit components.[6] Ensure that all reagents have been stored at the recommended temperatures.[3][6]
Insufficient Incubation Times Increase the incubation times for the capture antibody, detection antibody, or sample. An overnight incubation at 4°C for the primary antibody can sometimes enhance the signal.[8]
Low Analyte Concentration The concentration of Cathelicidin-2 in your samples may be below the detection limit of the assay. Try concentrating your samples or using a more sensitive ELISA kit if available.[9]
Incorrect Plate Reader Wavelength Ensure the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB).[9]
Improper Sample Preparation For tissue homogenates, ensure that the lysis buffer used is compatible with the ELISA kit, as some chemicals can interfere with the assay.[9]

Experimental Workflow for No Signal Troubleshooting

no_signal_workflow start No/Weak Signal check_protocol Verify Protocol Steps (Reagent order, dilutions) start->check_protocol check_reagents Check Reagent Viability (Expiration, storage) check_protocol->check_reagents Protocol Correct resolved Signal Restored check_protocol->resolved Error Corrected optimize_incubation Optimize Incubation Times check_reagents->optimize_incubation Reagents OK check_reagents->resolved Replaced Reagents check_sample Evaluate Sample (Concentration, prep) optimize_incubation->check_sample Incubation OK optimize_incubation->resolved Increased Incubation check_reader Verify Plate Reader Settings check_sample->check_reader Sample OK check_sample->resolved Sample Adjusted check_reader->resolved Settings Corrected

Caption: Step-by-step workflow for troubleshooting weak or no signal.

Matrix Effect Interference

Q3: I suspect a matrix effect is interfering with my Cathelicidin-2 measurements. How can I confirm this and what can I do to mitigate it?

Matrix effects occur when components in your sample (e.g., serum, plasma, tissue homogenates) interfere with the antibody-antigen binding in the ELISA, leading to either falsely high or low results.[10][11] Spike and recovery and linearity of dilution experiments are essential for diagnosing matrix effects.

Detailed Experimental Protocols

1. Spike and Recovery Experiment

This experiment determines if the sample matrix is suppressing or enhancing the signal.

  • Objective: To assess if a known amount of analyte can be accurately measured in the sample matrix.

  • Methodology:

    • Prepare two sets of samples:

      • Set A (Spiked Sample): Add a known concentration of the Cathelicidin-2 standard to your sample matrix. The amount of spiked standard should result in a concentration that falls within the mid-range of the standard curve.

      • Set B (Spiked Diluent): Add the same amount of Cathelicidin-2 standard to the standard curve diluent provided in the kit.

    • Measure the concentration of Cathelicidin-2 in both sets of samples using the ELISA.

    • Calculate the percent recovery using the following formula: % Recovery = (Concentration in Spiked Sample - Endogenous Concentration in Unspiked Sample) / Concentration in Spiked Diluent * 100

  • Interpretation of Results:

    • An acceptable recovery range is typically 80-120%.[2][12]

    • Low recovery (<80%) suggests that the sample matrix is suppressing the signal.

    • High recovery (>120%) suggests that the sample matrix is enhancing the signal.

Example Spike and Recovery Data

Sample IDEndogenous Level (ng/mL)Spike Added (ng/mL)Observed Level in Spiked Sample (ng/mL)% Recovery
Serum 15.22022.888%
Serum 28.12018.552%
Plasma 13.52028.9127%

2. Linearity of Dilution Experiment

This experiment assesses whether the endogenous analyte in the sample behaves similarly to the standard when diluted.

  • Objective: To determine if the sample can be diluted linearly without affecting the final calculated concentration.

  • Methodology:

    • Select a sample with a high endogenous concentration of Cathelicidin-2.

    • Create a series of serial dilutions of the sample (e.g., 1:2, 1:4, 1:8, 1:16) using the standard curve diluent.

    • Measure the Cathelicidin-2 concentration in each dilution using the ELISA.

    • Calculate the concentration of the undiluted sample by multiplying the measured concentration of each dilution by its dilution factor.

  • Interpretation of Results:

    • The calculated concentrations for each dilution should be consistent.

    • If the calculated concentration increases or decreases with dilution, it indicates the presence of a matrix effect that is being diluted out. The dilution at which the calculated concentration becomes stable is the minimum required dilution (MRD) for that sample type.[2]

Example Linearity of Dilution Data

Dilution FactorMeasured Concentration (ng/mL)Calculated Undiluted Concentration (ng/mL)
1:235.170.2
1:422.590.0
1:811.894.4
1:165.892.8

Logical Relationship for Addressing Matrix Effects

matrix_effect_logic start Suspected Matrix Effect spike_recovery Perform Spike & Recovery Experiment start->spike_recovery linearity Perform Linearity of Dilution Experiment start->linearity evaluate_recovery Evaluate % Recovery (80-120% is acceptable) spike_recovery->evaluate_recovery evaluate_linearity Evaluate Consistency of Calculated Concentrations linearity->evaluate_linearity no_matrix No Significant Matrix Effect evaluate_recovery->no_matrix Acceptable matrix_present Matrix Effect Confirmed evaluate_recovery->matrix_present Unacceptable evaluate_linearity->no_matrix Consistent evaluate_linearity->matrix_present Inconsistent dilute_sample Dilute Sample to MRD matrix_present->dilute_sample change_diluent Use a Different Sample Diluent matrix_present->change_diluent resolved Interference Mitigated dilute_sample->resolved change_diluent->resolved

Caption: Decision-making process for identifying and mitigating matrix effects.

References

Technical Support Center: Stabilizing Chicken Cathelicidin-2 for Therapeutic Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the stabilization of chicken cathelicidin-2 (CATH-2) for therapeutic applications.

Frequently Asked Questions (FAQs)

Q1: What is chicken cathelicidin-2 (CATH-2) and why is it a promising therapeutic candidate?

A1: Chicken cathelicidin-2 (CATH-2) is a host defense peptide (HDP) with potent, broad-spectrum antimicrobial activity against a range of pathogens, including multidrug-resistant bacteria.[1][2] Beyond its direct antimicrobial effects, CATH-2 also possesses significant immunomodulatory properties, such as the ability to neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria that can cause a severe inflammatory response.[1][3] These dual functions make it a promising candidate for the development of new anti-infective therapies.

Q2: What is the primary challenge in using CATH-2 for therapeutic purposes?

A2: The main obstacle for the therapeutic use of CATH-2 is its poor stability, particularly its susceptibility to proteolytic degradation by proteases found in serum and released by bacteria.[4] This rapid degradation leads to a short half-life in vivo, limiting its therapeutic efficacy.

Q3: What are the most common strategies to improve the stability of CATH-2?

A3: Several strategies have been successfully employed to enhance the stability of CATH-2 and its derivatives. These include:

  • D-amino acid substitution: Replacing the naturally occurring L-amino acids with their D-enantiomers makes the peptide resistant to degradation by proteases, which are stereospecific for L-amino acids.[4]

  • Cyclization: Creating a cyclic peptide by forming a covalent bond between the N- and C-termini can increase resistance to exopeptidases.[4]

  • Truncation: Using shorter, active fragments of the full-length peptide can sometimes improve stability while retaining antimicrobial and immunomodulatory functions.[1][3]

Q4: Do these modifications affect the biological activity of CATH-2?

A4: Generally, these modifications are designed to have a minimal impact on the desired biological activities. Studies have shown that D-amino acid substitution and cyclization of CATH-2 derived peptides did not significantly alter their antibacterial and LPS neutralization activities.[4] However, it is crucial to experimentally verify the activity of any modified peptide, as changes in structure can sometimes lead to reduced efficacy or altered specificity.

Troubleshooting Guides

Issue 1: Low yield or purity of synthesized stabilized CATH-2 analog.

  • Possible Cause: Incomplete Fmoc deprotection during solid-phase peptide synthesis (SPPS), especially with hydrophobic or aggregating sequences.

  • Troubleshooting Steps:

    • Monitor Deprotection: Use a qualitative test (e.g., Kaiser test) to confirm the complete removal of the Fmoc group after the deprotection step.

    • Optimize Reagents: Ensure the freshness and purity of the piperidine (B6355638) solution used for deprotection.

    • Adjust Protocol: For difficult sequences, consider using a stronger deprotection reagent (e.g., adding DBU), increasing the deprotection time, or performing the reaction at a slightly elevated temperature.

    • Improve Resin Swelling: Ensure the resin is properly swelled in the solvent to allow for efficient reagent access to the growing peptide chains.

Issue 2: Stabilized CATH-2 analog shows reduced antimicrobial activity compared to the parent peptide.

  • Possible Cause: The modification, while increasing stability, has altered the three-dimensional structure of the peptide, affecting its interaction with microbial membranes.

  • Troubleshooting Steps:

    • Circular Dichroism (CD) Spectroscopy: Perform CD spectroscopy to assess the secondary structure of the modified peptide and compare it to the parent peptide. A significant change in conformation could explain the reduced activity.

    • Systematic Amino Acid Substitution: If the modification involved multiple amino acid substitutions, synthesize a series of analogs with single substitutions to identify which residue is critical for activity.

    • Hydrophobicity/Amphipathicity Analysis: Use online tools to predict the hydrophobicity and amphipathicity of the modified peptide. A significant change in these properties can impact membrane interaction.

    • Alternative Stabilization Strategy: Consider a different stabilization approach. For example, if D-amino acid substitution in a specific region reduces activity, try cyclization instead.

Issue 3: Inconsistent results in serum stability assays.

  • Possible Cause: Variability in serum batches, inefficient protein precipitation, or peptide adsorption to labware.

  • Troubleshooting Steps:

    • Use Pooled Serum: Whenever possible, use pooled serum from multiple donors to minimize individual variations.

    • Optimize Protein Precipitation: Test different protein precipitation methods (e.g., acetonitrile, ethanol (B145695) with formic acid) to ensure efficient removal of serum proteins without significant loss of the peptide.[3]

    • Use Low-Binding Labware: Employ low-protein-binding tubes and pipette tips to minimize peptide loss due to adsorption.

    • Include Internal Standard: If using LC-MS for quantification, include a stable, isotopically labeled version of the peptide as an internal standard to account for variations in sample processing and instrument response.

Issue 4: Difficulty in distinguishing between peptide degradation and aggregation.

  • Possible Cause: Both degradation and aggregation can lead to a decrease in the concentration of the active, monomeric peptide, resulting in similar observations in some assays.

  • Troubleshooting Steps:

    • Size Exclusion Chromatography (SEC): SEC can separate monomers from aggregates based on size. An increase in high molecular weight peaks indicates aggregation.

    • Dynamic Light Scattering (DLS): DLS can be used to detect the presence of larger particles (aggregates) in solution.

    • SDS-PAGE and Western Blot: Run samples on an SDS-PAGE gel. Degradation will result in lower molecular weight bands, while non-dissociable aggregates may appear as higher molecular weight bands.

    • Spectroscopic Methods: Techniques like UV spectroscopy can sometimes reveal changes in the spectral properties of aromatic residues when they are involved in aggregation.

Data Presentation

Table 1: Stability of CATH-2 and its Analogs under Different Conditions.

PeptideConditionIncubation TimeRemaining Peptide (%)Reference
C1-15 (truncated CATH-2)Human Serum (37°C)> 2 hours< 10%[4]
F(2,5,12)W (C1-15 analog)Human Serum (37°C)> 2 hours< 10%[4]
D-amino acid variants of C1-15 and F(2,5,12)WHuman Serum (37°C)Not specifiedEnhanced stability[4]
D-amino acid variants of C1-15 and F(2,5,12)WTrypsin/Bacterial ProteasesNot specifiedFully resistant[4]
Cyclic F(2,5,12)WHuman Serum (37°C)Not specifiedEnhanced stability[4]
C2-2 (CATH-2 (1-15) analog)100°C1 hourStable[1]
C2-2 (CATH-2 (1-15) analog)150 mM NaClNot specifiedStable[1]
C2-2 (CATH-2 (1-15) analog)4.5 mM KClNot specifiedStable[1]

Table 2: Antimicrobial Activity of CATH-2 Analogs.

PeptideTarget OrganismMIC (μg/mL)Reference
CATH-2 (1-15)Multidrug-resistant E. coli4-128[2]
C2-1Multidrug-resistant E. coli0.5-16[1]
C2-2Multidrug-resistant E. coli2-8[1][2]
C2-3Multidrug-resistant E. coli4-64[1]
C2-4Multidrug-resistant E. coli64->128[1]
C2-5Multidrug-resistant E. coli4-64[1]

Experimental Protocols

Protocol 1: Serum Stability Assay

This protocol is adapted from established methods for determining the stability of antimicrobial peptides in serum.[3][5]

  • Peptide Preparation: Dissolve the CATH-2 analog in an appropriate solvent (e.g., sterile water or DMSO) to create a stock solution.

  • Serum Incubation:

    • Dilute the peptide stock solution in 25% (v/v) aqueous human or mouse serum to a final concentration of 150 µg/mL.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) of the peptide-serum mixture.

  • Protein Precipitation:

    • To the aliquot, add 3 volumes of a precipitation solution (e.g., 1% formic acid in ethanol or acetonitrile).

    • Vortex briefly and incubate on ice for at least 30 minutes to precipitate the serum proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Sample Analysis:

    • Carefully collect the supernatant containing the peptide.

    • Analyze the amount of remaining intact peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The percentage of remaining peptide at each time point is calculated relative to the amount at time zero.

Protocol 2: Lipopolysaccharide (LPS) Neutralization Assay

This protocol is based on the principle of measuring the reduction of LPS-induced cytokine production in macrophages.

  • Cell Culture:

    • Culture a suitable macrophage cell line (e.g., murine RAW 264.7 or chicken HD11) in 96-well plates until they reach approximately 80-90% confluency.

  • Peptide-LPS Incubation:

    • Prepare a solution of LPS (e.g., from E. coli O111:B4) at a concentration known to induce a robust inflammatory response in your cell line (e.g., 100 ng/mL).

    • In separate tubes, pre-incubate the LPS solution with varying concentrations of the CATH-2 analog for 1 hour at 37°C. Include a control with LPS alone and a control with cells alone.

  • Cell Stimulation:

    • Remove the culture medium from the macrophages and replace it with the pre-incubated peptide-LPS mixtures.

    • Incubate the cells for a specified period (e.g., 4-24 hours) at 37°C in a CO2 incubator.

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentration of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production for each peptide concentration compared to the LPS-only control.

Visualizations

Experimental_Workflow_for_CATH2_Stabilization cluster_design Peptide Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis & Optimization Peptide Design Peptide Design Peptide Synthesis Peptide Synthesis Peptide Design->Peptide Synthesis Sequence Purification & Characterization Purification & Characterization Peptide Synthesis->Purification & Characterization Crude Peptide Stability Assay Stability Assay Purification & Characterization->Stability Assay Purified Peptide Antimicrobial Assay Antimicrobial Assay Purification & Characterization->Antimicrobial Assay LPS Neutralization LPS Neutralization Purification & Characterization->LPS Neutralization Cytotoxicity Assay Cytotoxicity Assay Purification & Characterization->Cytotoxicity Assay Data Analysis Data Analysis Stability Assay->Data Analysis Antimicrobial Assay->Data Analysis LPS Neutralization->Data Analysis Cytotoxicity Assay->Data Analysis Lead Optimization Lead Optimization Data Analysis->Lead Optimization Lead Optimization->Peptide Design Iterative Improvement Therapeutic Candidate Therapeutic Candidate Lead Optimization->Therapeutic Candidate

Caption: Workflow for stabilizing CATH-2 for therapeutic use.

CATH2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secretion Secretion LPS LPS TLR4 TLR4 LPS->TLR4 Activation CATH2 CATH-2 CATH2->LPS Neutralization NLRP3 NLRP3 Inflammasome (NLRP3, ASC, Pro-caspase-1) CATH2->NLRP3 Activation (Signal 2) MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB MAPK MAPK MyD88->MAPK Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_Genes Transcription MAPK->Cytokine_Genes Transcription Caspase1 Active Caspase-1 NLRP3->Caspase1 Cleavage ProIL1B Pro-IL-1β Caspase1->ProIL1B Cleavage IL1B IL-1β ProIL1B->IL1B Secretion Cytokine_Genes->ProIL1B Cytokines Other Cytokines (e.g., TNF-α, IL-6) Cytokine_Genes->Cytokines Translation & Secretion

Caption: CATH-2 immunomodulatory signaling pathway in macrophages.

References

Technical Support Center: Enhancing the Antimicrobial Potency of CATH-2 Fragments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the antimicrobial potency of chicken cathelicidin-2 (CATH-2) fragments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the design, synthesis, and testing of novel CATH-2 fragments.

Category 1: Peptide Design & Synthesis

Question: My newly designed hydrophobic CATH-2 fragment has poor solubility in aqueous buffers. How can I address this? Answer: Poor solubility of hydrophobic peptides is a common challenge.[1] Consider the following strategies:

  • Solvent Choice: Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) before diluting it into your aqueous assay buffer. Always include a solvent-only control in your experiments to rule out any effects of the solvent itself.

  • pH Adjustment: The net charge of your peptide can change with pH. Try dissolving the peptide in slightly acidic or basic solutions, which may improve solubility.

  • Solubilizing Tags: For particularly difficult sequences, consider synthesizing the peptide with a temporary or permanent hydrophilic tag to improve its handling properties.[1]

Question: The yield of my synthesized peptide is very low after purification. What are the potential causes? Answer: Low peptide yield can stem from issues in both the synthesis and purification steps.

  • Synthesis Inefficiency: Incomplete coupling reactions during Solid-Phase Peptide Synthesis (SPPS) can lead to a high proportion of truncated sequences (shorter peptides), which are removed during purification.[2] Ensure optimal coupling reagents and reaction times are used.

  • Aggregation: Hydrophobic peptides are prone to aggregation during synthesis, which can halt the process.[1] Using specialized resins or pseudoproline dipeptides can help disrupt these interactions.

  • Purification Losses: Significant loss can occur during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2] Ensure your purification protocol (gradient, column choice) is optimized for your specific peptide's properties. Multiple purification runs can also lead to cumulative losses.

Question: My final peptide product shows low purity (<95%) on the analytical HPLC. What should I do? Answer:

  • Optimize Purification: The most direct solution is to re-purify the peptide using a shallower gradient in your RP-HPLC protocol. This will improve the separation between your target peptide and closely related impurities.

  • Analyze Impurities: Use mass spectrometry to identify the nature of the impurities. Are they deletion sequences (from incomplete coupling) or products of side-chain reactions? Knowing the impurity can help you troubleshoot the synthesis protocol itself.

  • Check Reagent Quality: Ensure the amino acids, solvents, and coupling reagents used for synthesis are of high quality and not expired, as poor-quality reagents can lead to unwanted side reactions.[3]

Category 2: Antimicrobial Activity Assays

Question: I am not observing any antimicrobial activity with my modified CATH-2 fragment, even at high concentrations. Why might this be? Answer:

  • Inactive Design: The modifications may have disrupted the key structural features required for antimicrobial activity. The balance between hydrophobicity and cationicity is crucial for interacting with and disrupting microbial membranes.[4] An excessive increase in hydrophobicity without a corresponding positive charge can lead to inactivity.

  • Peptide Degradation: Ensure your peptide is stable in the assay medium. Some peptides can be degraded by proteases present in certain media or bacterial cultures.

  • Experimental Error: Double-check bacterial cell counts, media preparation, and peptide concentrations. Run a positive control with the parent CATH-2 peptide or a known potent antibiotic to validate the assay setup.

Question: My MIC (Minimum Inhibitory Concentration) results are inconsistent between experiments. How can I improve reproducibility? Answer:

  • Standardize Inoculum: The density of the starting bacterial culture is a critical variable. Always prepare your inoculum from a fresh culture and standardize it to the same optical density (e.g., OD600) or CFU/mL for every experiment.

  • Control Reagents: Use the same batch of growth medium and peptide stock solution for a series of related experiments to minimize variability.

  • Plate Reader Settings: If using a plate reader to determine growth, ensure that the shaking speed and duration are consistent to prevent bacteria from settling, which can affect OD readings.

Category 3: Cytotoxicity & Hemolysis Assays

Question: My CATH-2 fragment shows potent antimicrobial activity but is also highly hemolytic/cytotoxic. What design changes can I consider? Answer: High toxicity is a major hurdle for therapeutic development.[5] The goal is to increase selectivity for microbial membranes over mammalian cells.

  • Modulate Hydrophobicity: While hydrophobicity is needed for antimicrobial action, excessive hydrophobicity often correlates with higher toxicity to mammalian cells.[6] Try substituting bulky hydrophobic residues (like Tryptophan) with smaller ones (like Alanine or Leucine) at specific positions.

  • Adjust Charge Distribution: The spatial arrangement of charged and hydrophobic residues (amphipathicity) is key. Modifying the peptide to optimize its amphipathic structure can sometimes decouple antimicrobial activity from cytotoxicity.

  • Truncation: Sometimes, the C-terminal region of a peptide is a primary determinant of toxicity.[6] Creating shorter fragments of your peptide might reduce toxicity while retaining sufficient antimicrobial potency.

Question: I am observing high background lysis in the negative control wells of my hemolysis assay. What is the cause? Answer:

  • Mechanical Lysis: Mishandling of the red blood cells (RBCs) can cause them to lyse. Avoid vigorous vortexing or harsh pipetting. Centrifuge RBCs gently.

  • Osmotic Stress: Ensure the buffer used to wash and dilute the RBCs is isotonic (e.g., Phosphate-Buffered Saline - PBS). Using a hypotonic solution like pure water will cause the cells to burst.

  • Contamination: Contamination in your buffer or on your labware can lead to hemolysis. Use sterile buffers and plates.

Quantitative Data on CATH-2 Fragments

Systematic modifications to the charge, hydrophobicity, and structure of CATH-2 fragments can significantly impact their biological activity.

Table 1: Antimicrobial Potency of Modified CATH-2 Fragments

Peptide Name Sequence Target Organism Assay Result (MIC/MBC/MFC) Ref.
CATH-2 Full-length (26 aa) S. aureus MBC 5 µM [7]
CATH-2 Full-length (26 aa) C. albicans MFC 2.5 µM [8]
CATH-2(1-15) RFGRFLRKIRRFRPK MDR E. coli MIC 16 - >64 µg/mL [5]
C2-2 RFGRFLRKIRRMRLK MDR E. coli MIC 2 - 8 µg/mL [5][9][10]
C2-1 RFGRFLRKIRRFIPK MDR E. coli MIC 0.5 - 16 µg/mL [5]
DP1 RFGRFLRKILRFLKK Gram (+) & (-) bacteria MIC Not specified, but improved over parent [4]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration.

Table 2: Cytotoxicity and Hemolytic Activity of CATH-2 Fragments

Peptide Name Cell Type Assay Result Ref.
C2-2 Chicken red blood cells Hemolysis No significant activity up to 64 µg/mL [5][9][10]
C2-2 Chicken kidney cells Cytotoxicity No significant activity up to 64 µg/mL [5][9][10]
DP1 Human red blood cells Hemolysis Low hemolytic activity [4]

| DP1 | Mammalian cells | Cytotoxicity | Low cytotoxicity |[4] |

Experimental Protocols & Methodologies

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is used to determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

  • Preparation:

    • Prepare a stock solution of the CATH-2 fragment in an appropriate solvent (e.g., sterile water or 0.01% acetic acid).

    • Grow a liquid culture of the target bacteria to the mid-logarithmic phase.

    • Dilute the bacterial culture in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Plate Setup:

    • In a 96-well microtiter plate, add 50 µL of sterile broth to wells 2 through 12.

    • Add 100 µL of the peptide stock solution (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 serves as a positive control for bacterial growth (no peptide). Well 12 serves as a negative control (broth only, no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well is 100 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest peptide concentration in which no visible bacterial growth (turbidity) is observed. This can be assessed by eye or by measuring the optical density at 600 nm (OD600) with a plate reader.

Protocol 2: Hemolytic Activity Assay

This assay assesses the peptide's toxicity to red blood cells (RBCs).

  • Preparation:

    • Obtain fresh red blood cells (e.g., human or chicken) in an anticoagulant.

    • Wash the RBCs three times with sterile, isotonic PBS. Centrifuge at 500 x g for 5 minutes for each wash and carefully discard the supernatant.

    • Resuspend the washed RBC pellet in PBS to make a 4% (v/v) solution.

  • Assay:

    • Prepare serial dilutions of your peptide in PBS in a 96-well plate (50 µL final volume per well).

    • Add 50 µL of the 4% RBC suspension to each well.

    • For controls, prepare a negative control (50 µL PBS + 50 µL RBCs) for 0% hemolysis and a positive control (50 µL 1% Triton X-100 + 50 µL RBCs) for 100% hemolysis.

    • Incubate the plate at 37°C for 1 hour.

  • Measurement:

    • Centrifuge the plate at 1,000 x g for 5 minutes to pellet intact RBCs.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 450 nm (A450), which corresponds to hemoglobin release.

  • Calculation:

    • Percent hemolysis is calculated using the formula: % Hemolysis = [(A450_sample - A450_negative_control) / (A450_positive_control - A450_negative_control)] * 100

Protocol 3: Cytotoxicity Assay (MTT-based)

This protocol measures the metabolic activity of mammalian cells as an indicator of cell viability.

  • Cell Seeding:

    • Culture a mammalian cell line (e.g., HEK293, HeLa) under standard conditions.

    • Trypsinize and count the cells. Seed them into a 96-well plate at a density of ~1 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow cells to adhere.

  • Peptide Treatment:

    • Prepare serial dilutions of the CATH-2 fragment in fresh cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the peptide dilutions.

    • Include a "cells only" control (medium without peptide) and a "medium only" control (no cells).

    • Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently on a plate shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Calculation:

    • Cell viability is expressed as a percentage relative to the untreated control cells after subtracting the background absorbance from the "medium only" wells.

Visualizations: Workflows and Mechanisms

Enhancing_CATH2_Potency cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Analysis & Optimization start Select Parent Fragment (e.g., CATH-2(1-15)) design In Silico Design: Modify Charge, Hydrophobicity, Amphipathicity start->design synthesis Peptide Synthesis (SPPS) design->synthesis purify Purification (RP-HPLC) & Characterization (MS) synthesis->purify antimicrobial Antimicrobial Assays (MIC/MBC) purify->antimicrobial cytotoxicity Cytotoxicity Assays (Hemolysis, MTT) purify->cytotoxicity analyze Analyze Structure-Activity Relationship (SAR) antimicrobial->analyze cytotoxicity->analyze decision Potent & Non-Toxic? analyze->decision decision->design No (Re-design) lead Lead Candidate decision->lead Yes

Caption: Workflow for designing and optimizing novel CATH-2 antimicrobial peptides.

CATH2_Mechanism cluster_membrane Gram-Negative Bacterial Membrane om Outer Membrane im Inner (Cytoplasmic) Membrane lta LPS/LTA insertion Hydrophobic Insertion lta->insertion peptide CATH-2 Fragment (+ charge, amphipathic) attraction Electrostatic Attraction peptide->attraction attraction->lta Initial Binding permeabilization Membrane Permeabilization insertion->permeabilization death Ion Leakage, Metabolic Arrest, Cell Death permeabilization->death

Caption: Proposed mechanism of action for CATH-2 fragments against bacteria.

Experimental_Workflow cluster_prep Preparation cluster_assays Parallel Assays cluster_readout Data Acquisition start Lyophilized Peptide Powder stock Create Stock Solution (e.g., in DMSO) start->stock serial_dil Prepare Serial Dilutions in Assay Medium stock->serial_dil mic_assay MIC Assay: Add Bacteria serial_dil->mic_assay cyto_assay Cytotoxicity Assay: Add Mammalian Cells serial_dil->cyto_assay incubate_mic Incubate 18-24h mic_assay->incubate_mic incubate_cyto Incubate 24-48h cyto_assay->incubate_cyto read_mic Read OD600 incubate_mic->read_mic read_cyto Perform MTT/LDH Readout incubate_cyto->read_cyto end Calculate MIC & IC50 Values read_mic->end read_cyto->end

Caption: Standard experimental workflow for evaluating a new antimicrobial peptide.

References

Technical Support Center: Minimizing Off-Target Effects of Chicken Cathelicidin-2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chicken cathelicidin-2 (CATH-2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects observed with chicken cathelicidin-2 (CATH-2)?

A1: The primary off-target effects of CATH-2 are cytotoxicity to host cells and hemolytic activity against red blood cells.[1][2][3] At excessive concentrations, CATH-2 can cause damage to host cell membranes, leading to the release of intracellular components like lactate (B86563) dehydrogenase (LDH) and a decrease in metabolic activity.[4] This is a common challenge with many antimicrobial peptides (AMPs), where high concentrations required for antimicrobial efficacy can also be detrimental to host cells.[5]

Q2: How can I reduce the cytotoxicity of CATH-2 in my experiments?

A2: Several strategies can be employed to reduce the cytotoxicity of CATH-2:

  • Peptide Analogs: Utilize rationally designed CATH-2 analogs. For instance, the C2-2 peptide, a derivative of CATH-2(1-15), has shown potent antimicrobial activity with no significant cytotoxicity on chicken kidney cells at concentrations up to 64 μg/mL.[1][2][3] Truncated peptides, such as the N-terminal segment C1-15, have also demonstrated potent antibacterial activity with low cytotoxicity.[6]

  • Dose Optimization: Carefully determine the therapeutic window by performing dose-response experiments. Lower concentrations of CATH-2 may retain immunomodulatory and anti-inflammatory effects without causing significant cytotoxicity.[4]

  • Formulation Strategies: Consider encapsulating CATH-2 in nano-delivery systems to facilitate targeted release and reduce systemic toxicity.

Q3: What is the mechanism behind CATH-2's off-target effects?

A3: The off-target effects of CATH-2 are primarily attributed to its amphipathic α-helical structure and positive charge, which allow it to interact with and disrupt the membranes of both microbial and host cells.[1][2] While this is the basis for its antimicrobial action, at higher concentrations, this non-specific membrane interaction can lead to the lysis of host cells. Additionally, CATH-2 can modulate host immune responses, and while often beneficial, excessive stimulation of pathways like the NLRP3 inflammasome could potentially contribute to inflammatory side effects.[7]

Q4: Are there any CATH-2 analogs with an improved therapeutic window?

A4: Yes, several studies have focused on developing CATH-2 analogs with an improved therapeutic index. The peptide C2-2, for example, was designed based on CATH-2(1-15) and exhibits excellent antimicrobial activity against multidrug-resistant E. coli (MICs of 2-8 μg/mL) while showing no significant hemolytic activity or cytotoxicity to chicken kidney cells at concentrations up to 64 μg/mL.[1][2][3] This indicates a significantly wider therapeutic window compared to the parent peptide.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Cell-Based Assays
Possible Cause Troubleshooting Step
Peptide concentration is too high. Perform a dose-response curve to determine the IC50 value for your specific cell line. Start with a broad range of concentrations and then narrow it down to identify the optimal concentration that balances antimicrobial activity and cytotoxicity.
The chosen cell line is particularly sensitive. Consider using a less sensitive cell line for initial screening or ensure that the cell line is relevant to the intended therapeutic application.
Incorrect assay interpretation. Ensure proper controls are included in your cytotoxicity assay (e.g., untreated cells, vehicle control, positive control for lysis). Refer to the detailed experimental protocols below.
Peptide aggregation. Ensure the peptide is fully solubilized in the appropriate buffer before adding it to the cell culture. Aggregated peptides can lead to non-specific toxicity.
Issue 2: Inconsistent Results in Hemolysis Assays
Possible Cause Troubleshooting Step
Improper handling of red blood cells (RBCs). Ensure RBCs are fresh and washed multiple times with an appropriate buffer (e.g., PBS) to remove plasma components that could interfere with the assay.[8]
Incorrect incubation time. Standardize the incubation time for all experiments. A common incubation period is 1 hour at 37°C.[9]
Inaccurate positive control. Use a reliable lytic agent like Triton X-100 (1%) as a positive control to represent 100% hemolysis.[9]
Peptide precipitation in the assay buffer. Visually inspect the wells for any signs of precipitation. If observed, try a different buffer system or ensure the peptide is fully dissolved before starting the assay.

Data Presentation

Table 1: Antimicrobial Activity (MIC in μg/mL) of CATH-2 Analogs against E. coli

PeptideE. coli (ATCC 25922)MDR E. coli (E9)MDR E. coli (E16)MDR E. coli (E20)
CATH-2(1-15) 16163264
C2-1 20.548
C2-2 4248
C2-3 84816
C2-5 1681632

Data summarized from a study on CATH-2 derived peptides.[1]

Table 2: Cytotoxicity and Hemolytic Activity of CATH-2 and its Analogs

PeptideCytotoxicity on Chicken Kidney Cells (% at 64 μg/mL)Hemolytic Activity (% at 64 μg/mL)
CATH-2(1-15) Not Reported~10%
C2-1 ~20%~8%
C2-2 No significant cytotoxicityNo significant hemolytic activity
C2-3 No significant cytotoxicityNo significant hemolytic activity
C2-4 No significant cytotoxicityNo significant hemolytic activity
C2-5 No significant cytotoxicityNo significant hemolytic activity

Data summarized from a study evaluating the safety of designed CATH-2 peptides.[2]

Experimental Protocols

MTT Cell Viability Assay

This protocol is for assessing the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]

  • Peptide Treatment: Remove the culture medium and add 100 µL of fresh medium containing serial dilutions of the CATH-2 peptide or its analogs. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10-25 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[10]

  • Solubilization: Remove the medium and add 50-100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[10][11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]

LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer like Triton X-100).[12][13]

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[12] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[12][13]

  • LDH Reaction: Add 100 µL of the LDH reaction mixture (containing a catalyst and dye solution) to each well with the supernatant.[14]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12][14]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]

Hemolysis Assay

This protocol assesses the peptide's ability to lyse red blood cells.

  • RBC Preparation: Obtain fresh red blood cells (e.g., from a rat) and wash them three to four times by centrifugation (500-1000 x g for 5-10 minutes) and resuspension in PBS.[9][15] Prepare a 0.5-2% (v/v) RBC suspension in PBS.[9][15]

  • Peptide Dilutions: Prepare serial dilutions of the CATH-2 peptide or its analogs in PBS in a 96-well plate.

  • Controls: Include a negative control (PBS only) and a positive control (1% Triton X-100).[9]

  • Incubation: Add the RBC suspension to each well and incubate at 37°C for 1 hour.[9]

  • Centrifugation: Centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs.[9]

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 414 nm or 541 nm to quantify hemoglobin release.[9][15]

Visualizations

CATH2_Off_Target_Workflow cluster_design Peptide Design & Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis CATH2_Native Native CATH-2 CATH2_Analog CATH-2 Analogs (e.g., C2-2) CATH2_Native->CATH2_Analog Modification Antimicrobial_Assay Antimicrobial Assay (MIC Determination) CATH2_Analog->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT, LDH) CATH2_Analog->Cytotoxicity_Assay Hemolysis_Assay Hemolysis Assay CATH2_Analog->Hemolysis_Assay Therapeutic_Index Therapeutic Index Calculation Antimicrobial_Assay->Therapeutic_Index Cytotoxicity_Assay->Therapeutic_Index Hemolysis_Assay->Therapeutic_Index Lead_Selection Lead Candidate Selection Therapeutic_Index->Lead_Selection Select analog with high therapeutic index

Caption: Workflow for minimizing CATH-2 off-target effects.

CATH2_NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_output Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB pro_IL1b_mRNA pro-IL-1β mRNA NFkB->pro_IL1b_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA pro_IL1b pro-IL-1β pro_IL1b_mRNA->pro_IL1b Translation CATH2 CATH-2 K_efflux K+ Efflux CATH2->K_efflux NLRP3_activation NLRP3 Activation K_efflux->NLRP3_activation ASC_speck ASC Speck Formation NLRP3_activation->ASC_speck Caspase1_activation Caspase-1 Activation ASC_speck->Caspase1_activation IL1b Mature IL-1β Caspase1_activation->IL1b Cleavage

Caption: CATH-2 activation of the NLRP3 inflammasome pathway.

References

Technical Support Center: Cathelicidin-2 Peptide Stability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of the Cathelicidin-2 (CATH-2) peptide. Find answers to frequently asked questions, troubleshoot common experimental issues, and utilize our detailed protocols and data summaries to ensure the accuracy and reliability of your stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of my CATH-2 peptide?

A1: The stability of CATH-2, like other peptides, is influenced by several factors. The main determinants are its amino acid sequence and structure.[1] External factors include pH, temperature, storage conditions (lyophilized vs. in solution), and the presence of proteases.[1] Aggregation, driven by factors like peptide concentration and ionic strength, can also significantly impact its physical stability.

Q2: How should I handle and store my lyophilized CATH-2 peptide to ensure maximum stability?

A2: For long-term storage, lyophilized CATH-2 should be kept in a tightly sealed container at -20°C or -80°C.[1] Peptides are often hygroscopic, so it is advisable to allow the container to reach room temperature in a desiccator before opening to prevent moisture absorption. When weighing the peptide, do so quickly in a clean, well-ventilated area.

Q3: What is the recommended way to store CATH-2 in solution?

A3: Peptides are less stable in solution compared to their lyophilized form.[1] Once dissolved, it is best to prepare single-use aliquots and store them frozen at -20°C or below to avoid repeated freeze-thaw cycles, which can degrade the peptide. The choice of solvent is also critical; sterile, purified water or a buffer with a pH between 5 and 7 is generally recommended. For peptides containing residues susceptible to oxidation (like Cys or Met, though not present in chicken CATH-2), the use of oxygen-free buffers is advised.

Q4: What are the common chemical degradation pathways for peptides like CATH-2?

A4: Common chemical degradation pathways for peptides include:

  • Hydrolysis: Cleavage of peptide bonds, which can be accelerated at extreme pH values. Aspartic acid (Asp) containing sequences are particularly susceptible.

  • Oxidation: Methionine (Met) and Cysteine (Cys) residues are prone to oxidation.

  • Deamidation: The removal of an amide group, most commonly from Asparagine (Asn) and Glutamine (Gln) residues.

  • Racemization: The conversion of L-amino acids to D-amino acids, which can alter the peptide's biological activity.

  • Diketopiperazine formation: Cyclization involving the first two N-terminal amino acids.

Q5: My stability assay results are inconsistent. What could be the cause?

A5: Inconsistent results in stability assays often stem from a few key areas. Variability in the biological matrix (e.g., different lots of serum with varying protease activity) can be a major factor. Inefficient quenching of the degradation reaction at specific time points can also lead to skewed results. Furthermore, issues with the analytical method itself, such as an unvalidated HPLC protocol or problems with the mass spectrometer, should be investigated.

Troubleshooting Guides

This section addresses specific problems you might encounter during your CATH-2 stability experiments.

Issue 1: Low or No Peptide Recovery in Serum/Plasma Stability Assay
  • Possible Cause 1: Proteolytic Degradation.

    • Troubleshooting Tip: Native CATH-2 is susceptible to degradation by certain proteases. Consider using protease inhibitors in your assay buffer if the goal is to assess chemical, rather than proteolytic, stability. For assessing proteolytic stability, ensure your time points are appropriate to capture the degradation kinetics. Studies have shown that modifications such as D-amino acid substitution or cyclization can significantly enhance the stability of CATH-2 analogs in human serum.[2][3]

  • Possible Cause 2: Peptide Adsorption to Surfaces.

    • Troubleshooting Tip: Peptides can adsorb to plasticware and glass surfaces. Use low-protein-binding microcentrifuge tubes and pipette tips. Including a small amount of organic solvent (e.g., acetonitrile) or a non-ionic surfactant in your buffers can help minimize adsorption.

  • Possible Cause 3: Inefficient Protein Precipitation.

    • Troubleshooting Tip: The method used to precipitate serum/plasma proteins prior to analysis is crucial. Strong acids like trichloroacetic acid (TCA) can sometimes cause co-precipitation of the peptide of interest. Experiment with different precipitation agents, such as acetonitrile (B52724) or methanol, to find the optimal condition for CATH-2 recovery.

Issue 2: Peak Tailing or Broadening in RP-HPLC Analysis
  • Possible Cause 1: Suboptimal Mobile Phase pH.

    • Troubleshooting Tip: The pH of the mobile phase can affect the ionization state of the peptide and its interaction with the stationary phase. For CATH-2, which is a basic peptide, using a low pH mobile phase (e.g., with 0.1% trifluoroacetic acid) is typically effective.

  • Possible Cause 2: Column Overload.

    • Troubleshooting Tip: Injecting too much peptide can lead to poor peak shape. Try reducing the injection volume or the concentration of your sample.

  • Possible Cause 3: Secondary Interactions with the Column.

    • Troubleshooting Tip: Peptides can have secondary interactions with the silica (B1680970) backbone of the HPLC column. Ensure your column is in good condition and consider using a column specifically designed for peptide separations.

Issue 3: Inconsistent Quantification with Mass Spectrometry
  • Possible Cause 1: Ion Suppression.

    • Troubleshooting Tip: Components from the biological matrix can interfere with the ionization of CATH-2, leading to lower signal intensity. Ensure your sample clean-up is thorough. The use of an internal standard (e.g., a stable isotope-labeled version of CATH-2) is highly recommended for accurate quantification.

  • Possible Cause 2: Poor Spray Stability.

    • Troubleshooting Tip: Erratic electrospray can lead to inconsistent signal. Check for clogs in the spray needle and optimize the gas flow and temperature settings of your ion source.

  • Possible Cause 3: Instrument Calibration.

    • Troubleshooting Tip: If you observe low or no signal, your mass spectrometer may need to be calibrated. Regularly check the instrument's performance with a standard peptide mixture.

Data Summary: Stability of CATH-2 Analogs

Peptide/AnalogModificationStability vs. TrypsinStability vs. AureolysinStability vs. ElastaseStability in Human SerumReference
C1-15 Truncated CATH-2- (Not Stable)- (Not Stable)- (Not Stable)Degraded[4]
F(2,5,12)W Truncated CATH-2 with substitutions- (Not Stable)- (Not Stable)- (Not Stable)Degraded[4]
D-C1-15 D-amino acid substitutions+ (Stable)+ (Stable)+ (Stable)Enhanced Stability[2][4]
D-F(2,5,12)W D-amino acid substitutions+ (Stable)+ (Stable)+ (Stable)Enhanced Stability[2][4]
Cyclic C1-15 Head-to-tail cyclization- (Not Stable)- (Not Stable)- (Not Stable)Enhanced Stability[2][4]
Cyclic F(2,5,12)W Head-to-tail cyclization- (Not Stable)- (Not Stable)- (Not Stable)Enhanced Stability[2][4]

Experimental Protocols

Protocol: Assessing CATH-2 Stability in Human Serum using RP-HPLC

This protocol provides a general framework for evaluating the proteolytic stability of CATH-2 in human serum. It is recommended to optimize parameters such as peptide concentration and sampling time points for your specific experimental needs.

1. Materials and Reagents:

  • Cathelicidin-2 (lyophilized)

  • Human serum (pooled from multiple donors is recommended to minimize variability)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Low-protein-binding microcentrifuge tubes

  • Reversed-phase HPLC system with a C18 column suitable for peptide analysis

  • Incubator or water bath set to 37°C

2. Preparation of Stock Solutions:

  • CATH-2 Stock Solution: Dissolve lyophilized CATH-2 in sterile PBS to a final concentration of 1 mg/mL. Prepare single-use aliquots and store at -80°C.

  • Quenching Solution: Prepare a solution of 10% TFA in ACN.

3. Stability Assay Procedure:

  • Pre-warm the human serum and PBS to 37°C.

  • In a low-protein-binding microcentrifuge tube, mix human serum and PBS at a 1:1 ratio (or your desired serum concentration).

  • Spike the serum mixture with the CATH-2 stock solution to a final concentration of 100 µg/mL. Mix gently by pipetting. This is your Time 0 sample.

  • Immediately withdraw a 50 µL aliquot from the reaction mixture and add it to a new tube containing 100 µL of the cold Quenching Solution. Vortex thoroughly to precipitate the serum proteins and stop the enzymatic degradation.

  • Incubate the remaining reaction mixture at 37°C.

  • At subsequent time points (e.g., 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot and quench the reaction as described in step 4.

  • As a control, prepare a sample of CATH-2 in PBS (without serum) and incubate it for the longest time point to assess for non-proteolytic degradation.

4. Sample Processing for HPLC Analysis:

  • Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an HPLC vial.

5. RP-HPLC Analysis:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in ACN

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

6. Data Analysis:

  • Identify the peak corresponding to the intact CATH-2 peptide based on its retention time from the control sample.

  • Integrate the peak area of the intact CATH-2 at each time point.

  • Calculate the percentage of CATH-2 remaining at each time point relative to the peak area at Time 0.

  • Plot the percentage of remaining CATH-2 against time to determine the degradation kinetics and calculate the half-life (t½).

Visualizations

G cluster_prep Preparation cluster_incubation Incubation and Sampling cluster_analysis Analysis Prepare CATH-2\nStock Solution Prepare CATH-2 Stock Solution Spike CATH-2\ninto Serum Spike CATH-2 into Serum Prepare CATH-2\nStock Solution->Spike CATH-2\ninto Serum Prepare Serum\nand Buffers Prepare Serum and Buffers Prepare Serum\nand Buffers->Spike CATH-2\ninto Serum Incubate at 37°C Incubate at 37°C Spike CATH-2\ninto Serum->Incubate at 37°C Collect Samples\nat Time Points Collect Samples at Time Points Incubate at 37°C->Collect Samples\nat Time Points Quench Reaction\n(TFA/ACN) Quench Reaction (TFA/ACN) Collect Samples\nat Time Points->Quench Reaction\n(TFA/ACN) Protein Precipitation\n(Centrifugation) Protein Precipitation (Centrifugation) Quench Reaction\n(TFA/ACN)->Protein Precipitation\n(Centrifugation) Collect Supernatant Collect Supernatant Protein Precipitation\n(Centrifugation)->Collect Supernatant RP-HPLC Analysis RP-HPLC Analysis Collect Supernatant->RP-HPLC Analysis Data Analysis\n(Peak Area vs. Time) Data Analysis (Peak Area vs. Time) RP-HPLC Analysis->Data Analysis\n(Peak Area vs. Time)

Caption: Workflow for CATH-2 stability assessment in serum.

G cluster_chem Chemical Degradation cluster_phys Physical Instability Intact Peptide Intact Peptide Hydrolysis Hydrolysis Intact Peptide->Hydrolysis H₂O, pH Oxidation Oxidation Intact Peptide->Oxidation O₂ Deamidation Deamidation Intact Peptide->Deamidation pH, Temp Aggregation Aggregation Intact Peptide->Aggregation Concentration Adsorption Adsorption Intact Peptide->Adsorption Surface Peptide Fragments Peptide Fragments Hydrolysis->Peptide Fragments Oxidized Peptide Oxidized Peptide Oxidation->Oxidized Peptide Modified Peptide Modified Peptide Deamidation->Modified Peptide Inactive Aggregates Inactive Aggregates Aggregation->Inactive Aggregates Loss of Peptide Loss of Peptide Adsorption->Loss of Peptide

Caption: Common degradation pathways for peptides.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Synthetic CATH-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of synthetic chicken cathelicidin-2 (CATH-2).

Frequently Asked Questions (FAQs)

Q1: What are the common sources of batch-to-batch variability in synthetic CATH-2?

A1: Batch-to-batch variability in synthetic CATH-2 can stem from several stages of the manufacturing and handling process. Key sources include:

  • Raw Materials: Inconsistencies in the purity and quality of amino acid derivatives, resins, and reagents used in solid-phase peptide synthesis (SPPS) can introduce variations.

  • Synthesis Process: Inefficient amino acid coupling or incomplete deprotection steps during SPPS can lead to the formation of deletion or truncated peptide sequences.

  • Cleavage and Deprotection: Incomplete removal of protecting groups from the final peptide can result in modified and less active CATH-2 variants.

  • Purification: Differences in the efficiency and methodology of purification, typically High-Performance Liquid Chromatography (HPLC), can lead to varying levels of process-related impurities in the final product.

  • Lyophilization and Handling: Variations in the lyophilization process can affect the final water content and stability of the peptide. Inconsistent handling and storage practices can also contribute to degradation and variability.

Q2: What are the critical quality attributes (CQAs) I should monitor for consistent CATH-2 batches?

A2: To ensure the consistency and quality of each batch of synthetic CATH-2, the following CQAs should be rigorously monitored:

  • Purity: The percentage of the target CATH-2 peptide, typically assessed by HPLC.

  • Identity: Confirmation of the correct amino acid sequence and molecular weight, usually determined by Mass Spectrometry (MS).

  • Peptide Content (Net Peptide Content): The actual amount of peptide in the lyophilized powder, which also contains water and counter-ions. This is accurately determined by Amino Acid Analysis (AAA).

  • Secondary Structure: The conformational integrity of CATH-2, particularly its α-helical content, which is crucial for its biological activity. This can be assessed using Circular Dichroism (CD).

  • Biological Activity (Potency): The functional activity of the peptide, which should be evaluated in a relevant bioassay, such as a minimal inhibitory concentration (MIC) assay against a target microorganism.

  • Endotoxin (B1171834) Levels: For applications involving cell-based assays or in vivo studies, it is critical to quantify and minimize endotoxin contamination.

Q3: How can the counter-ion (e.g., TFA) affect my CATH-2 experiments?

A3: Trifluoroacetic acid (TFA) is commonly used during peptide synthesis and purification. Residual TFA remains in the final lyophilized product as a counter-ion to the positively charged residues of CATH-2. This can have several effects on your experiments:

  • Biological Activity: TFA itself can have biological effects, including inhibiting or promoting cell growth, which can interfere with the interpretation of CATH-2's activity.[1]

  • Physicochemical Properties: The presence of TFA can influence the solubility and secondary structure of the peptide.[1][2][3][4]

  • Inconsistent Molarity: If peptide concentration is calculated based on the gross weight of the lyophilized powder, the presence of TFA and water can lead to an overestimation of the actual peptide concentration. For accurate molarity, the net peptide content should be determined.

For sensitive applications, it is advisable to perform a counter-ion exchange to replace TFA with a more biologically compatible counter-ion, such as acetate (B1210297) or hydrochloride.

Q4: What are the best practices for storing and handling synthetic CATH-2 to minimize variability?

A4: Proper storage and handling are crucial for maintaining the stability and consistency of synthetic CATH-2:

  • Storage of Lyophilized Peptide:

    • Store at -20°C or colder for long-term stability.

    • Keep in a tightly sealed container with a desiccant to protect from moisture, as peptides can be hygroscopic.

    • Protect from light.

  • Handling Lyophilized Peptide:

    • Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.

    • Weigh out the desired amount quickly and reseal the vial promptly.

  • Storage of Peptide in Solution:

    • The shelf-life of peptides in solution is limited. It is best to prepare fresh solutions for each experiment.

    • If storage in solution is necessary, use sterile buffers at a pH of 5-6.

    • Aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.

    • Store aliquots at -20°C or colder.

Troubleshooting Guides

Issue 1: Inconsistent Antimicrobial Activity (e.g., variable MIC values)
Possible Cause Recommended Action
Incorrect Peptide Concentration Determine the net peptide content of each batch using Amino Acid Analysis (AAA) to ensure accurate molar concentrations in your assays.
Presence of Agonistic/Antagonistic Impurities Analyze the impurity profile of each batch using HPLC-MS. Develop a more stringent purification protocol if interfering impurities are detected.
Variations in Secondary Structure Assess the α-helical content of each batch using Circular Dichroism (CD). Ensure consistent synthesis and purification conditions to maintain the desired conformation.
Peptide Degradation Follow best practices for peptide storage and handling. Avoid repeated freeze-thaw cycles and exposure to light and moisture.
Assay Variability Standardize your antimicrobial assay protocol, including inoculum preparation, growth media, and incubation conditions. Include a reference standard of CATH-2 in each assay.
Issue 2: Poor or Inconsistent Solubility
Possible Cause Recommended Action
Peptide Aggregation Try dissolving the peptide in a small amount of a polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) before diluting with your aqueous buffer. Sonication may also help.
Incorrect Solvent/Buffer CATH-2 is a basic peptide. Dissolving in a slightly acidic buffer (e.g., 10% acetic acid) may improve solubility.
High Peptide Concentration Attempt to dissolve the peptide at a lower concentration.
Issue 3: Unexpected Results in Cell-Based Assays
Possible Cause Recommended Action
Endotoxin Contamination Test each batch for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. Use endotoxin-free reagents and consumables.
TFA Counter-ion Effects Consider performing a counter-ion exchange to replace TFA with a more biologically compatible ion like acetate or hydrochloride.[1]
Cell Culture Variability Ensure consistent cell passage number, density, and culture conditions.

Experimental Protocols

Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of a synthetic CATH-2 batch by separating it from synthetic impurities.

Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, wide pore)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (B52724)

  • Synthetic CATH-2 sample

Protocol:

  • Sample Preparation: Dissolve the CATH-2 peptide in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV absorbance at 220 nm

    • Column Temperature: 30-40 °C

    • Injection Volume: 10-20 µL

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. This may need to be optimized based on the peptide's hydrophobicity.

  • Data Analysis: Integrate the peak areas from the chromatogram. Purity is calculated as the percentage of the area of the main peptide peak relative to the total area of all peaks.

Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthetic CATH-2.

Materials:

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • HPLC system (for LC-MS)

  • Appropriate solvents and matrices

Protocol:

  • Sample Preparation: Prepare a dilute solution of the CATH-2 peptide in a solvent compatible with the mass spectrometer's ionization source (e.g., 50% acetonitrile in water with 0.1% formic acid for ESI-MS).

  • Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum.

  • Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of CATH-2.

Net Peptide Content Determination by Amino Acid Analysis (AAA)

Objective: To accurately quantify the amount of CATH-2 peptide in a lyophilized sample.

Protocol:

  • Hydrolysis: The peptide is hydrolyzed into its constituent amino acids by heating with 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.[5][6][7]

  • Separation: The resulting amino acid mixture is separated using ion-exchange chromatography or reversed-phase HPLC after pre-column derivatization.[6][7]

  • Quantification: The amount of each amino acid is quantified by comparing the peak areas to those of a known standard. The net peptide content is then calculated based on the known amino acid sequence of CATH-2.

Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

Objective: To assess the α-helical content of CATH-2.

Materials:

  • CD spectropolarimeter

  • Quartz cuvette (e.g., 1 mm path length)

  • Nitrogen gas supply

  • CATH-2 sample in a suitable buffer (e.g., phosphate (B84403) buffer)

Protocol:

  • Sample Preparation: Prepare a solution of CATH-2 at a known concentration (e.g., 0.1 mg/mL).

  • Instrument Setup: Purge the instrument with nitrogen gas. Set the wavelength range to 190-260 nm for far-UV CD.

  • Data Acquisition: Record the CD spectrum of the buffer alone (blank) and then the CATH-2 sample.

  • Data Analysis: Subtract the blank spectrum from the sample spectrum. The resulting spectrum can be used to estimate the percentage of α-helical structure using deconvolution software.

Endotoxin Testing by Limulus Amebocyte Lysate (LAL) Assay

Objective: To quantify the level of endotoxin contamination in a CATH-2 sample.

Protocol:

  • Sample Preparation: Reconstitute the CATH-2 sample and endotoxin standards in pyrogen-free water.

  • Assay Procedure: Follow the manufacturer's instructions for the specific LAL assay kit (chromogenic, turbidimetric, or gel-clot). This typically involves incubating the sample with the LAL reagent and measuring the resulting reaction.

  • Data Analysis: Quantify the endotoxin level in the sample by comparing its result to the standard curve.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_qc Quality Control (QC) Checks cluster_assay Biological Assays SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization HPLC Purity (HPLC) Lyophilization->HPLC MS Identity (MS) Lyophilization->MS AAA Peptide Content (AAA) Lyophilization->AAA CD Structure (CD) Lyophilization->CD Endotoxin Endotoxin Test Lyophilization->Endotoxin Antimicrobial Antimicrobial Assay (e.g., MIC) HPLC->Antimicrobial MS->Antimicrobial AAA->Antimicrobial CD->Antimicrobial CellBased Cell-Based Assay Endotoxin->CellBased

Caption: Workflow for synthetic CATH-2 production and quality control.

CATH2_Signaling_Pathway cluster_pathogen Pathogen Interaction cluster_cell Host Cell (Macrophage) CATH2 CATH-2 LPS LPS/LTA CATH2->LPS Binding TLR4 TLR4 CATH2->TLR4 Modulation LPS_CATH2_complex LPS-CATH-2 Complex LPS->TLR4 Activation MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Transcription LPS_CATH2_complex->TLR4 Inhibition

Caption: CATH-2 immunomodulatory signaling pathway via TLR4.

References

Validation & Comparative

A Comparative Guide to Chicken Cathelicidin-2 and Human LL-37 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Potent Host Defense Peptides

Cathelicidins are a crucial family of host defense peptides (HDPs) that form a primary line of defense against invading pathogens in vertebrates. Among the most extensively studied are human LL-37 and chicken Cathelicidin-2 (CATH-2). Both peptides exhibit broad-spectrum antimicrobial activity and possess significant immunomodulatory functions, making them promising candidates for novel therapeutic agents. This guide provides a detailed, objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.

At a Glance: Key Physicochemical and Biological Properties

PropertyChicken Cathelicidin-2 (CATH-2)Human LL-37
Amino Acid Length 2637
Net Charge (at pH 7) +11+6
Structure α-helical with a proline-induced kinkAmphipathic α-helical
Primary Antimicrobial Mechanism Membrane disruption and wrinklingMembrane disruption, pore formation, and lysis
Key Immunomodulatory Functions Pro-inflammatory and anti-inflammatory responses, enhances antigen presentationPro-inflammatory and anti-inflammatory responses, chemotaxis, wound healing

Antimicrobial Activity: A Head-to-Head Comparison

Both CATH-2 and LL-37 demonstrate potent antimicrobial activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. However, their efficacy can vary depending on the specific microorganism.

Table 1: Minimum Inhibitory Concentrations (MIC) of CATH-2 and LL-37 Against Various Pathogens

PathogenCATH-2 MIC (µM)LL-37 MIC (µM)Reference
Escherichia coli5 - 1040 - 160[1]
Candida albicans1.25 - 2.510[2]
Multidrug-resistant E. coli2 - 8Not directly compared in the same study[3]

Note: MIC values can vary between studies due to different experimental conditions.

CATH-2 often exhibits a more potent bactericidal effect against certain bacteria, such as E. coli, with a lower minimum bactericidal concentration (MBC) compared to LL-37.[1] For instance, against E. coli O78, CATH-2 showed an MBC of 40 µM, whereas the MBC for LL-37 was 160 µM.[1]

Immunomodulatory Functions: Orchestrating the Immune Response

Beyond their direct antimicrobial actions, both peptides play a complex role in modulating the host's immune response. Their functions can be both pro-inflammatory, by recruiting immune cells to the site of infection, and anti-inflammatory, by neutralizing pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).

Lipopolysaccharide (LPS) Neutralization

CATH-2 demonstrates a strong ability to bind and neutralize LPS, a major component of the outer membrane of Gram-negative bacteria, thereby inhibiting the inflammatory cascade triggered by TLR4 activation.[4] Interestingly, while LL-37 also neutralizes LPS, some studies suggest it binds to LPS with a weaker affinity compared to other cathelicidins, yet it can still potently inhibit LPS-induced macrophage activation.[1][5]

Cytotoxicity and Hemolytic Activity

A critical aspect for the therapeutic development of antimicrobial peptides is their potential toxicity to host cells. Both CATH-2 and LL-37 have been shown to be mildly cytotoxic to mammalian cells at higher concentrations.[1]

Table 2: Cytotoxicity and Hemolytic Activity

AssayChicken CATH-2Human LL-37Reference
Cytotoxicity (RAW264.7 macrophages) Mildly cytotoxicMildly cytotoxic[1]
Hemolytic Activity (porcine erythrocytes) < 10% lysis< 10% lysis[1]

It is important to note that the cytotoxic effects are generally observed at concentrations higher than those required for antimicrobial activity.

Mechanisms of Action: Signaling Pathways

The immunomodulatory effects of CATH-2 and LL-37 are mediated through the activation of various intracellular signaling pathways.

Chicken Cathelicidin-2 (CATH-2)

CATH-2 has been shown to modulate the immune response in avian immune cells by inducing the transcription of chemokines.[6] It can also inhibit the production of pro-inflammatory cytokines like IL-1β in response to LPS.[6] Furthermore, CATH-2 can enhance antigen presentation by increasing the expression of markers like MRC1 and MHC-II on chicken monocytes and macrophages.[7]

CATH2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 CATH2 CATH-2 CATH2->LPS Neutralization Antigen_Presentation Enhanced Antigen Presentation CATH2->Antigen_Presentation NFkB NF-κB TLR4->NFkB MAPK MAPK TLR4->MAPK ProInflammatory_Cytokines Pro-inflammatory Cytokine Inhibition NFkB->ProInflammatory_Cytokines Chemokines Chemokine Transcription MAPK->Chemokines

CATH-2 Immunomodulatory Signaling Pathway
Human LL-37

LL-37 exerts its immunomodulatory effects through a variety of receptors, including Toll-like receptors (TLRs), the P2X7 receptor, and the formyl peptide receptor-like 1 (FPRL1).[8] Activation of these receptors can lead to downstream signaling through pathways such as MAP kinase and NF-κB, resulting in chemotaxis, cytokine release, and other immune responses.[9]

LL37_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LL37 LL-37 TLRs TLRs LL37->TLRs P2X7R P2X7R LL37->P2X7R FPRL1 FPRL1 LL37->FPRL1 MAPK MAPK TLRs->MAPK NFkB NF-κB TLRs->NFkB Inflammasome_Activation Inflammasome Activation P2X7R->Inflammasome_Activation Chemotaxis Chemotaxis FPRL1->Chemotaxis Cytokine_Release Cytokine Release MAPK->Cytokine_Release NFkB->Cytokine_Release

LL-37 Immunomodulatory Signaling Pathways

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of CATH-2 and LL-37.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of an antimicrobial peptide is the lowest concentration that inhibits the visible growth of a microorganism.

Workflow:

MIC_Workflow start Start step1 Prepare serial dilutions of peptide in a 96-well plate start->step1 step2 Add standardized bacterial suspension to each well step1->step2 step3 Incubate at 37°C for 18-24 hours step2->step3 step4 Visually assess for bacterial growth step3->step4 end Determine MIC step4->end

MIC Assay Workflow

Detailed Methodology:

  • Peptide Preparation: Prepare a stock solution of the peptide and perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the test microorganism overnight and dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration in which no visible bacterial growth is observed.

Hemolysis Assay

This assay measures the ability of a peptide to lyse red blood cells, providing an indication of its cytotoxicity.

Detailed Methodology:

  • Erythrocyte Preparation: Obtain fresh red blood cells (e.g., from a healthy donor) and wash them multiple times in a buffered saline solution (e.g., PBS) by centrifugation to remove plasma and other components. Resuspend the washed erythrocytes to a specific concentration (e.g., 2% v/v).

  • Peptide Incubation: In a 96-well plate, mix serial dilutions of the peptide with the erythrocyte suspension. Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1 hour).

  • Centrifugation: Centrifuge the plate to pellet the intact red blood cells.

  • Measurement: Transfer the supernatant to a new plate and measure the absorbance at a wavelength specific for hemoglobin (e.g., 450 nm).

  • Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls.

LPS Neutralization Assay

This assay determines the capacity of a peptide to inhibit the biological activity of LPS, typically by measuring the reduction in pro-inflammatory cytokine production from immune cells.

Detailed Methodology:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW264.7) in a 96-well plate until they adhere.

  • Peptide-LPS Incubation: Pre-incubate a fixed concentration of LPS with serial dilutions of the peptide for a short period (e.g., 30 minutes) at 37°C.

  • Cell Stimulation: Add the peptide-LPS mixtures to the macrophage cultures. Include controls with LPS alone and cells alone.

  • Incubation: Incubate the cells for a specified time (e.g., 4-24 hours) to allow for cytokine production.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) using an ELISA kit.

  • Calculation: Determine the concentration of the peptide that inhibits 50% of the LPS-induced cytokine production (IC50).

Conclusion

Both chicken Cathelicidin-2 and human LL-37 are potent host defense peptides with significant potential for therapeutic applications. CATH-2 appears to have more potent direct antibacterial activity against certain pathogens, while LL-37 has been more extensively studied for its diverse immunomodulatory roles in human health and disease. The choice between these peptides for drug development would depend on the specific application, balancing the required antimicrobial efficacy with the desired immunomodulatory effects and potential for cytotoxicity. This guide provides a foundational comparison to inform further research and development in this promising field.

References

CATH-2 Versus Other Avian Antimicrobial Peptides: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial efficacy of chicken cathelicidin-2 (CATH-2) against other prominent avian antimicrobial peptides (AMPs), including fowlicidins and gallinacins (avian β-defensins). The data presented is curated from peer-reviewed scientific literature to offer an objective overview for researchers in antimicrobial drug development.

Executive Summary

Avian antimicrobial peptides are a promising source of novel therapeutic agents to combat antibiotic resistance. Among these, CATH-2, a member of the cathelicidin (B612621) family, has demonstrated potent, broad-spectrum antimicrobial activity. This guide presents a quantitative comparison of the in vitro efficacy of CATH-2 with other key avian AMPs, details the experimental methodologies used to generate this data, and illustrates the known mechanisms of action.

Data Presentation: Comparative Antimicrobial Efficacy

The antimicrobial efficacy of CATH-2 and other avian AMPs is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of CATH-2, fowlicidins (CATH-1 and CATH-3), and gallinacins against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (μM) of Avian Cathelicidins Against Gram-Negative Bacteria

PeptideEscherichia coliPseudomonas aeruginosaSalmonella Typhimurium
CATH-2 2 - 8[1]2.66 - 5.32[2]1.33[2]
Fowlicidin-1 (CATH-1) 2 - 44 - 82 - 4
Fowlicidin-2 0.66 - 2.66[2]2.66 - 5.32[2]0.66 - 1.33[2]
Fowlicidin-3 2 - 4[3]2 - 4[3]1 - 2[4]

Table 2: Minimum Inhibitory Concentrations (μM) of Avian Cathelicidins Against Gram-Positive Bacteria

PeptideStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Listeria monocytogenes
CATH-2 0.66[2]0.33 - 0.66[2]1.33[2]
Fowlicidin-1 (CATH-1) 1 - 21 - 22 - 4
Fowlicidin-2 0.66 - 1.33[2]0.33 - 2.66[2]1.33[2]
Fowlicidin-3 1 - 2[4]1 - 21 - 2[4]

Table 3: Minimum Inhibitory Concentrations (μg/mL) of Avian β-Defensins (Gallinacins) Against Various Bacteria

PeptideEscherichia coliStaphylococcus aureusSalmonella Typhi
Gallinacin-3 32[5]16[5]128[5]
Avian β-defensin 4 (sAvBD-4) 5050 (MRSA)50 (S. typhimurium)
Avian β-defensin 10 (sAvBD-10) 25-5025 (MRSA)25 (S. typhimurium)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of avian AMP efficacy.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is the gold standard for determining the in vitro antimicrobial activity of a compound.

  • Bacterial Culture Preparation: Bacterial strains are grown in cation-adjusted Mueller-Hinton Broth (MHB) to mid-logarithmic phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Preparation: The antimicrobial peptides are dissolved in a suitable solvent, typically sterile deionized water or a weak acid solution (e.g., 0.01% acetic acid), to create a stock solution. Serial two-fold dilutions of the peptide are then prepared.

  • Assay Procedure: The assay is performed in sterile 9-well microtiter plates. Each well contains the bacterial suspension and a specific concentration of the AMP. Control wells containing only bacteria (positive control) and only broth (negative control) are included.

  • Incubation and Reading: The plates are incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Transmission Electron Microscopy (TEM) for Morphological Analysis

TEM is employed to visualize the ultrastructural changes in bacteria upon treatment with antimicrobial peptides.

  • Sample Preparation: Bacteria are treated with the AMP at various concentrations (e.g., sub-MIC, MIC, and supra-MIC) for a defined period. Untreated bacteria serve as a control.

  • Fixation: The bacterial cells are fixed, typically with a solution containing glutaraldehyde (B144438) and paraformaldehyde in a suitable buffer (e.g., cacodylate or phosphate (B84403) buffer), to preserve their structure.

  • Post-fixation and Dehydration: The fixed cells are post-fixed with osmium tetroxide to enhance contrast, followed by dehydration through a graded series of ethanol (B145695) concentrations.

  • Embedding and Sectioning: The dehydrated samples are embedded in resin. Ultrathin sections (typically 60-90 nm) are then cut using an ultramicrotome.

  • Staining and Imaging: The sections are stained with heavy metal salts, such as uranyl acetate (B1210297) and lead citrate, to further increase contrast. The stained sections are then examined under a transmission electron microscope.

Lipopolysaccharide (LPS) Neutralization Assay

This assay assesses the ability of AMPs to bind to and neutralize the endotoxic activity of LPS from Gram-negative bacteria.

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • LPS Stimulation: The macrophages are stimulated with a known concentration of LPS in the presence or absence of the antimicrobial peptide.

  • Cytokine Measurement: After a specific incubation period, the cell culture supernatant is collected. The concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The reduction in cytokine production in the presence of the AMP is indicative of its LPS-neutralizing activity.

Mandatory Visualization

Antimicrobial Mechanism of CATH-2

The primary antimicrobial mechanism of CATH-2 involves the disruption of the bacterial cell membrane.[6] At bactericidal concentrations, CATH-2 directly permeabilizes the membrane, leading to cell lysis.[1] At sub-lethal concentrations, the peptide can translocate across the membrane and interact with intracellular components, although the precise targets are still under investigation.[7]

Antimicrobial_Mechanism_of_CATH2 cluster_extracellular Extracellular Space cluster_bacterium Bacterial Cell CATH2 CATH-2 Outer_Membrane Outer Membrane (LPS) CATH2->Outer_Membrane Electrostatic Interaction Outer_Membrane->Permeabilization Membrane Perturbation Periplasm Periplasmic Space Inner_Membrane Inner Membrane Cytoplasm Cytoplasm Inner_Membrane->Cytoplasm Translocation (at sub-MIC) Intracellular_Targets Intracellular Targets (e.g., DNA, Ribosomes) Cytoplasm->Intracellular_Targets Binding Lysis Cell Lysis Permeabilization->Lysis Membrane Disruption (at MIC) Immunomodulatory_Signaling_of_CATH2 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binding NFkB_Inhibition Inhibition of NF-κB Pathway TLR4->NFkB_Inhibition Activation MAPK_Inhibition Inhibition of MAPK Pathway TLR4->MAPK_Inhibition Activation NLRP3_Inhibition Inhibition of NLRP3 Inflammasome TLR4->NLRP3_Inhibition Activation CATH2 CATH-2 CATH2->NFkB_Inhibition CATH2->MAPK_Inhibition CATH2->NLRP3_Inhibition Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) NFkB_Inhibition->Pro_Inflammatory_Cytokines Transcription MAPK_Inhibition->Pro_Inflammatory_Cytokines Transcription NLRP3_Inhibition->Pro_Inflammatory_Cytokines Processing & Secretion MIC_Workflow Start Start Prepare_Bacteria Prepare Bacterial Inoculum (5x10^5 CFU/mL) Start->Prepare_Bacteria Prepare_Peptide Prepare Serial Dilutions of Antimicrobial Peptide Start->Prepare_Peptide Plate_Setup Dispense Bacteria and Peptide Dilutions into 96-well Plate Prepare_Bacteria->Plate_Setup Prepare_Peptide->Plate_Setup Incubate Incubate at 37°C for 18-24 hours Plate_Setup->Incubate Read_Results Visually Inspect for Growth or Measure OD600 Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

References

The Synergistic Power of Chicken Cathelicidin-2: A New Frontier in Combating Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The escalating crisis of antibiotic resistance necessitates innovative strategies to extend the lifespan of existing antimicrobial agents and develop novel therapeutic approaches. One promising avenue lies in the synergistic application of host defense peptides (HDPs) with conventional antibiotics. This guide provides a comprehensive comparison of the synergistic effects of chicken Cathelicidin-2 (CATH-2) with various classes of antibiotics, supported by experimental data and detailed methodologies.

Unveiling the Synergy: CATH-2 and Antibiotic Combinations

Chicken Cathelicidin-2, a key component of the avian innate immune system, has demonstrated potent, broad-spectrum antimicrobial activity. When combined with traditional antibiotics, CATH-2 can significantly enhance their efficacy, often at concentrations where either agent alone is sub-inhibitory. This synergistic relationship holds the potential to overcome existing resistance mechanisms and reduce the therapeutic dosage of antibiotics, thereby minimizing associated side effects.

A key study investigated the synergistic bactericidal effects of several antimicrobial peptides, including chicken cathelicidins (CATH-1, -2, and -3), in combination with a panel of conventional antibiotics against common pathogens such as Staphylococcus aureus, Salmonella enteritidis, and Escherichia coli. The study utilized the checkerboard broth microdilution assay to determine the Fractional Bactericidal Concentration Index (FBCI), a measure of synergistic activity. An FBCI of ≤ 0.5 is indicative of synergy.

The findings revealed a significant synergistic effect between the tested cathelicidins and erythromycin (B1671065), a macrolide antibiotic. While the study highlighted the potent synergy of CATH-1 and CATH-3 with erythromycin, it also included CATH-2 in the initial screening, indicating its potential for synergistic interactions. The primary mechanism underlying this synergy is believed to be the ability of cathelicidins to permeabilize the bacterial cell membrane, thereby facilitating the entry of antibiotics to their intracellular targets.[1][2]

Quantitative Analysis of Synergistic Effects

The following table summarizes the observed synergistic interactions between chicken cathelicidins and various antibiotics. It is important to note that while CATH-2 was part of the initial investigation, the detailed FBCI values were reported for CATH-1 and CATH-3, which share structural and functional similarities with CATH-2.

CathelicidinAntibiotic ClassAntibioticBacterial StrainFBCIInterpretation
CATH-1, CATH-3*MacrolideErythromycinS. aureus, S. enteritidis, E. coli< 0.5Synergy[1][2]
CATH-1TetracyclineTetracyclineS. enteritidis, E. coli< 0.5Synergy[1]
CATH-1AminoglycosideGentamicinS. aureus, S. enteritidis, E. coli< 0.5Synergy[1]
CATH-1Beta-lactamAmpicillinS. aureus, S. enteritidis, E. coli< 0.5Synergy[1]

Note: The study demonstrated strong synergistic effects for CATH-1 and CATH-3 with erythromycin and provides a basis for inferring similar potential for CATH-2.

The Mechanism of Synergy: A Two-Pronged Attack

The synergistic effect of CATH-2 and antibiotics is primarily attributed to their distinct but complementary mechanisms of action. CATH-2, as a cationic and amphipathic peptide, readily interacts with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. This interaction disrupts the membrane integrity, leading to the formation of pores and increased permeability. This membrane disruption allows antibiotics, which may otherwise face challenges in traversing the bacterial cell wall, to gain access to their intracellular targets, such as ribosomes or enzymes involved in cell wall synthesis.

SynergyMechanism cluster_bacterium Bacterial Cell OuterMembrane Outer Membrane (Gram-negative) InnerMembrane Inner (Cytoplasmic) Membrane IntracellularTargets Intracellular Targets (e.g., Ribosomes, DNA) InnerMembrane->IntracellularTargets Inhibits Cellular Processes CATH2 Chicken Cathelicidin-2 CATH2->OuterMembrane Disrupts Membrane Integrity Antibiotic Antibiotic Antibiotic->InnerMembrane Facilitated Entry CheckerboardWorkflow A Prepare Serial Dilutions of CATH-2 (Drug A) C Combine Dilutions in 96-well Plate A->C B Prepare Serial Dilutions of Antibiotic (Drug B) B->C D Add Standardized Bacterial Inoculum C->D E Incubate at 37°C for 18-24h D->E F Read MICs of Individual & Combined Agents E->F G Calculate FIC Index F->G H Interpret Synergy G->H

References

CATH-2: An In Vivo Anti-Inflammatory Peptide in Comparative Perspective

Author: BenchChem Technical Support Team. Date: December 2025

The chicken cathelicidin-2 (CATH-2) is a host defense peptide with potent antimicrobial and immunomodulatory properties. Its anti-inflammatory effects have been validated in several in vivo models, positioning it as a potential therapeutic agent for inflammatory conditions. This guide provides a comparative overview of the in vivo anti-inflammatory effects of CATH-2, juxtaposed with other notable anti-inflammatory peptides, supported by experimental data and detailed methodologies.

Comparative Analysis of In Vivo Anti-Inflammatory Effects

While direct head-to-head in vivo comparative studies are limited, this section summarizes key findings for CATH-2 and other anti-inflammatory peptides, Melittin (B549807) and Cecropin A, from various animal models. The data is presented to facilitate an indirect comparison of their potential anti-inflammatory efficacy.

Table 1: In Vivo Anti-Inflammatory Effects of CATH-2

Animal ModelInflammation InducerCATH-2 Dose/AdministrationKey Anti-Inflammatory OutcomesReference
C57BL/6 MicePseudomonas aeruginosa20 µM (intratracheal instillation of CATH-2-killed bacteria)Significantly reduced total cells, macrophages, and polymorphonuclear neutrophils (PMNs) in bronchoalveolar lavage fluid (BALF). Lowered MMP-9 concentrations in BALF compared to heat-killed bacteria.[1]
ChickensMultidrug-resistant Escherichia coliNot specifiedReduced mortality and pathological damage to the heart, liver, and intestine.

Table 2: In Vivo Anti-Inflammatory Effects of Melittin

Animal ModelInflammation InducerMelittin Dose/AdministrationKey Anti-Inflammatory OutcomesReference
MicePropionibacterium acnesNot specified (injected into ear)Markedly reduced ear swelling and granulomatous responses.[2][3]
Mice (liver failure model)D-galactosamine/LPS2, 4, and 8 mg/kg (intraperitoneal)Markedly improved mortality and attenuated severe symptoms. Alleviated hepatic inflammation by reducing TNF-α and IL-1β expression.[4][5]
Mice (atherosclerosis model)High-Fat/LPSNot specifiedDecreased total cholesterol and triglyceride levels. Reduced expression of TNF-α, IL-1β, VCAM-1, ICAM-1, and TGFβ-1.[2]

Table 3: In Vivo Anti-Inflammatory Effects of Cecropin A

Animal ModelInflammation InducerCecropin A Dose/AdministrationKey Anti-Inflammatory OutcomesReference
C57BL/6 MiceDextran sulfate (B86663) sodium (DSS)15 mg/kg (intraperitoneal)Increased survival rate and decreased body weight loss. Decreased levels of pro-inflammatory cytokines in the colon.[6]
MiceEscherichia coli-induced peritonitisNot specifiedImproved survival and decreased endotoxin (B1171834) and TNF-α concentrations in the blood.[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

Pseudomonas aeruginosa-Induced Lung Inflammation in Mice

This model is used to assess the inflammatory response to bacterial infection in the lungs.

  • Animals: Male C57BL/6 mice are used.

  • Induction of Inflammation: Mice are intratracheally instilled with a 50 μl suspension of P. aeruginosa. In the comparative study with CATH-2, the bacteria were pre-treated with CATH-2 (20 µM), gentamicin (B1671437) (1 mg/ml), or heat (90°C for 1 hour).

  • Assessment of Inflammation: After 6 hours, bronchoalveolar lavage fluid (BALF) is collected. Total and differential cell counts (macrophages and PMNs) are performed. Concentrations of inflammatory mediators, such as MMP-9, are measured in the BALF.[1]

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model mimics inflammatory bowel disease (IBD).

  • Animals: C57BL/6 mice are typically used.

  • Induction of Inflammation: Mice are administered 2.5% to 4% DSS in their drinking water for 5 days to induce acute colitis.

  • Treatment: Peptides, such as Cecropin A (15 mg/kg), are administered via intraperitoneal injection.

  • Assessment of Inflammation: Disease activity index (DAI), which includes body weight loss, stool consistency, and rectal bleeding, is monitored daily. At the end of the experiment, colon length is measured, and colon tissue is collected for histological analysis and measurement of pro-inflammatory cytokine levels.[6]

Visualizing Molecular Pathways and Experimental Processes

Experimental Workflow for In Vivo Validation

The following diagram illustrates a general workflow for validating the anti-inflammatory effects of a peptide like CATH-2 in an animal model of inflammation.

experimental_workflow cluster_preparation Preparation cluster_procedure Experimental Procedure cluster_analysis Analysis Animal_Model Select Animal Model (e.g., C57BL/6 Mice) Induce_Inflammation Induce Inflammation (e.g., Intratracheal Instillation) Animal_Model->Induce_Inflammation Inducer Prepare Inflammation Inducer (e.g., P. aeruginosa, LPS) Inducer->Induce_Inflammation Test_Compound Prepare Test Compound (e.g., CATH-2) Administer_Compound Administer Test Compound Test_Compound->Administer_Compound Induce_Inflammation->Administer_Compound Control_Groups Administer Vehicle/Comparator Induce_Inflammation->Control_Groups Collect_Samples Collect Biological Samples (e.g., BALF, Tissue) Administer_Compound->Collect_Samples Control_Groups->Collect_Samples Measure_Markers Measure Inflammatory Markers (e.g., Cytokines, Cell Counts) Collect_Samples->Measure_Markers Statistical_Analysis Statistical Analysis Measure_Markers->Statistical_Analysis

In vivo validation workflow.

CATH-2 Anti-Inflammatory Signaling Pathway

CATH-2 exerts its anti-inflammatory effects by modulating key signaling pathways within immune cells, primarily macrophages. It has been shown to inhibit the activation of NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[8][9]

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptors Cell Surface Receptors cluster_peptide Therapeutic Peptide cluster_intracellular Intracellular Signaling cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB CATH2 CATH-2 CATH2->TLR4 Inhibits CATH2->MAPK Inhibits CATH2->NFkB Inhibits NLRP3 NLRP3 Inflammasome CATH2->NLRP3 Inhibits Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) MAPK->Cytokines Upregulates NFkB->NLRP3 Primes NFkB->Cytokines Upregulates

CATH-2's inhibitory signaling pathways.

References

Cross-Species Activity of Chicken Cathelicidin-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the broad-spectrum antimicrobial and immunomodulatory activities of chicken cathelicidin-2 (CATH-2) across various species, supported by experimental data.

Chicken cathelicidin-2 (CATH-2) is a host defense peptide (HDP) with potent antimicrobial and immunomodulatory properties. As a member of the cathelicidin (B612621) family, it plays a crucial role in the innate immune system of chickens.[1][2] This guide provides a comparative overview of the cross-species activity of CATH-2, presenting its performance against various pathogens and its effects on different host immune systems, supported by experimental findings. This information is particularly relevant for researchers, scientists, and drug development professionals exploring novel antimicrobial and immunomodulatory agents.

Antimicrobial Activity: A Broad Spectrum of Action

CATH-2 exhibits strong antimicrobial activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][3] Its efficacy extends to multidrug-resistant (MDR) strains, making it a promising candidate for alternative antibiotic therapies.[4]

Comparative Efficacy Against Bacteria

Studies have demonstrated the potent bactericidal effects of CATH-2 against various bacterial species. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of CATH-2 against a selection of bacteria, in comparison to the well-studied human cathelicidin, LL-37.

OrganismCATH-2 MIC (μM)LL-37 MIC (μM)Reference
Escherichia coli1 - 48 - 32[5][6]
Pseudomonas aeruginosa2 - 8> 64[3]
Staphylococcus aureus2 - 816 - 64[3][4]
Streptococcus suis4> 64[3]
Klebsiella pneumoniae (ESBL)4> 64[4]
Enterococcus faecium (VRE)8> 64[4]

ESBL: Extended-Spectrum β-Lactamase; VRE: Vancomycin-Resistant Enterococcus

The data indicates that CATH-2 often exhibits superior or comparable antibacterial activity to LL-37, particularly against Gram-negative bacteria.

Antifungal Activity

CATH-2 has also been shown to be effective against fungal pathogens. A study comparing its activity against Candida albicans with that of LL-37 and histatin 5 (Hst5) revealed that CATH-2 is a highly potent antifungal peptide.[7]

OrganismCATH-2 MFC (μM)LL-37 MFC (μM)Hst5 MFC (μM)Reference
Candida albicans488[7]

MFC: Minimal Fungicidal Concentration

Live-cell imaging showed that CATH-2 kills C. albicans within 5 minutes by inducing cell membrane permeabilization and vacuolar expansion.[7] Electron microscopy revealed that CATH-2 disrupts the integrity of the cell membrane and nuclear envelope.[7]

Immunomodulatory Functions: A Dual Role in Inflammation

Beyond its direct antimicrobial effects, CATH-2 possesses significant immunomodulatory capabilities, influencing the host's immune response to infection.[8][9] These functions are not species-specific, with CATH-2 demonstrating activity in avian, murine, and human cells.[8][10]

Modulation of Cytokine and Chemokine Production

CATH-2 can both induce and suppress the production of various cytokines and chemokines, depending on the context and cell type. This dual functionality highlights its potential to orchestrate a balanced immune response.

Pro-inflammatory and Chemoattractant Effects:

  • In murine macrophages, CATH-2 can promote the maturation and secretion of IL-1β via the NLRP3 inflammasome pathway.[8]

  • It can induce the transcription of chemokines such as CXCLi2/IL-8 in a chicken macrophage cell line.[11]

Anti-inflammatory Effects:

  • CATH-2 can neutralize the effects of lipopolysaccharide (LPS), a component of Gram-negative bacteria that triggers a strong inflammatory response.[3][10]

  • In human peripheral blood mononuclear cells (PBMCs), CATH-2 can inhibit the LPS-induced release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8, while also affecting the anti-inflammatory cytokine IL-10.[10]

  • In a chicken ileal explant culture model, CATH-2 displayed a potent anti-inflammatory effect by alleviating the lipoteichoic acid (LTA)-caused elevation of IL-6 and IL-2 concentrations.[12][13]

The following table summarizes some of the observed immunomodulatory effects of CATH-2 on different cell types.

Cell TypeSpecies of OriginStimulusEffect of CATH-2Reference
Peritoneal MacrophagesMurineLPSPromotes IL-1β secretion[8]
HD11 Macrophage Cell LineChicken-Induces CXCLi2/IL-8 transcription[11]
Peripheral Blood Mononuclear CellsHumanLPSInhibits TNF-α, IL-6, IL-8 release[10]
Ileal ExplantsChickenLTAReduces IL-6 and IL-2 levels[12][13]
Primary Hepatic CellsChicken-Increases IL-10 levels[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the cross-species activity of CATH-2.

Antimicrobial Activity Assays

Minimal Inhibitory Concentration (MIC) Determination:

  • Bacterial Preparation: Bacteria are grown to the mid-logarithmic phase in a suitable broth medium (e.g., Tryptic Soy Broth).

  • Peptide Dilution: CATH-2 is serially diluted in a low-salt buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4).

  • Incubation: A standardized inoculum of bacteria (e.g., 1 x 10^5 CFU/mL) is added to the peptide dilutions in a 96-well plate.

  • Reading: The plate is incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Immunomodulatory Activity Assays

LPS Neutralization Assay:

  • Cell Culture: Macrophages (e.g., murine peritoneal macrophages or a cell line like RAW 264.7) are seeded in a 96-well plate and allowed to adhere.

  • Peptide-LPS Incubation: CATH-2 is pre-incubated with LPS for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Stimulation: The CATH-2/LPS mixture is added to the macrophage culture.

  • Cytokine Measurement: After an incubation period (e.g., 4-24 hours), the cell culture supernatant is collected. The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) is measured using an enzyme-linked immunosorbent assay (ELISA).

Visualizing the Science

Diagrams illustrating experimental workflows and biological pathways can aid in understanding the complex activities of CATH-2.

experimental_workflow cluster_antimicrobial Antimicrobial Activity Workflow cluster_immunomodulatory Immunomodulatory Activity Workflow prep Bacterial Culture (Mid-log phase) dilute Serial Dilution of CATH-2 incubate Incubation of Bacteria with CATH-2 dilute->incubate read Determine MIC/MFC incubate->read cell_culture Macrophage Culture stimulate Cell Stimulation cell_culture->stimulate lps_prep LPS Preparation peptide_lps Pre-incubation of CATH-2 with LPS lps_prep->peptide_lps peptide_lps->stimulate elisa Cytokine Measurement (ELISA) stimulate->elisa

Caption: A simplified workflow for assessing the antimicrobial and immunomodulatory activities of CATH-2.

nlrp3_pathway cluster_priming Priming Step cluster_activation Activation Step CATH2 Chicken CATH-2 NLRP3_complex NLRP3 Inflammasome Assembly CATH2->NLRP3_complex LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1b Pro-IL-1β Transcription NFkB->pro_IL1b IL1b Mature IL-1β Secretion pro_IL1b->IL1b Cleavage Caspase1 Caspase-1 Activation NLRP3_complex->Caspase1 Caspase1->IL1b

Caption: CATH-2 promotes NLRP3 inflammasome activation in LPS-primed macrophages.

Conclusion

Chicken cathelicidin-2 demonstrates remarkable cross-species activity, positioning it as a strong candidate for further therapeutic development. Its potent and broad-spectrum antimicrobial efficacy, including against drug-resistant strains, combined with its nuanced immunomodulatory functions, underscore its potential for novel anti-infective strategies in both veterinary and human medicine. Further research into its precise mechanisms of action and in vivo efficacy is warranted to fully realize its therapeutic promise.

References

A Comparative Analysis of the Chicken Cathelicidin Family: Antimicrobial Prowess and Immunomodulatory Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chicken cathelicidin (B612621) family, a group of host defense peptides, represents a promising avenue for the development of novel antimicrobial and immunomodulatory agents. This guide provides a comparative analysis of the four known chicken cathelicidins: Cathelicidin-1 (CATH-1), Cathelicidin-2 (CATH-2), Cathelicidin-3 (CATH-3), and Cathelicidin-B1 (CATH-B1). Their performance is objectively compared, supported by experimental data, to aid in the evaluation of their therapeutic potential.

Physicochemical Properties and Structure

Chicken cathelicidins are small, cationic peptides with diverse amino acid sequences, leading to distinct structural and functional characteristics. CATH-1 and CATH-3 are structurally similar, with a predominantly linear alpha-helical conformation.[1] In contrast, CATH-2 possesses a proline-induced hinge, creating a kink in its structure that is crucial for both its antibacterial and immunomodulatory functions.[1] CATH-B1 is the most distinct member, sharing only about 40% homology with the other three and featuring a unique cathelin domain.[2]

Comparative Antimicrobial Activity

Chicken cathelicidins exhibit broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][3] Their primary mechanism of action involves the disruption of microbial cell membranes. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of the four cathelicidins against various bacterial species.

Microorganism CATH-1 (μM) CATH-2 (μM) CATH-3 (μM) CATH-B1 (μM)
Escherichia coli0.4 - 2.5[3][4]0.63 - 10[3][5]0.4 - 2.0[3]2.5[4]
Pseudomonas aeruginosa2.0[3]1.25[1]2.0[3]>10[4]
Staphylococcus aureus0.4[3]1.25[1]0.4[3]2.5[4]
Methicillin-resistantStaphylococcus aureus (MRSA)1.25[1]1.25[1]1.25[1]ND
Bacillus anthracis2.0[3]ND2.0[3]2.5[4]
Avian PathogenicE. coli (APEC)5-105-105-1010

ND: Not Determined

Cytotoxicity and Hemolytic Activity

A critical aspect of therapeutic peptide development is their selectivity for microbial cells over host cells. The following table presents the available data on the cytotoxicity and hemolytic activity of chicken cathelicidins.

Peptide Cell Type Assay Result (Concentration for 50% activity)
CATH-1 Human erythrocytesHemolysis40 μM[3]
Chicken erythrocytesHemolysis>100 μM[3]
Mammalian epithelial cellsCytotoxicity6-40 μM[3]
CATH-2 Primary chicken macrophagesCytotoxicity (WST-1)~5 μM (40% reduction in metabolic activity)[6]
CATH-3 Not extensively studied--
CATH-B1 Primary chicken macrophagesCytotoxicity (WST-1)>10 μM[6]

Immunomodulatory Functions: A Deeper Dive

Beyond their direct antimicrobial effects, chicken cathelicidins are potent modulators of the innate immune system. Their functions are diverse and, in some cases, peptide-specific.

Lipopolysaccharide (LPS) Neutralization: CATH-1, CATH-2, and CATH-B1 have been shown to bind to and neutralize LPS, a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammation.[3][6] This interaction can block the activation of Toll-like receptor 4 (TLR4), thereby dampening the pro-inflammatory cascade.[6][7]

Cytokine Modulation:

  • CATH-1: Has demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α through the regulation of the TLR2/4/NF-κB/ERK pathway.[8] It can also enhance the release of TNF-α and IFN-γ in the context of cancer therapy.[9]

  • CATH-2: Exhibits complex immunomodulatory activities. It can inhibit LPS-induced pro-inflammatory cytokine production.[10] However, it can also induce the expression of chemokines like CXCLi2 (IL-8) and MCP-3 in chicken macrophages.[10]

  • CATH-3: Has been shown to inhibit the production of IL-1β, CCL2/MCP-1, and CCL3/MIP-1α in mouse macrophages in a dose-dependent manner.[2]

  • CATH-B1: Displays a distinct anti-inflammatory profile. It can downregulate the expression of pro-inflammatory cytokines (IFN-β, IL-1β, IL-6, and IL-8) while increasing the expression of the anti-inflammatory cytokine IL-10 in response to avian pathogenic E. coli (APEC) challenge.[6] It also enhances the phagocytosis of APEC by macrophages.[6]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of chicken cathelicidins are mediated through their interaction with various cellular components and signaling pathways.

G cluster_membrane Bacterial Membrane cluster_host Host Cell Membrane Membrane TLR4 TLR4 NFkB NF-κB TLR4->NFkB TLR2 TLR2 TLR2->NFkB TLR21 TLR21 CATH1 CATH-1 CATH1->TLR4 Inhibition CATH1->TLR2 Modulation LPS LPS CATH1->LPS Neutralization Disruption Membrane Disruption CATH1->Disruption CATH1->NFkB Inhibition ERK ERK CATH1->ERK Inhibition CATH2 CATH-2 CATH2->LPS Neutralization CATH2->Disruption Chemokines Chemokines (CXCLi2, MCP-3) CATH2->Chemokines Induction CATH3 CATH-3 CATH3->Disruption CATHB1 CATH-B1 CATHB1->TLR4 Inhibition CATHB1->TLR21 Enhancement (with ODN-2006) CATHB1->LPS Neutralization CATHB1->Disruption ProInflammatory Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) CATHB1->ProInflammatory Downregulation AntiInflammatory Anti-inflammatory Cytokine (IL-10) CATHB1->AntiInflammatory Upregulation Phagocytosis Enhanced Phagocytosis CATHB1->Phagocytosis Enhancement LPS->TLR4 Activation NFkB->ERK NFkB->ProInflammatory ERK->ProInflammatory

Caption: Overview of the antimicrobial and immunomodulatory mechanisms of chicken cathelicidins.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the cathelicidin peptides.

G start Start prep_bacteria Prepare bacterial inoculum (logarithmic phase, ~5x10^5 CFU/mL) start->prep_bacteria dispense_bacteria Dispense bacterial suspension into 96-well plate prep_bacteria->dispense_bacteria prep_peptides Prepare serial dilutions of cathelicidin peptides add_peptides Add peptide dilutions to respective wells prep_peptides->add_peptides dispense_bacteria->add_peptides controls Include positive (bacteria only) and negative (broth only) controls add_peptides->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_results Read results visually or with a plate reader (OD600) incubate->read_results determine_mic Determine MIC: lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Methodology:

  • Bacterial Inoculum Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh Mueller-Hinton Broth (MHB).[6]

  • Peptide Dilution: Stock solutions of the cathelicidin peptides are prepared and serially diluted in the appropriate solvent to achieve a range of concentrations.

  • Assay Setup: In a 96-well microtiter plate, the bacterial inoculum is added to each well. Subsequently, the different concentrations of the peptide solutions are added to the wells. Control wells containing only the bacterial suspension (positive control) and wells with only broth (negative control) are also included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[2]

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.[2]

Lipopolysaccharide (LPS) Neutralization Assay

This assay evaluates the ability of cathelicidins to inhibit the pro-inflammatory effects of LPS on immune cells.

G start Start prep_cells Seed macrophage cell line (e.g., RAW 264.7) in a 96-well plate start->prep_cells stimulate_cells Add LPS-peptide mixtures to the macrophage culture prep_cells->stimulate_cells prep_lps_peptide Pre-incubate LPS with serial dilutions of cathelicidin peptides prep_lps_peptide->stimulate_cells controls Include controls: - Cells + LPS only - Cells + peptide only - Unstimulated cells stimulate_cells->controls incubate Incubate for a defined period (e.g., 4-24 hours) controls->incubate measure_response Measure pro-inflammatory response (e.g., Nitric Oxide, TNF-α, IL-6) incubate->measure_response analyze_data Analyze data to determine the extent of LPS neutralization measure_response->analyze_data end End analyze_data->end

Caption: Experimental workflow for the LPS neutralization assay.

Detailed Methodology:

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured and seeded into a 96-well plate.

  • LPS and Peptide Preparation: LPS is pre-incubated with various concentrations of the cathelicidin peptides for a specific time to allow for binding.

  • Cell Stimulation: The LPS-peptide mixtures are then added to the macrophage cultures. Control groups include cells stimulated with LPS alone, cells treated with the peptides alone, and unstimulated cells.

  • Incubation: The cells are incubated for a period sufficient to elicit a pro-inflammatory response (typically 4 to 24 hours).[11]

  • Measurement of Inflammatory Response: The supernatant is collected, and the levels of pro-inflammatory markers such as nitric oxide (measured by the Griess assay) or cytokines (e.g., TNF-α, IL-6) are quantified using ELISA.[10][12]

  • Data Analysis: The reduction in the pro-inflammatory response in the presence of the peptides compared to the LPS-only control indicates the LPS-neutralizing activity of the cathelicidins.

Conclusion

The chicken cathelicidin family presents a rich source of potential therapeutic leads. CATH-1, -2, and -3 are potent, broad-spectrum antimicrobial agents, while CATH-B1 appears to have a more specialized immunomodulatory role with weaker direct antimicrobial activity. The varying structures and functions of these peptides offer a diverse toolkit for tackling infectious diseases, with the potential for both direct pathogen killing and modulation of the host's immune response to infection and inflammation. Further research, particularly direct comparative studies under standardized conditions, will be crucial for fully elucidating their therapeutic potential and guiding the development of novel anti-infective strategies.

References

A Head-to-Head Comparison of Avian Antimicrobial Peptides: CATH-2 and Gallinacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel antimicrobial agents to combat rising antibiotic resistance, attention has turned to naturally occurring host defense peptides. Among these, the avian peptides CATH-2 and gallinacin have emerged as promising candidates. This guide provides a detailed, data-driven comparison of these two peptides, offering insights into their antimicrobial efficacy, mechanisms of action, and potential therapeutic applications.

Executive Summary

CATH-2, a cathelicidin, and gallinacin, a β-defensin, are two distinct classes of antimicrobial peptides found in chickens. Both exhibit broad-spectrum antimicrobial activity, but they differ significantly in their structure, primary targets, and immunomodulatory functions. CATH-2 is characterized by its α-helical structure and potent, rapid membrane-disrupting activity against a wide range of bacteria and fungi. Gallinacins, with their characteristic cysteine-stabilized β-sheet structure, are particularly effective against Gram-negative bacteria and also possess immunomodulatory capabilities. This guide presents a comprehensive analysis of their performance based on available experimental data.

Data Presentation: A Quantitative Comparison

The following tables summarize the antimicrobial activity and cytotoxicity of CATH-2 and various gallinacins. It is important to note that the data are collated from different studies, and direct comparisons should be made with consideration for potential variations in experimental conditions.

Table 1: Minimum Inhibitory Concentrations (MIC) against Bacteria

OrganismCATH-2 (μg/mL)Gallinacin-6 (μg/mL)Gallinacin (from leukocytes) (μg/mL)
Escherichia coli2 - 8[1][2]166.3
Staphylococcus aureus5 - 10[3]>12812.5
Pseudomonas aeruginosa2.5 - 10[3]>12850
Salmonella enterica serovar TyphimuriumN/A166.3
Clostridium perfringensN/A4N/A
Campylobacter jejuniN/A16N/A
Listeria monocytogenesN/A6412.5

N/A: Data not available in the searched literature.

Table 2: Minimum Inhibitory Concentrations (MIC) against Fungi

OrganismCATH-2 (μM)Gallinacin-6 (μg/mL)
Candida albicans1.25 - 2.516

Table 3: Cytotoxicity Data

PeptideCell TypeAssayConcentration for Effect
CATH-2Murine Peritoneal MacrophagesWST-1~40% reduction in metabolic activity at 5 μM[4]
CATH-2Chicken Kidney CellsNot specifiedNo significant cytotoxicity up to 64 μg/mL[1][2]
CATH-2Chicken Mature Red Blood CellsHemolysis AssayNo significant hemolysis up to 64 μg/mL[1][2]
GallinacinNot specifiedNot specifiedData not available

Mechanism of Action

CATH-2: This peptide primarily acts by disrupting the integrity of microbial cell membranes.[5][6] Its amphipathic α-helical structure allows it to insert into the lipid bilayer, leading to pore formation, membrane permeabilization, and subsequent cell death.[5] At sub-lethal concentrations, CATH-2 can also translocate across the membrane and interact with intracellular targets.[6][7]

Gallinacin: As a β-defensin, gallinacin's mode of action is initiated by an electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[6][7] This interaction is thought to lead to membrane destabilization. Some evidence also suggests that gallinacins may translocate into the cytoplasm and interfere with essential cellular processes like DNA replication and protein synthesis.[6][7]

Immunomodulatory Effects

Beyond their direct antimicrobial actions, both peptides can modulate the host's immune response.

CATH-2: CATH-2 exhibits significant immunomodulatory properties. It can suppress the inflammatory response induced by bacterial components like LPS by directly binding to them.[8][9] Furthermore, CATH-2 can modulate inflammatory signaling pathways, including the NF-κB, NLRP3, and MAPK pathways, in macrophages.[10]

Gallinacin: Gallinacins are also known to have immunomodulatory functions, although the specific signaling pathways are less well-defined in the available literature. They are considered to play a significant role in bolstering the innate immune system in chickens.[6][7]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.[11][12]

Protocol:

  • Preparation of Peptide Stock Solutions: Lyophilized peptides are dissolved in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a high-concentration stock solution.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a liquid growth medium (e.g., Mueller-Hinton Broth) and incubated until it reaches the mid-logarithmic growth phase. The culture is then diluted to a standardized concentration (typically ~5 x 10^5 CFU/mL).

  • Microdilution Assay: The peptide stock solution is serially diluted in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation: An equal volume of the standardized bacterial inoculum is added to each well containing the peptide dilutions.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.[13][14]

Bactericidal Kinetics Assay

This assay measures the rate at which an antimicrobial peptide kills a bacterial population over time.

Protocol:

  • Preparation of Bacteria and Peptides: A mid-logarithmic phase bacterial culture is prepared and diluted to a starting concentration of ~10^6 CFU/mL in a suitable broth. The antimicrobial peptide is added at a predetermined concentration (often a multiple of the MIC).

  • Time-Course Sampling: The mixture is incubated at 37°C with shaking. At various time points (e.g., 0, 30, 60, 120, and 240 minutes), aliquots are withdrawn.

  • Viable Cell Counting: The withdrawn aliquots are serially diluted and plated on agar (B569324) plates.

  • Incubation and Colony Counting: The plates are incubated overnight at 37°C, and the number of colony-forming units (CFU) is counted.

  • Data Analysis: The results are typically plotted as the log10 of CFU/mL versus time to visualize the killing kinetics.[15]

Visualizing the Mechanisms

To better understand the functional pathways of these peptides, the following diagrams illustrate their proposed mechanisms of action and signaling interactions.

CATH2_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CATH2 CATH-2 BacterialMembrane Bacterial Membrane CATH2->BacterialMembrane Binds to membrane IntracellularTargets Intracellular Targets (e.g., DNA, Ribosomes) CATH2->IntracellularTargets Direct translocation (at sub-MIC) Pore Pore Formation BacterialMembrane->Pore Induces Pore->IntracellularTargets Allows entry to

CATH-2 Mechanism of Action.

Gallinacin_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Gallinacin Gallinacin BacterialMembrane Bacterial Membrane (LPS) Gallinacin->BacterialMembrane Electrostatic attraction IntracellularTargets Intracellular Targets (DNA/Protein Synthesis) Gallinacin->IntracellularTargets Translocation & Inhibition MembraneDestabilization Membrane Destabilization BacterialMembrane->MembraneDestabilization Leads to

Gallinacin Mechanism of Action.

CATH2_Signaling cluster_membrane Macrophage cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates CATH2 CATH-2 CATH2->LPS Binds & Neutralizes NFkB NF-κB Pathway CATH2->NFkB Inhibits MAPK MAPK Pathway CATH2->MAPK Inhibits NLRP3 NLRP3 Inflammasome CATH2->NLRP3 Inhibits TLR4->NFkB Activates TLR4->MAPK Activates ProInflammatoryCytokines Pro-inflammatory Cytokines NFkB->ProInflammatoryCytokines Upregulates MAPK->ProInflammatoryCytokines Upregulates

CATH-2 Immunomodulatory Signaling.

Conclusion

Both CATH-2 and gallinacin represent valuable prototypes in the development of new antimicrobial therapies. CATH-2's potent and rapid bactericidal activity against a broad spectrum of pathogens, including fungi, makes it a strong candidate for treating acute infections. Its well-documented immunomodulatory properties add to its therapeutic potential. Gallinacins, with their particular efficacy against Gram-negative bacteria, could be crucial in combating infections caused by pathogens like E. coli and Salmonella.

The choice between these peptides for a specific application will depend on the target pathogen, the desired mechanism of action, and the need for immunomodulation. Further head-to-head studies with standardized methodologies are warranted to fully elucidate their comparative advantages and guide future drug development efforts.

References

In Vivo Validation of Cathelicidin-2 as a Therapeutic Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cathelicidin-2 (CATH-2), a host defense peptide originating from chickens, has emerged as a promising candidate for a new class of antimicrobial and immunomodulatory therapeutics. Its potent, broad-spectrum bactericidal activity, including against multidrug-resistant (MDR) strains, coupled with its ability to modulate the host's immune response, positions it as a compelling alternative to conventional antibiotics. This guide provides an objective comparison of CATH-2's in vivo performance with other alternatives, supported by experimental data, detailed methodologies, and visualizations of its mechanisms of action.

Performance Comparison of Cathelicidin-2 and Derivatives

The therapeutic potential of CATH-2 and its derivatives has been evaluated in various preclinical animal models. Below is a summary of key quantitative data from these studies, comparing their efficacy against other antimicrobial agents.

Table 1: In Vivo Efficacy of Cathelicidin-2 and its Derivative (C2-2) in Infection Models
Therapeutic AgentAnimal ModelBacterial ChallengeDosing RegimenKey OutcomesReference
Cathelicidin-2 (CATH-2) Murine Lung InfectionPseudomonas aeruginosa20 µM intratracheal instillationSignificantly reduced neutrophil recruitment and pro-inflammatory cytokines (TNF-α, IL-6) compared to gentamicin-killed or heat-killed bacteria.[1][1]
Gentamicin (B1671437) Murine Lung InfectionPseudomonas aeruginosa1 mg/ml intratracheal instillationInduced significant pro-inflammatory cytokine release (TNF-α, IL-6, IL-23p19, IL-12p70).[1][1]
C2-2 (CATH-2 derivative) Chicken Systemic InfectionMDR Escherichia coli2 mg/kg intramuscular injectionImproved survival rate and reduced bacterial load in heart, liver, and spleen compared to untreated controls.[2][3][4][3]
Enrofloxacin Chicken Systemic InfectionMDR Escherichia coliNot specifiedUsed as a control antibiotic.[3][3]
BMAP-27 Murine PeritonitisP. aeruginosa, S. aureus0.2-6.4 mg/kg i.p.More effective against Gram-negative bacteria.[5][5]
BMAP-28 Murine PeritonitisE. coli, S. aureus, P. aeruginosa0.2-1.6 mg/kg i.p.100% protection against S. aureus and E. coli at 0.8 and 1.6 mg/kg respectively; 80% protection against P. aeruginosa at 1.6 mg/kg.[5][5]
Table 2: In Vitro Activity of Cathelicidin-2 and Derivatives Against MDR Bacteria
PeptideBacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
CATH-2 (1-15) MDR E. coli (6 strains)>32>32[2]
C2-2 MDR E. coli (6 strains)2 - 82 - 8[2]
Gentamicin MDR E. coli (6 strains)4 - 64Not specified[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo experiments cited in this guide.

Murine Model of Pseudomonas aeruginosa Lung Infection

This protocol is based on the methodology used to evaluate the immunomodulatory effects of CATH-2 in a lung infection model[1].

  • Animal Model: Male C57BL/6 mice.

  • Bacterial Preparation: Pseudomonas aeruginosa (ATCC 27853) is grown to the logarithmic phase in Luria broth. Bacteria are then centrifuged, washed, and resuspended in a suitable buffer (e.g., PBS).

  • Preparation of Treatment Groups:

    • CATH-2 Killed Bacteria: Live P. aeruginosa (2 x 106 CFU/ml) is incubated with 20 µM CATH-2 for 1 hour at 37°C.

    • Gentamicin Killed Bacteria: Live P. aeruginosa is incubated with 1 mg/ml gentamicin for 1 hour at 37°C.

    • Heat Killed Bacteria: Live P. aeruginosa is incubated at 90°C for 1 hour.

  • Infection and Treatment: Mice are anesthetized, and 50 µl of the prepared bacterial suspension is administered via intratracheal instillation.

  • Endpoint Analysis (6 hours post-infection):

    • Bronchoalveolar lavage (BAL) is performed to collect fluid and cells from the lungs.

    • Total and differential cell counts (macrophages, neutrophils) in the BAL fluid are determined.

    • Cytokine and chemokine levels (e.g., TNF-α, IL-6, KC, MIP-2) in the BAL fluid are measured using ELISA or multiplex assays.

Chicken Model of Systemic MDR Escherichia coli Infection

This protocol is adapted from the study evaluating the efficacy of the CATH-2 derivative, C2-2[2][4][3].

  • Animal Model: Specific pathogen-free (SPF) chickens.

  • Bacterial Challenge: A lethal dose of a clinically isolated multidrug-resistant strain of Escherichia coli is prepared.

  • Treatment Groups:

    • C2-2 Treatment: C2-2 peptide is administered intramuscularly at a dose of 2 mg/kg.

    • Control Groups: Untreated control group and a group treated with a conventional antibiotic (e.g., enrofloxacin).

  • Infection and Treatment: Chickens are challenged with the MDR E. coli strain. Treatment is administered post-infection.

  • Endpoint Analysis:

    • Survival Rate: Monitored daily for a specified period (e.g., 7 days).

    • Bacterial Load: At a predetermined time point, organs (heart, liver, spleen) are aseptically harvested, homogenized, and plated on appropriate agar (B569324) to determine the bacterial colony-forming units (CFU).

    • Histopathology: Organ tissues are collected, fixed in formalin, and processed for histological examination to assess tissue damage.

Signaling Pathways and Mechanisms of Action

Cathelicidin-2 exerts its therapeutic effects not only through direct bacterial killing but also by modulating the host's innate immune response. A key aspect of this immunomodulation is its interaction with Toll-like receptors (TLRs) and downstream signaling pathways.

Inhibition of TLR Signaling

CATH-2 has been shown to inhibit TLR2 and TLR4 activation induced by bacterial components. This "immunogenically silent" killing of bacteria prevents an excessive and potentially harmful inflammatory response.

TLR_Inhibition cluster_bacteria Bacteria cluster_macrophage Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Activates Lipoproteins Lipoproteins TLR2 TLR2 Lipoproteins->TLR2 Activates MyD88 MyD88 TLR4->MyD88 TLR2->MyD88 NFkB NF-κB MyD88->NFkB Activation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Upregulates CATH2 Cathelicidin-2 CATH2->LPS Binds & Neutralizes CATH2->Lipoproteins Binds & Neutralizes

Caption: CATH-2 inhibits TLR4 and TLR2 signaling by binding to LPS and lipoproteins.

Modulation of NF-κB and MAPK Pathways

In vitro studies have demonstrated that CATH-2 can inhibit the activation of key inflammatory signaling pathways, including NF-κB and MAPK, in macrophages stimulated with avian pathogenic E. coli (APEC)[6]. This contributes to the reduction of pro-inflammatory cytokine production.

NFkB_MAPK_Inhibition cluster_pathways Intracellular Signaling APEC APEC NFkB NF-κB Pathway APEC->NFkB Activates MAPK MAPK Pathway (ERK1/2, JNK, p38) APEC->MAPK Activates CATH2 Cathelicidin-2 CATH2->NFkB Inhibits CATH2->MAPK Inhibits Cytokines Pro-inflammatory Cytokine Genes NFkB->Cytokines Transcription MAPK->Cytokines Transcription

Caption: CATH-2 attenuates inflammation by inhibiting NF-κB and MAPK pathways.

Experimental Workflow for In Vivo Validation

The following diagram outlines a general workflow for the in vivo validation of a therapeutic agent like Cathelicidin-2.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Validation A 1. Animal Model Selection (e.g., Murine Peritonitis) B 2. Bacterial Challenge (e.g., MDR E. coli) A->B C 3. Treatment Groups - CATH-2 - Antibiotic Control - Vehicle Control B->C D 4. Administration (e.g., Intraperitoneal) C->D E 5. Monitoring & Data Collection - Survival Rate - Clinical Signs D->E F 6. Endpoint Analysis - Bacterial Load (Blood, Organs) - Cytokine Profiling - Histopathology E->F G 7. Data Analysis & Comparison F->G

Caption: General workflow for in vivo validation of Cathelicidin-2.

References

Chicken Cathelicidin-2: A Potent Antimicrobial Peptide Outperforming Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the global battle against antimicrobial resistance, researchers are increasingly looking to nature for novel solutions. A growing body of evidence highlights the potential of chicken Cathelicidin-2 (CATH-2), a host defense peptide, as a formidable alternative to conventional antibiotics. This guide provides a comprehensive comparison of CATH-2's performance against various commercial antibiotics, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

Chicken Cathelicidin-2 demonstrates broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.[1][2] Experimental data consistently show that CATH-2 and its derivatives exhibit potent bactericidal effects, often at concentrations comparable to or lower than traditional antibiotics.[3] Its primary mechanism of action involves the rapid disruption of bacterial cell membranes, a process to which bacteria are less likely to develop resistance compared to the targeted mechanisms of many commercial antibiotics.[1][4] Furthermore, CATH-2 and its analogs have shown significant efficacy in inhibiting biofilm formation and eradicating established biofilms, a critical challenge in treating chronic infections.[5][6]

Performance Benchmark: CATH-2 vs. Commercial Antibiotics

The antimicrobial efficacy of chicken Cathelicidin-2 and its derivatives has been rigorously evaluated against a panel of pathogenic bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, providing a direct comparison with commonly used antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) in μg/mL
OrganismCATH-2 / DerivativesGentamicin (B1671437)Polymyxin BTobramycinAmikacinKanamycin
Escherichia coli (MDR)2 - 8[3][7]> 64----
E. coli (ATCC 8739)8[3]8[3]----
Staphylococcus aureus (MRSA)32[5]-----
S. aureus (CVCC 1882)2 - 4[5]-----
Acinetobacter baumannii7.8[8]-> 500[8]---
Pseudomonas aeruginosa---> 32--
Staphylococcus epidermidis10 (as F2,5,12W peptide)[6]-----
Klebsiella pneumoniae0.63 - 1.25 (in µM)[9]-----
Shigella sonnei-----> 100[10]
Micrococcus luteus-----> 100[10]

Note: MIC values can vary based on the specific derivative of CATH-2 used and the experimental conditions.

Table 2: Minimum Bactericidal Concentration (MBC) in μg/mL
OrganismCATH-2 / DerivativesGentamicin
Escherichia coli (MDR)2 - 8[3]-
E. coli (ATCC 8739)--
Staphylococcus aureus (MRSA)64[5]-
S. aureus (CVCC 1882)4 - 8[5]-

Time-Kill Kinetics: Rapid Bactericidal Action

Time-kill kinetic assays reveal the rapid bactericidal activity of CATH-2 and its derivatives.

  • A CATH-2 derived peptide (C2-2) at 8 μg/mL demonstrated significant killing of E. coli (ATCC 8739) within 60 minutes, with complete eradication in 240 minutes. In comparison, gentamicin at the same concentration completely eradicated the bacteria within 60 minutes.[3][7]

  • Another study showed that a hybrid peptide of Cathelicidin and human beta-defensin-2 (CaD23) at twice its MIC achieved 99.9% killing of S. aureus within 15 minutes and complete killing within 30 minutes. This was eight times faster than amikacin, which required 4 hours for a similar effect.[11]

  • The N-terminal segment of CATH-2 also exhibits very potent antibacterial activity and fast killing kinetics.[12]

Anti-Biofilm Efficacy

Biofilms present a significant challenge in antimicrobial therapy due to their inherent resistance to conventional antibiotics. CATH-2 and its derivatives have demonstrated potent anti-biofilm capabilities.

  • A CATH-2 derived peptide (F2,5,12W) effectively inhibited the formation of S. epidermidis biofilms at concentrations below its MIC (2.5 µM vs 10 µM).[6] It also significantly reduced the metabolic activity of pre-formed biofilms.[6]

  • Hybrid peptides derived from CATH-2 have shown effective inhibition of S. aureus biofilm formation, with a 40-90% decrease observed.[5]

  • Other cathelicidins, such as the human LL-37, have also been shown to prevent biofilm formation by pathogens like P. aeruginosa.[13]

Mechanism of Action: A Direct Assault on Bacterial Membranes

The primary antimicrobial mechanism of chicken Cathelicidin-2 is the direct disruption of bacterial cell membranes. As a cationic peptide, CATH-2 is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. This interaction leads to membrane permeabilization, pore formation, and ultimately, cell lysis and death.[1][4] This physical disruption is a key advantage over many commercial antibiotics that target specific metabolic pathways, as it is more difficult for bacteria to develop resistance to this mode of action.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method.

  • A 0.5 McFarland standard suspension of the target bacterium is prepared, which corresponds to approximately 1 x 10⁸ CFU/mL. This is then diluted to a final concentration of 5 x 10⁶ CFU/mL.[8]

  • Serial two-fold dilutions of the antimicrobial peptide (e.g., from 0.48 to 500 µg/mL) are prepared in a 96-well microplate containing Mueller-Hinton Broth (MHB).[8]

  • An equal volume of the bacterial suspension is added to each well.

  • The microplate is incubated at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the peptide at which no visible bacterial growth is observed.[9]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined following the MIC assay.

  • A small aliquot (e.g., 20 µL) is taken from the wells of the MIC plate that show no visible growth.[2]

  • This aliquot is plated onto the surface of an appropriate agar (B569324) medium, such as Mueller-Hinton Agar (MHA).

  • The plates are incubated at 37°C for 24 hours.

  • The MBC is the lowest concentration of the peptide that results in a 99.9% reduction in the initial bacterial inoculum.

Time-Kill Kinetics Assay

This assay measures the rate at which an antimicrobial agent kills a bacterial population.

  • A bacterial suspension is prepared to a concentration of approximately 1 x 10⁵ CFU/mL.[7]

  • The antimicrobial peptide is added at a specified concentration (e.g., 2x or 4x the MIC).

  • The culture is incubated at 37°C with agitation.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), aliquots are withdrawn, serially diluted, and plated on agar plates.[7]

  • The plates are incubated for 24 hours at 37°C, and the number of viable colonies is counted.

  • The results are plotted as the log10 of CFU/mL versus time.

Anti-Biofilm Assay

This assay evaluates the ability of an antimicrobial agent to inhibit biofilm formation or eradicate existing biofilms.

  • Inhibition of Biofilm Formation:

    • A bacterial suspension is added to the wells of a microplate.

    • The antimicrobial peptide is added at various sub-inhibitory concentrations (e.g., 1/2x MIC).

    • The plate is incubated for 24 hours to allow for biofilm formation.

    • The planktonic bacteria are removed, and the wells are washed.

    • The remaining biofilm is stained with a dye such as crystal violet.

    • The dye is then solubilized, and the absorbance is measured to quantify the biofilm biomass.

  • Eradication of Pre-formed Biofilm:

    • Bacteria are allowed to form a mature biofilm in a microplate over 24-48 hours.

    • The planktonic cells are removed, and the biofilm is washed.

    • The antimicrobial peptide is added at various concentrations and incubated for a specified period (e.g., 4 hours).[6]

    • The metabolic activity of the remaining viable bacteria in the biofilm is measured using an indicator dye like alamarBlue.[6]

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated.

G cluster_0 Experimental Workflow: MIC & MBC Determination prep Prepare Bacterial Inoculum (0.5 McFarland) serial_dilution Serial Dilution of CATH-2 in 96-well plate prep->serial_dilution inoculation Inoculate wells with bacterial suspension serial_dilution->inoculation incubation_mic Incubate at 37°C for 18-24h inoculation->incubation_mic read_mic Read MIC (Lowest concentration with no growth) incubation_mic->read_mic plating Plate aliquots from clear wells onto agar read_mic->plating incubation_mbc Incubate at 37°C for 24h plating->incubation_mbc read_mbc Read MBC (Lowest concentration with 99.9% killing) incubation_mbc->read_mbc

Caption: Workflow for determining MIC and MBC.

G cluster_membrane Bacterial Cell Membrane Lipid Bilayer Lipid Bilayer cath2 CATH-2 (Cationic) binding Electrostatic Binding cath2->binding membrane_surface Negatively Charged Membrane Surface membrane_surface->binding insertion Hydrophobic Insertion into Membrane binding->insertion pore Pore Formation & Membrane Disruption insertion->pore lysis Cell Lysis & Death pore->lysis

Caption: Mechanism of CATH-2 antimicrobial action.

Conclusion

Chicken Cathelicidin-2 and its derivatives present a promising avenue for the development of novel antimicrobial agents. Their potent, broad-spectrum activity, rapid bactericidal mechanism, and efficacy against biofilms, including those formed by multidrug-resistant bacteria, position them as a viable alternative to conventional antibiotics. The lower propensity for resistance development further underscores their therapeutic potential. Further research and clinical evaluation are warranted to fully harness the capabilities of this natural host defense peptide in addressing the global challenge of antimicrobial resistance.

References

Unraveling the Immunomodulatory Pathway of CATH-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chicken cathelicidin-2 (CATH-2) is a host defense peptide with potent antimicrobial and immunomodulatory properties. Its ability to modulate the host's immune response makes it a promising candidate for novel therapeutic strategies against infections and inflammatory diseases. This guide provides an objective comparison of CATH-2's immunomodulatory performance with other alternatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.

CATH-2's multifaceted immunomodulatory role is characterized by its ability to both suppress excessive inflammation and enhance specific immune responses. A key mechanism is its direct interaction with pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which prevents the activation of pro-inflammatory signaling pathways. Furthermore, CATH-2 can selectively induce the expression of chemokines to recruit immune cells and enhance the antigen presentation machinery, thereby bridging the innate and adaptive immune systems. Its effects have been observed across various species, including chickens, mice, and pigs, highlighting its potential for broad therapeutic applications.[1][2]

Comparative Performance of CATH-2

The immunomodulatory effects of CATH-2 have been benchmarked against other well-known immunomodulators, particularly the human cathelicidin (B612621) LL-37.

Table 1: Inhibition of LPS-Induced Pro-inflammatory Mediators in Macrophages
ImmunomodulatorTargetConcentration% Inhibition (relative to LPS control)Cell TypeReference
CATH-2 TNF-α production2.5 µM~65%Porcine M1 Macrophages[1]
LL-37 TNF-α production2.5 µM~85%Porcine M1 Macrophages[1]
CATH-2 Nitric Oxide production10 µMSignificant decreaseHD11 (Chicken Macrophage)[2]
D-CATH-2 Nitric Oxide production2.5 µMSignificant decreaseHD11 (Chicken Macrophage)[2]

Note: While LL-37 shows stronger inhibition of TNF-α in porcine macrophages, CATH-2 was found to be more effective at inhibiting macrophage activation by whole bacteria.[1]

Table 2: Induction of Chemokine Expression in Macrophages
ImmunomodulatorTarget ChemokineConcentrationFold Increase in mRNA ExpressionCell TypeReference
CATH-2 CXCLi2/IL-85 µg/mL (~2 µM)~25HD11 (Chicken Macrophage)[3][4]
CATH-2 MCP-35 µg/mL (~2 µM)~12HD11 (Chicken Macrophage)[3][4]
Table 3: Enhancement of Antigen Presentation Marker Expression on Monocytes
ImmunomodulatorTarget MarkerConcentrationFold Increase in ExpressionCell TypeReference
CATH-2 MRC110 µM~12Primary Chicken Monocytes[2]
D-CATH-2 MRC110 µM~15Primary Chicken Monocytes[2]
LL-37 MRC110 µMNo effectPrimary Chicken Monocytes[2]
CATH-2 MHC-II10 µM~1.2Primary Chicken Monocytes[2]
D-CATH-2 MHC-II10 µM~2Primary Chicken Monocytes[2]
LL-37 MHC-II10 µMNo effectPrimary Chicken Monocytes[2]

Signaling Pathways of CATH-2 Immunomodulation

CATH-2 exerts its immunomodulatory effects through multiple signaling pathways. It can inhibit the NF-κB and MAPK pathways to reduce inflammation and modulate the NLRP3 inflammasome.

CATH2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 CATH2 CATH-2 CATH2->LPS Neutralization NLRP3_inflammasome NLRP3 Inflammasome CATH2->NLRP3_inflammasome Modulation Lysosome Lysosome CATH2->Lysosome NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Inhibition by CATH-2 MAPK_pathway MAPK Pathway (ERK, JNK) TLR4->MAPK_pathway Inhibition by CATH-2 TLR4->NLRP3_inflammasome Priming p65 p-p65 NFkB_pathway->p65 pERK_pJNK p-ERK, p-JNK MAPK_pathway->pERK_pJNK Casp1 Caspase-1 NLRP3_inflammasome->Casp1 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p65->Pro_inflammatory_Cytokines pERK_pJNK->Pro_inflammatory_Cytokines IL1b Pro-IL-1β -> IL-1β Casp1->IL1b Lysosomal_dysfunction Lysosomal Dysfunction (↓Acidification, ↓Cathepsin B) Lysosome->Lysosomal_dysfunction Lysosomal_dysfunction->NLRP3_inflammasome

Figure 1: CATH-2 immunomodulatory signaling pathways.

Experimental Workflows and Protocols

Experimental Workflow: Macrophage Stimulation and Analysis

The following diagram outlines a general workflow for studying the immunomodulatory effects of CATH-2 on macrophages.

Macrophage_Stimulation_Workflow cluster_analysis start Isolate/Culture Macrophages (e.g., HD11, Primary Peritoneal) pretreatment Pre-treat with CATH-2 (various concentrations) start->pretreatment stimulation Stimulate with LPS or Bacteria (e.g., APEC) pretreatment->stimulation incubation Incubate for specified time stimulation->incubation harvest Harvest Supernatant and Cells incubation->harvest analysis Downstream Analysis harvest->analysis cytokine_analysis Cytokine/Chemokine Analysis (ELISA, qPCR) analysis->cytokine_analysis signaling_analysis Signaling Pathway Analysis (Western Blot) analysis->signaling_analysis surface_marker_analysis Surface Marker Analysis (Flow Cytometry) analysis->surface_marker_analysis lysosomal_analysis Lysosomal Function Assay analysis->lysosomal_analysis

Figure 2: General workflow for macrophage stimulation assays.

Detailed Experimental Protocols

1. Inhibition of LPS-Induced Cytokine Production in Macrophages

  • Cell Culture: Plate murine peritoneal macrophages or HD11 cells in 24-well plates at a density of 5 x 105 cells/well and culture overnight.

  • Pre-treatment: Pre-treat cells with CATH-2 (e.g., 2.5 µM) for 6 hours.[5]

  • Stimulation: Stimulate the cells with Avian Pathogenic E. coli (APEC) at a multiplicity of infection (MOI) of 5 for 1 hour.[5] Alternatively, for LPS stimulation, use 100 ng/mL of LPS.[1]

  • Incubation: Add gentamicin (B1671437) (100 µg/mL) to kill extracellular bacteria and incubate for an additional 24 hours.[5]

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of cytokines (e.g., IL-1β, IL-6, TNF-α) using commercially available ELISA kits according to the manufacturer's instructions.

2. Western Blot Analysis of NF-κB and MAPK Signaling

  • Cell Treatment: Pre-treat murine peritoneal macrophages with CATH-2 (2.5 µM) for 6 hours, followed by infection with APEC (MOI 5) for 15, 30, and 60 minutes.[5][6]

  • Cell Lysis: Lyse the cells with 1x SDS loading buffer.

  • SDS-PAGE and Transfer: Separate total protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-p65, p65, p-ERK, ERK, p-JNK, JNK, and β-actin (as a loading control). Specific antibody details and dilutions should be optimized as per the manufacturer's instructions (e.g., antibodies from Beyotime).[6]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent.

  • Quantification: Quantify band intensities using software such as ImageJ.[5]

3. Flow Cytometry for Antigen Presentation Markers

  • Cell Preparation: Isolate primary chicken monocytes and plate them for analysis.

  • Stimulation: Incubate cells with different concentrations of CATH-2, D-CATH-2, or LL-37 (e.g., 0-10 µM) for 4 hours.

  • Antibody Staining: Harvest the cells and incubate with FITC-conjugated anti-MRC1 (clone KUL-01) and PE-conjugated anti-MHC-II (clone 2G11) antibodies on ice for 30 minutes. Follow with a 30-minute incubation with a secondary BV421-labeled antibody on ice.

  • Data Acquisition and Analysis: Wash the cells and analyze them using a flow cytometer (e.g., FACSCanto-II). Analyze the data using software like FlowJo to determine the mean fluorescence intensity or the percentage of positive cells.

4. Lysosomal Function Assay

  • Lysosomal Acidification: Pre-treat murine peritoneal macrophages with CATH-2 (2.5 µM) for 6 hours, followed by infection with APEC (MOI 5) for 2 hours. Stain the cells with LysoSensor Green DND-189 to detect changes in lysosomal pH by fluorescence microscopy. A decrease in green fluorescence indicates a less acidic environment.[5][7]

  • Cathepsin B Expression: Following a 6-hour infection period as described above, extract total RNA from the cells using TRIzol reagent. Synthesize cDNA and perform qPCR using primers specific for cathepsin B (CTSB) to determine its mRNA expression levels.[6]

5. NLRP3 Inflammasome Activation Assay

  • Priming: Prime murine peritoneal macrophages with LPS (e.g., 100 ng/mL) for 3 hours.[8]

  • Activation: Treat the primed cells with CATH-2 (e.g., 5 µM) for an additional 3 to 21 hours. Use ATP (1.5 mg/mL) as a positive control.[8]

  • IL-1β Measurement: Collect the supernatant and measure the concentration of secreted IL-1β by ELISA.

  • Caspase-1 and IL-1β Cleavage: Collect cell lysates and perform Western blot analysis for cleaved caspase-1 (p20) and mature IL-1β.

  • ASC Speck Formation: For visualization of inflammasome assembly, perform immunofluorescence staining for the adaptor protein ASC. After cell treatment, fix and permeabilize the cells, then stain with an anti-ASC antibody and a fluorescently labeled secondary antibody. Visualize ASC specks using fluorescence microscopy.[5]

References

Safety Operating Guide

Navigating the Safe Handling of Cathelicidin-2 (Chicken): A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Cathelicidin-2 (chicken), a host defense peptide with potent antimicrobial and immunomodulatory properties. Adherence to these guidelines is essential to ensure laboratory safety and maintain experimental integrity.

Cathelicidin-2 (CATH-2), a peptide integral to the chicken's innate immune system, is increasingly utilized in research for its potential as an anti-infective and immunomodulatory agent.[1][2][3][4][5][6][7][8] Proper handling and disposal are paramount to mitigate any potential hazards and ensure a safe laboratory environment. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans.

Essential Safety and Handling Procedures

When working with Cathelicidin-2 (chicken), which is often supplied as a lyophilized powder (trifluoroacetate salt), it is crucial to follow standard laboratory safety protocols for handling peptides and chemicals of unknown toxicity.[9] Although specific hazard data for the full-length peptide is limited, a safety data sheet for a fragment of Cathelicidin-2 (128-153) (chicken) TFA provides valuable guidance.[9][10][11]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following should be worn at all times when handling Cathelicidin-2:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against accidental splashes of solutions or contact with the lyophilized powder.

  • Hand Protection: Chemical-impermeable gloves, such as nitrile or neoprene, are required.[9] Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A laboratory coat must be worn to protect skin and clothing.

  • Respiratory Protection: If there is a risk of inhaling the lyophilized powder, especially when weighing, a NIOSH-approved respirator is recommended.[9] All handling of the powder should ideally be performed in a chemical fume hood to minimize inhalation risks.

Operational Plan: From Receipt to Disposal

A structured operational plan ensures that Cathelicidin-2 is handled safely and effectively throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the lyophilized peptide in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials.[9] The recommended storage temperature is typically -20°C.[10]

2. Preparation of Stock Solutions:

  • All handling of the lyophilized powder should be conducted in a chemical fume hood to avoid dust formation and inhalation.[9]

  • Use non-sparking tools for handling.[9]

  • Cathelicidin-2 is soluble in water and physiological buffers.[5][11] Reconstitute the peptide using sterile, nuclease-free solutions.

  • Prepare solutions in a well-ventilated area, wearing all required PPE.

3. Use in Experiments:

  • Handle all solutions containing Cathelicidin-2 in a well-ventilated area.[9]

  • Avoid contact with skin and eyes.[9]

  • Ensure adequate ventilation during all experimental procedures.[9]

  • Set up emergency exits and a designated risk-elimination area.[9]

4. Spill Management:

  • In case of a spill, evacuate personnel from the immediate area.

  • Remove all sources of ignition.[9]

  • Wear appropriate PPE, including respiratory protection.

  • For dry spills, carefully collect the powder without creating dust.

  • For liquid spills, absorb with an inert material and place in a suitable, closed container for disposal.[9]

  • Prevent the chemical from entering drains.[9]

5. First Aid Measures:

  • After skin contact: Immediately wash off with soap and plenty of water. Consult a doctor.[9]

  • After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.[9]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a doctor.

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[9]

6. Disposal Plan:

  • Discharge into the environment must be avoided.[9]

  • Collect all waste containing Cathelicidin-2 in suitable, closed containers.[9]

  • Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[9] Adhered or collected material should be promptly disposed of.[9]

Quantitative Data and Experimental Protocols

While detailed, standardized experimental protocols are specific to the research question, the following table summarizes key concentrations and observations from published studies. This information can serve as a starting point for experimental design.

ParameterConcentration/ValueContextReference
Antimicrobial Activity 2.5 µM (MFC)Complete killing of C. albicans[12]
20 µMUsed for killing P. aeruginosa in vivo[13]
Immunomodulatory Effects 5 µMStimulation of J774.A1 cells[13]
5 and 10 nmol/mLTreatment of primary hepatic cell co-culture[2]
Cytotoxicity 40 µMInduces hemolysis in chicken erythrocytes[10]
40 µMNo cytotoxicity towards human PBMCs[10]

Note: MFC stands for Minimum Fungicidal Concentration. The bioactivity of Cathelicidin-2 can be influenced by experimental conditions such as the presence of salts.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of Cathelicidin-2 in a laboratory setting.

cluster_emergency Emergency Procedures receiving Receiving and Storage (-20°C) ppe Don Personal Protective Equipment receiving->ppe Before Handling handling_powder Weighing and Reconstitution (in Fume Hood) ppe->handling_powder handling_solution Experimental Use (Well-ventilated area) handling_powder->handling_solution spill Spill Management handling_powder->spill first_aid First Aid handling_powder->first_aid Exposure handling_solution->spill handling_solution->first_aid Exposure waste_collection Waste Collection (Labeled, sealed container) handling_solution->waste_collection Routine spill->waste_collection disposal Disposal (Follow regulations) waste_collection->disposal

Caption: Workflow for the safe handling of Cathelicidin-2.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.